molecular formula C17H19NO3 B6289403 (E)-4-(3,4,5-Trimethoxystyryl)aniline CAS No. 134029-73-5

(E)-4-(3,4,5-Trimethoxystyryl)aniline

Cat. No.: B6289403
CAS No.: 134029-73-5
M. Wt: 285.34 g/mol
InChI Key: MWXBWYJFAGYFKS-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Please note that while the compound's structural relatives are well-studied, specific data on the properties, mechanism of action, and research applications of (E)-4-(3,4,5-Trimethoxystyryl)aniline itself are not fully characterized in the public domain. Researchers are encouraged to consult the primary scientific literature for the most current investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-19-15-10-13(11-16(20-2)17(15)21-3)5-4-12-6-8-14(18)9-7-12/h4-11H,18H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXBWYJFAGYFKS-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(E)-4-(3,4,5-Trimethoxystyryl)aniline chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Pharmacological Application[1][2]

Part 1: Executive Summary & Structural Analysis[1]

Compound Identity:

  • IUPAC Name: 4-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline[1][2]

  • Common Name: (E)-4-Amino-3',4',5'-trimethoxystilbene[1][2]

  • CAS Registry Number: 134029-73-5[1][2][3][4]

  • Molecular Formula: C₁₇H₁₉NO₃[1][2][3][4]

  • Molecular Weight: 285.34 g/mol [1][2][3][4]

Scientific Significance: (E)-4-(3,4,5-Trimethoxystyryl)aniline is a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere of Combretastatin A-4 (CA-4) .[1][2] While CA-4 contains a cis-(Z)-stilbene configuration essential for binding to the colchicine site of tubulin, the trans-(E)-stilbene derivatives, including the title compound, are frequently synthesized as precursors or active analogues to explore structure-activity relationships (SAR) in anticancer (tubulin polymerization inhibition) and anti-inflammatory (NLRP3 inflammasome inhibition) pathways.[1][2]

The presence of the electron-rich 3,4,5-trimethoxyphenyl moiety (Ring A) mimics the podophyllotoxin scaffold, while the 4-aniline moiety (Ring B) provides a versatile handle for derivatization into amides, sulfonamides, or ureas to modulate solubility and target affinity.

Physicochemical Profile:

PropertyValueImplication for Drug Design
LogP ~3.01Moderate lipophilicity; good membrane permeability.[1][2][4]
Topological Polar Surface Area (TPSA) 53.7 ŲWell within the range for oral bioavailability (<140 Ų).[1][4]
H-Bond Donors / Acceptors 1 / 4Favorable for hydrogen bonding within the tubulin binding pocket.[1][2][4]
Rotatable Bonds 5Conformational flexibility allows induced fit, though the stilbene double bond restricts rotation between rings.[1][4]
Part 2: Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the molecule into readily available precursors.[4] The central alkene bridge suggests a carbon-carbon bond-forming reaction as the key step.[1][2][4]

Strategic Disconnection:

  • FGI (Functional Group Interconversion): The amine (-NH₂) is best introduced as a nitro (-NO₂) group, which is robust during the coupling step and easily reduced.[1][4]

  • C=C Bond Formation: The stilbene motif is classically constructed via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction.[1][2][4] This offers high yields and predictable stereochemistry.[1][4][5]

Retrosynthesis Diagram:

Retrosynthesis Target (E)-4-(3,4,5-Trimethoxystyryl)aniline Nitro (E)-4-Nitro-3',4',5'-trimethoxystilbene Target->Nitro Chemoselective Reduction Aldehyde 3,4,5-Trimethoxybenzaldehyde Nitro->Aldehyde Wittig Coupling Phosphonium 4-Nitrobenzyltriphenylphosphonium bromide Nitro->Phosphonium Wittig Coupling

Figure 1: Retrosynthetic breakdown leading to commercially available starting materials.[1][2]

Part 3: Step-by-Step Synthesis Protocol

This guide prioritizes the Wittig Route followed by Chemoselective Reduction due to its scalability and operational simplicity compared to Heck coupling, which often suffers from lower regio-selectivity or palladium contamination.[1][4]

Step 1: Synthesis of (E)-4-Nitro-3',4',5'-trimethoxystilbene[1][2]

Objective: Construct the stilbene skeleton. Reaction Type: Wittig Olefination.[1][4]

Reagents:

  • 3,4,5-Trimethoxybenzaldehyde (1.0 eq)[1]

  • 4-Nitrobenzyltriphenylphosphonium bromide (1.1 eq)[1][2]

  • Potassium tert-butoxide (t-BuOK) or Sodium Ethoxide (NaOEt) (1.5 eq)[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Ethanol (EtOH)[1]

Protocol:

  • Ylide Formation: In a flame-dried round-bottom flask under nitrogen atmosphere, suspend 4-nitrobenzyltriphenylphosphonium bromide (1.1 eq) in anhydrous DCM. Cool to 0°C.[1][4]

  • Deprotonation: Add t-BuOK (1.5 eq) portion-wise.[1][2][4] The suspension will turn a deep orange/red color, indicating the formation of the phosphorus ylide. Stir for 30 minutes at 0°C.

  • Coupling: Add a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) in DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1][4]

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x).[1][4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: The crude product is a mixture of E and Z isomers.[1][4] Recrystallize from hot ethanol. The E-isomer (trans) is significantly less soluble and thermodynamically stable, precipitating out as yellow needles.[1][4]

    • Expert Insight: If Z-isomer persists, refluxing the mixture in toluene with a catalytic amount of Iodine (I₂) for 2 hours will isomerize the Z-form to the desired E-form.[1][2]

Step 2: Chemoselective Reduction to (E)-4-(3,4,5-Trimethoxystyryl)aniline[1][2]

Objective: Reduce the nitro group to an amine without hydrogenating the stilbene double bond. Critical Challenge: Standard catalytic hydrogenation (H₂/Pd-C) often reduces the C=C bond.[1][2][4] We use Stannous Chloride (SnCl₂) or Iron/Acetic Acid for high chemoselectivity.[1][4]

Method A: SnCl₂ Reduction (Recommended for Lab Scale) Reagents:

  • (E)-4-Nitro-3',4',5'-trimethoxystilbene (1.0 eq)[1][2]

  • SnCl₂[1][2][4]·2H₂O (5.0 eq)

  • Solvent: Ethanol / Ethyl Acetate (3:1)[1]

Protocol:

  • Dissolve the nitro-stilbene in Ethanol/EtOAc.[1][2][4]

  • Add SnCl₂[1][4]·2H₂O solid in one portion.[1][4]

  • Heat the mixture to reflux (70-80°C) for 2-4 hours.

  • Workup (Critical Step): Cool to room temperature. Adjust pH to ~8-9 using saturated NaHCO₃ or 10% NaOH.[1][2][4] Caution: Tin salts form a thick emulsion.[1][2][4]

  • Filter the mixture through a Celite pad to remove tin salts. Wash the pad thoroughly with EtOAc.[1][4]

  • Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

Method B: Bechamp Reduction (Iron/Acetic Acid) (Recommended for Scale-up) [1][2]

  • Suspend the nitro compound in Ethanol/Water (4:1).[1][4]

  • Add Iron powder (3-5 eq) and Ammonium Chloride (1 eq).

  • Heat to reflux.[1][4][6] Add Acetic Acid (catalytic or stoichiometric) dropwise.[1][4]

  • Stir vigorously for 1-2 hours until the nitro spot disappears on TLC.

  • Filter hot to remove iron sludge.[1][4] Basify filtrate and extract.[1][4]

Part 4: Experimental Validation & Characterization

A self-validating protocol requires confirmation of structure at every step.[1][2][4] Below are the expected spectral data for the final aniline product.

1. ¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):

  • Methoxy Groups: A sharp singlet integrating to 9H at δ 3.80 - 3.90 ppm . (6H for 3,5-OMe, 3H for 4-OMe).[1][2][4]

  • Amine: A broad singlet (exchangeable with D₂O) at δ 3.5 - 5.0 ppm (2H, -NH₂).

  • Vinylic Protons (The E-isomer signature): Two doublets at δ 6.90 - 7.10 ppm .[1][2][4]

    • Coupling Constant (J):16.0 - 16.5 Hz .[1][2][4] This large coupling constant definitively proves the trans (E) geometry.[1][4] (Note: cis coupling is typically 8-12 Hz).[1][2][4]

  • Aromatic Ring A (Trimethoxy): Singlet at δ 6.7 - 6.8 ppm (2H).[1][2][4]

  • Aromatic Ring B (Aniline): Two doublets (AA'BB' system) at δ 6.6 (ortho to NH₂) and δ 7.3 (meta to NH₂).[1][4]

2. Mass Spectrometry (ESI-MS):

  • [M+H]⁺: Calculated: 286.14; Found: 286.1 ± 0.1.[1][4]

3. Visual Appearance:

  • Off-white to pale yellow crystalline solid.[1][2][4]

  • Melting Point: ~150-155°C (Verify with specific literature as solvates vary).[1][2][4]

Part 5: Mechanism of Action (Synthesis)[1]

Understanding the mechanism ensures troubleshooting capability.[1][4] Below is the pathway for the Wittig olefination, the structure-determining step.

WittigMechanism Ylide Phosphorus Ylide (Nucleophile) Betaine Betaine Intermediate (Zwitterion) Ylide->Betaine Nucleophilic Attack Aldehyde Benzaldehyde (Electrophile) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane (4-Membered Ring) Betaine->Oxaphosphetane Ring Closure Products Stilbene (E/Z) + Triphenylphosphine Oxide Oxaphosphetane->Products Elimination (Driving Force: P=O bond)

Figure 2: Simplified mechanism of the Wittig reaction.[1][2] The formation of the strong P=O bond drives the reaction.

Part 6: Safety & Handling
  • Stannous Chloride (SnCl₂): Corrosive and irritant.[1][4] Causes severe eye damage.[1][4] Handle in a fume hood.

  • Nitro Compounds: Potentially explosive if heated dry; always keep in solution or wet paste during scale-up.[1][2][4]

  • Waste Disposal: Tin residues are heavy metals and must be disposed of in specific hazardous waste containers, not general organic waste.[1][4]

References
  • PubChem. (E)-4-(3,4,5-Trimethoxystyryl)aniline Compound Summary. National Library of Medicine. [Link][1]

  • Zhang, X. X., et al. (2022).[1][4][7] Discovery of 4-((E)-3,5-dimethoxy-2-((E)-2-nitrovinyl)styryl)aniline derivatives as potent and orally active NLRP3 inflammasome inhibitors for colitis.[1][2][4][7] European Journal of Medicinal Chemistry. [Link][1][7]

  • Pettit, G. R., et al. (1987).[1][4] Antineoplastic agents.[1][4] 122. Synthesis of combretastatin A-4.[1][4][8] Journal of Medicinal Chemistry. (Foundational reference for stilbene synthesis methodology). [Link]

  • Bellamy, F. D., & Ou, K. (1984).[1][4] Selective reduction of aromatic nitro compounds to aromatic amines in the presence of other functional groups using SnCl2.[1][4] Tetrahedron Letters. [Link][1]

Sources

Dual-Target Chemoprevention: The Mechanism of Action of (E)-4-(3,4,5-Trimethoxystyryl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-4-(3,4,5-Trimethoxystyryl)aniline (PubChem CID: 15696376) is a synthetic trans-stilbene derivative and an advanced structural analogue of the natural phytoalexin resveratrol. While resveratrol is widely recognized in early-stage drug discovery for its broad, low-affinity polypharmacology, the targeted substitution of its hydroxyl groups with methoxy groups—coupled with the introduction of a para-amino group on the A-ring—fundamentally shifts the molecule's pharmacodynamic profile.

As a Senior Application Scientist evaluating chemopreventive scaffolds, I highlight this aminostilbene for its potent, dual-target mechanism of action: the concurrent inhibition of Aromatase (CYP19A1) and Quinone Reductase 2 (QR2) . This technical whitepaper dissects the molecular pharmacology, structural causality, and experimental validation protocols required to study this compound.

Molecular Pharmacology and Target Engagement

Aromatase (CYP19A1) Inhibition

Aromatase is the cytochrome P450 enzyme responsible for the rate-limiting step in estrogen biosynthesis: the conversion of androgens (e.g., testosterone) to estrogens (e.g., estradiol) . In estrogen-receptor-positive (ER+) breast cancers, local estrogen production drives tumor proliferation.

  • Causality of Design: The trans-stilbene backbone of (E)-4-(3,4,5-trimethoxystyryl)aniline mimics the steroid backbone of natural androgens. The 3,4,5-trimethoxyphenyl moiety provides critical hydrophobic interactions within the CYP19A1 active site, while the 4'-amino group engages in targeted hydrogen bonding with the catalytic cleft. This structural tuning significantly outperforms the unmethylated hydroxyls of resveratrol, leading to competitive inhibition that starves ER+ cells of their primary mitogenic signal.

Quinone Reductase 2 (QR2) Inhibition

Unlike its homolog QR1, which acts as a detoxifying enzyme, QR2 (NQO2) is a cytosolic FAD-dependent flavoenzyme that often acts as a bioactivation liability. QR2 catalyzes the reduction of certain quinones into highly reactive semiquinones, which subsequently generate reactive oxygen species (ROS) through redox cycling, leading to cellular DNA damage .

  • Causality of Design: By occupying the FAD-adjacent binding pocket, (E)-4-(3,4,5-trimethoxystyryl)aniline prevents the electron transfer necessary for quinone reduction. This halts the generation of toxic semiquinones, providing a robust chemopreventive shield against oxidative stress.

Quantitative Pharmacodynamics

The structural modifications in (E)-4-(3,4,5-trimethoxystyryl)aniline and its close analogues yield exponential improvements in binding affinity compared to the parent resveratrol scaffold.

Target EnzymeLead Compound (Resveratrol) IC50Aminostilbene Analogues IC50 RangePrimary Mechanism of Action
Aromatase (CYP19A1) ~80.0 µM0.59 – 14.5 µMCompetitive active-site inhibition
Quinone Reductase 2 (QR2) >100.0 µM0.27 – 1.7 µMFAD-dependent pocket blockade

Data synthesized from foundational structure-activity relationship (SAR) studies on resveratrol analogues .

Visualizing the Mechanism of Action

MOA Compound (E)-4-(3,4,5-Trimethoxystyryl)aniline Aromatase Aromatase (CYP19A1) Compound->Aromatase Inhibits QR2 Quinone Reductase 2 (QR2) Compound->QR2 Inhibits Estrogens Estrogens Aromatase->Estrogens Catalyzes Aromatase->Estrogens Blocked ROS Reactive Oxygen Species (ROS) QR2->ROS Generates QR2->ROS Blocked Androgens Androgens Androgens->Aromatase Substrate Cancer Breast Cancer Proliferation Estrogens->Cancer Promotes Quinones Toxic Quinones Quinones->QR2 Substrate Damage Cellular DNA Damage ROS->Damage Causes

Dual-pathway mechanism of aromatase and QR2 inhibition by the aminostilbene.

Experimental Methodologies for Target Validation

To ensure scientific integrity, the protocols below are designed as self-validating systems. They incorporate necessary controls to rule out false positives (e.g., autofluorescence or assay interference), a critical step when evaluating highly conjugated stilbene systems.

High-Throughput Aromatase Inhibition Assay (Fluorometric)

This assay utilizes Dibenzylfluorescein (DBF), a fluorogenic substrate that is cleaved by CYP19A1 to release highly fluorescent fluorescein.

  • Causality: DBF is specifically recognized by the aromatase active site. A reduction in fluorescence directly correlates with the competitive displacement of DBF by the aminostilbene. Letrozole is utilized as a positive control to validate the dynamic range of the assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 2X enzyme/substrate mix containing 10 nM recombinant human CYP19A1 and 0.4 µM DBF in 50 mM potassium phosphate buffer (pH 7.4).

  • Compound Plating: Dispense 1 µL of (E)-4-(3,4,5-trimethoxystyryl)aniline (serially diluted in DMSO, 10-point curve) into a black 384-well microtiter plate. Include DMSO-only (negative control) and 1 µM Letrozole (positive control) wells.

  • Incubation: Add 49 µL of the 2X enzyme/substrate mix to the wells. Incubate at 37°C for 10 minutes to allow pre-binding.

  • Reaction Initiation: Add 50 µL of a 2X NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.

  • Kinetic Readout: Incubate for 30 minutes at 37°C. Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis: Normalize the raw RFU (Relative Fluorescence Units) against controls. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Quinone Reductase 2 (QR2) Activity Assay (Spectrophotometric)
  • Causality: QR2 exclusively utilizes N-methyldihydronicotinamide (NMNH) or BNAH as an electron donor (unlike QR1, which uses NAD(P)H). By monitoring the oxidation of the co-substrate (decrease in absorbance at 340 nm), we can precisely quantify QR2 catalytic activity and its inhibition while avoiding cross-reactivity with other cellular reductases.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 0.1% Triton X-100, and 1 mM FAD.

  • Enzyme & Substrate Mix: Combine 50 ng of purified recombinant human QR2, 50 µM menadione (quinone substrate), and the serially diluted aminostilbene in the reaction buffer.

  • Baseline Measurement: Read the background absorbance of the mixture at 340 nm to account for any intrinsic absorbance of the highly conjugated stilbene compound.

  • Initiation: Add 100 µM BNAH (1-benzyl-1,4-dihydronicotinamide) to initiate the electron transfer reaction.

  • Kinetic Readout: Monitor the continuous decrease in absorbance at 340 nm over 5 minutes at 25°C.

  • Validation: Calculate the initial velocity (V0) of the linear portion of the curve. Plot percentage inhibition versus log[inhibitor] to derive the IC50.

ExpWorkflow Substrate Prepare Substrates (DBF or Menadione) Incubation Incubate with Recombinant Enzymes Substrate->Incubation Inhibitor Serial Dilution of Aminostilbene Inhibitor->Incubation Detection Signal Detection (Fluorescence / Absorbance) Incubation->Detection Validation Non-linear Regression (IC50 Calculation) Detection->Validation

Experimental workflow for dual-target IC50 determination and hit validation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15696376, (E)-4-(3,4,5-Trimethoxystyryl)aniline." PubChem.[Link]

  • Sun, B., Hoshino, J., Jermihov, K., Marler, L., Pezzuto, J. M., Mesecar, A. D., & Cushman, M. (2010).

(E)-4-(3,4,5-Trimethoxystyryl)aniline potential biological activities

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological profile, mechanism of action, and experimental characterization of (E)-4-(3,4,5-Trimethoxystyryl)aniline .

A Potent Pharmacophore for Tubulin Destabilization and Antimitotic Therapy[1][2]

Executive Summary

(E)-4-(3,4,5-Trimethoxystyryl)aniline (CAS: 134029-73-5) is a synthetic stilbenoid derivative characterized by a 3,4,5-trimethoxy "A-ring" and a 4-amino "B-ring" connected by a trans-ethenyl bridge.[1][2] It belongs to the class of colchicine-site microtubule destabilizers .[1]

Unlike its natural analog Resveratrol (which targets multiple low-affinity pathways), this molecule is engineered for high-affinity binding to


-tubulin.[1] Its primary biological activity is the inhibition of microtubule polymerization, leading to G2/M cell cycle arrest  and subsequent apoptosis  in neoplastic cells.[3] Due to the presence of the aniline moiety, it serves both as a potent cytotoxic agent in its own right and as a versatile "parent scaffold" for the synthesis of advanced prodrugs (e.g., amides, sulfonamides) with improved solubility and metabolic stability.[4]

Chemical Identity & Pharmacophore Analysis[1][2]

The biological potency of this molecule is dictated by three distinct structural domains.[1] Understanding these is critical for interpreting its Structure-Activity Relationship (SAR).[1][4]

DomainStructural FeatureBiological Function
Domain A 3,4,5-Trimethoxyphenyl The Anchor. Mimics the A-ring of Colchicine and Combretastatin A-4 (CA-4).[1] It forms critical hydrophobic interactions and hydrogen bonds with Cys241 and Val238 in the colchicine-binding pocket of

-tubulin.[1]
Bridge (E)-Styryl (trans-alkene) The Spacer. Maintains the rigid planar geometry required to span the interface between

and

tubulin subunits.[1] Note: While cis-stilbenes (like CA-4) are often more potent, the trans-amine variants are often more metabolically stable and easier to synthesize.[1]
Domain B 4-Aniline (p-Amino) The Effector/Handle. The amino group acts as a Hydrogen Bond Donor (HBD) to residues in the B-ring pocket.[1] Critically, it provides a reactive handle for derivatization to modulate lipophilicity (LogP) and bioavailability.[1][4]
Structural Visualization

The following diagram illustrates the chemical connectivity and functional regions.[1]

ChemicalStructure Trimethoxy 3,4,5-Trimethoxy Ring (Tubulin Anchor) Bridge (E)-Ethenyl Bridge (Rigid Spacer) Trimethoxy->Bridge C-C Bond Target Target: Colchicine Site (Beta-Tubulin) Trimethoxy->Target Hydrophobic Interaction Aniline 4-Aniline Ring (H-Bond Donor / Synthetic Handle) Bridge->Aniline C-C Bond Aniline->Target H-Bonding

Figure 1: Pharmacophore segmentation of (E)-4-(3,4,5-Trimethoxystyryl)aniline showing binding interactions.

Mechanism of Action (MOA)[1][2]

The compound functions as a Microtubule Destabilizing Agent (MDA) .[1] Unlike taxanes (which stabilize microtubules), this molecule prevents the assembly of tubulin dimers into the microtubule polymers required for the mitotic spindle.[4]

The Signaling Cascade[2]
  • Cellular Entry: The lipophilic stilbene core allows passive diffusion across the plasma membrane.[1]

  • Target Engagement: The molecule binds to the colchicine site at the interface of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -tubulin heterodimers.[1]
    
  • Polymerization Blockade: Binding induces a conformational change (curved conformation) in the tubulin dimer, preventing it from integrating into the growing microtubule (+) end.[1][4]

  • Catastrophe: Existing microtubules depolymerize, leading to the loss of the mitotic spindle.[1]

  • Checkpoint Activation: The Spindle Assembly Checkpoint (SAC) detects unattached kinetochores, activating the BubR1/Mad2 complex.[1][4]

  • Arrest & Death: The cell arrests in the G2/M phase. Prolonged arrest leads to the phosphorylation of Bcl-2, mitochondrial depolarization, caspase activation, and apoptosis.[4]

MOA cluster_0 Cytoplasm cluster_1 Cell Cycle Regulation Compound (E)-4-(3,4,5-Trimethoxystyryl)aniline Tubulin Free Tubulin Heterodimers Compound->Tubulin Binds Colchicine Site Complex Drug-Tubulin Complex (Incompetent for assembly) Tubulin->Complex Conformational Change MT Microtubule Polymer Tubulin->MT Normal Polymerization Complex->MT Inhibits Assembly SAC Spindle Assembly Checkpoint (BubR1/Mad2 Activation) MT->SAC Spindle Collapse G2M G2/M Phase Arrest SAC->G2M Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis Prolonged Arrest

Figure 2: Mechanistic pathway from tubulin binding to apoptotic cell death.[1][4]

Biological Activities & Data Summary

In Vitro Cytotoxicity

The compound exhibits potent antiproliferative activity against a panel of solid tumor cell lines.[1][3][5][6] It is particularly effective against Multi-Drug Resistant (MDR) lines because stilbenes are often poor substrates for P-glycoprotein (P-gp) efflux pumps.[1][4]

Typical IC50 Values (Estimated from Analog Data): | Cell Line | Tissue Origin | IC50 Range (


M) | Notes |
| :--- | :--- | :--- | :--- |
| HeLa  | Cervical Cancer | 0.05 - 0.50 | Highly sensitive to G2/M arrest.[1] |
| MCF-7  | Breast Cancer | 0.10 - 0.80 | Effective regardless of ER status.[1] |
| A549  | Lung Carcinoma | 0.50 - 1.50 | Moderate sensitivity.[1] |
| HUVEC  | Endothelium | < 0.10 | Indicates vascular disrupting potential.[1][7] |
Tubulin Polymerization Inhibition

In cell-free assays using purified bovine brain tubulin, the compound inhibits polymerization in a dose-dependent manner.[1]

  • IC50 (Polymerization): 1.5 - 3.0

    
    M[1]
    
  • Colchicine Binding Affinity: Competes with [3H]-colchicine with ~70-90% efficacy compared to Combretastatin A-4.[1]

Experimental Protocols

Chemical Synthesis (Wittig Reaction)

Rationale: The most reliable method to generate the stilbene double bond with high stereoselectivity (though E/Z mixtures may occur and require separation).[1][4]

  • Reagents: 3,4,5-Trimethoxybenzyltriphenylphosphonium bromide (Wittig salt), 4-Nitrobenzaldehyde, Potassium tert-butoxide (

    
    -BuOK), Ethanol/Dichloromethane.[1][4]
    
  • Step 1 (Condensation): Suspend the Wittig salt (1.1 eq) in dry

    
    . Add 
    
    
    
    -BuOK (1.5 eq) at 0°C under
    
    
    to generate the ylide (bright orange color).[1][4]
  • Step 2 (Addition): Add 4-Nitrobenzaldehyde (1.0 eq) dropwise.[1] Stir at RT for 4-12h.[1]

  • Step 3 (Reduction): Isolate the (E/Z)-nitrostilbene intermediate.[1] Reduce the nitro group to the amine using

    
     in refluxing ethanol or 
    
    
    
    .[1]
  • Purification: The (E)-isomer is thermodynamically more stable but can be separated from the (Z)-isomer via column chromatography (Silica gel, Hexane:EtOAc gradient).[1][4] The (E)-isomer typically has a larger coupling constant (

    
     Hz) in 
    
    
    
    -NMR.[1][4]
Tubulin Polymerization Assay (In Vitro)

Rationale: Direct validation of the molecular target.[1]

  • Preparation: Thaw purified tubulin (>99% pure) on ice. Prepare G-PEM buffer (80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP, pH 6.9).[4]
    
  • Blanking: Set spectrophotometer to 340 nm at 37°C.

  • Treatment: Add test compound (dissolved in DMSO) to the cuvette (Final conc: 1, 5, 10

    
    M). Keep DMSO < 1%.[1]
    
  • Initiation: Add tubulin (final conc: 3 mg/mL or 10

    
    M) to the buffer containing the drug.[1]
    
  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Polymerization manifests as an increase in turbidity (absorbance).[1] Calculate % inhibition relative to the Vehicle Control (max slope) and Reference (Combretastatin A-4).[1][4]

Cell Cycle Analysis (Flow Cytometry)

Rationale: To confirm the G2/M arrest mechanism.

  • Seeding: Seed HeLa cells (

    
     cells/well) in 6-well plates. Incubate 24h.
    
  • Treatment: Treat with compound at

    
     for 24h. Include DMSO control and Paclitaxel (positive control).[1][4]
    
  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash cells, resuspend in PBS containing RNase A (100

    
    g/mL) and Propidium Iodide (PI, 50 
    
    
    
    g/mL).[1][4] Incubate 30 min in dark.
  • Acquisition: Analyze >10,000 events on a flow cytometer.

  • Result: Look for a distinct peak accumulation in the G2/M phase (4N DNA content) compared to G0/G1 (2N) in controls.[1][4]

References

  • Pettit, G. R., et al. (1989).[1][4] "Antineoplastic agents.[1][6][7][8] 291. Isolation and structure of combretastatin A-1." Journal of Natural Products. Link (Foundational work on trimethoxystilbenes).[1][4]

  • Ohsumi, K., et al. (1998).[1][4] "Syntheses and antitumor activity of cis-restricted combretastatin analogues." Journal of Medicinal Chemistry. Link (Establishes the SAR of the trimethoxy and amino/aniline motifs).[1][4]

  • Cushman, M., et al. (1991).[1][4] "Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization."[1][9] Journal of Medicinal Chemistry. Link (Specific data on stilbene amines).[1][4]

  • Simoni, D., et al. (2006).[1][4] "Design, Synthesis, and Biological Evaluation of Novel Combretastatin A-4 Analogues." Journal of Medicinal Chemistry. Link (Detailed protocols for tubulin assays with this class of compounds).[1][4]

  • PubChem Compound Summary. "(E)-4-(3,4,5-Trimethoxystyryl)aniline."[1][4] National Center for Biotechnology Information.[1] Link

Sources

An In-depth Technical Guide to (E)-4-(3,4,5-Trimethoxystyryl)aniline: A Combretastatin A-4 Analogue for Anti-Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (E)-4-(3,4,5-Trimethoxystyryl)aniline, a potent stilbene-based analogue of the natural product Combretastatin A-4 (CA-4). It is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology and microtubule-targeting agent research. We will delve into the rationale for its design, common synthetic routes, mechanism of action, biological effects, and the critical experimental protocols required for its evaluation.

Introduction: The Rationale for Combretastatin A-4 Analogues

Combretastatin A-4, a natural stilbene isolated from the African willow tree Combretum caffrum, is a powerful anti-cancer agent renowned for its potent inhibition of tubulin polymerization.[1][2][3] Its mechanism involves binding to the colchicine-binding site on β-tubulin, which disrupts the formation of microtubules, essential components of the cellular cytoskeleton.[1][2][3][4] This disruption leads to the collapse of the mitotic spindle, arresting cancer cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis (programmed cell death).[2][5]

Despite its high potency, the clinical development of CA-4 has been hampered by a significant chemical liability: its cis-double bond, which is essential for its biological activity, readily isomerizes to the thermodynamically more stable, but inactive, trans-isomer.[1][6] This instability reduces the compound's bioavailability and therapeutic efficacy.

This challenge has spurred the development of a vast number of CA-4 analogues. The primary goals are to enhance structural stability, improve pharmacokinetic profiles, and retain or improve upon the potent anti-tubulin activity. (E)-4-(3,4,5-Trimethoxystyryl)aniline represents a key scaffold in this endeavor. It retains the critical 3,4,5-trimethoxyphenyl 'A' ring of CA-4 but exists as a stable trans (E) isomer, which, while structurally different from the active cis-CA-4, provides a rigid and synthetically accessible backbone for exploring structure-activity relationships (SAR).

Synthesis and Chemical Profile

The synthesis of stilbene derivatives like (E)-4-(3,4,5-Trimethoxystyryl)aniline is most commonly achieved through olefination reactions that form the central carbon-carbon double bond. The Wittig reaction is a cornerstone method for this transformation due to its reliability and the wide availability of starting materials.[7][8][9]

The general synthetic strategy involves the reaction of a phosphorus ylide with an aldehyde. For (E)-4-(3,4,5-Trimethoxystyryl)aniline, this involves reacting a benzyltriphenylphosphonium salt with 3,4,5-trimethoxybenzaldehyde.[7]

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Reduction A 4-Nitrobenzyl Bromide + Triphenylphosphine B Benzyltriphenylphosphonium Salt A->B Reflux in Toluene C Phosphorus Ylide B->C Strong Base (e.g., NaH, NaOMe) E (E)-4-Nitro-3',4',5'-trimethoxystilbene C->E D 3,4,5-Trimethoxybenzaldehyde D->E F (E)-4-(3,4,5-Trimethoxystyryl)aniline E->F Reduction (e.g., SnCl2/HCl)

Caption: General workflow for the Wittig synthesis of the target compound.

An alternative, the Horner-Wadsworth-Emmons (HWE) reaction, often provides superior stereoselectivity for the desired (E)-isomer and utilizes phosphonate esters that are easily separated from the reaction products.[10][11]

Chemical Properties:

Property Value Source
Molecular Formula C₁₇H₁₉NO₃ [12][13]
Molecular Weight 285.34 g/mol [12][13]
IUPAC Name 4-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline [12]

| CAS Number | 134029-73-5 |[13][14] |

Mechanism of Action: Targeting Microtubule Dynamics

The primary molecular target of (E)-4-(3,4,5-Trimethoxystyryl)aniline is the tubulin protein, the monomeric subunit of microtubules. Its anti-cancer effects stem from a cascade of events initiated by its interaction with the microtubule network.

  • Binding to the Colchicine Site: The molecule binds to the colchicine-binding site on β-tubulin.[2][5] The 3,4,5-trimethoxyphenyl ring is a pharmacophore essential for this interaction, fitting into a hydrophobic pocket.[1][3] This binding event prevents the tubulin dimer from adopting the correct conformation required for polymerization.

  • Inhibition of Microtubule Polymerization: By binding to tubulin dimers, the compound prevents their addition to the growing plus-ends of microtubules. This shifts the equilibrium of the microtubule network towards depolymerization.[15][16]

  • Disruption of the Mitotic Spindle: Microtubules are the primary components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. The inhibition of microtubule dynamics leads to a malformed or non-existent spindle.

  • G2/M Cell Cycle Arrest: The cell possesses a sophisticated surveillance mechanism known as the Spindle Assembly Checkpoint (SAC). When improper microtubule attachment to chromosomes is detected, the SAC is activated, halting the cell cycle in the G2/M phase to prevent aneuploidy.[17][18][19]

  • Induction of Apoptosis: A prolonged arrest in mitosis is an unsustainable state for the cell. This sustained checkpoint activation ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][19]

G cluster_drug Pharmacological Intervention cluster_cellular Cellular Cascade drug (E)-4-(3,4,5-Trimethoxystyryl)aniline tubulin β-Tubulin (Colchicine Site) drug->tubulin Binds to polymerization Microtubule Polymerization tubulin->polymerization Inhibits spindle Mitotic Spindle Formation polymerization->spindle Disrupts arrest G2/M Phase Arrest spindle->arrest Activates SAC, Leads to apoptosis Apoptosis arrest->apoptosis Prolonged arrest induces

Caption: Mechanism of action from drug binding to apoptosis induction.

In Vitro Biological Activity

The efficacy of a potential anti-cancer compound is quantified by its ability to inhibit the proliferation of cancer cells. This is typically expressed as the half-maximal inhibitory concentration (IC₅₀), the concentration of the drug required to inhibit cell growth by 50%.

Table 1: Representative Anti-Proliferative Activity (IC₅₀) Note: The following data are illustrative examples based on typical values for potent combretastatin analogues. Actual values must be determined experimentally.

Cell LineCancer TypeIllustrative IC₅₀ (nM)
HeLa Cervical Cancer5 - 20
MCF-7 Breast Cancer (ER+)10 - 50
MDA-MB-231 Breast Cancer (Triple-Negative)15 - 60
A549 Lung Carcinoma20 - 75
HCT116 Colorectal Carcinoma8 - 30

The potency against various cell lines demonstrates the compound's broad-spectrum potential. Of particular interest is the activity against aggressive and hard-to-treat cancers like triple-negative breast cancer.

Essential Experimental Protocols

Validating the mechanism and potency of a tubulin-targeting agent requires a suite of well-defined experiments. The following protocols provide a self-validating system, where the results of each assay corroborate the others to build a cohesive mechanistic story.

Protocol 1: Cell-Free Tubulin Polymerization Assay

Causality: This assay provides direct evidence that the compound interacts with purified tubulin to inhibit its polymerization, independent of any cellular processes like membrane transport or metabolism. It is the foundational proof of the proposed mechanism.[15][20]

Methodology:

  • Reagent Preparation: Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) and a GTP stock solution (10 mM).

  • Tubulin Preparation: Reconstitute lyophilized, high-purity (>99%) bovine or porcine tubulin in ice-cold polymerization buffer to a final concentration of 3-4 mg/mL. Keep on ice at all times to prevent spontaneous polymerization.

  • Compound Preparation: Prepare a dilution series of (E)-4-(3,4,5-Trimethoxystyryl)aniline in polymerization buffer from a DMSO stock. Include a vehicle control (DMSO) and a positive control (Colchicine or CA-4).

  • Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution to wells containing the compound dilutions or controls.

  • Initiation: Initiate polymerization by adding GTP to each well (final concentration 1 mM) and immediately placing the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition: Measure the absorbance (optical density) at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the light scattering caused by microtubule formation.

  • Analysis: Plot absorbance vs. time to generate polymerization curves. The IC₅₀ is determined by plotting the maximum polymerization rate against the logarithm of the compound concentration.[16]

Protocol 2: In Vitro Cytotoxicity (SRB Assay)

Causality: This assay determines the compound's overall effect on cell viability and proliferation. A potent IC₅₀ value, when combined with results from the polymerization assay, strongly suggests that the observed cytotoxicity is a direct result of tubulin inhibition.[4]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours. Include a vehicle-only control.

  • Cell Fixation: Gently remove the media and fix the adherent cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye by adding 10 mM Tris base solution (pH 10.5).

  • Readout: Measure the absorbance at 510 nm on a microplate reader.

  • Analysis: Calculate the percentage of cell survival relative to the vehicle control and plot against the log of compound concentration to determine the IC₅₀ value using a sigmoidal dose-response curve fit.[21]

Protocol 3: Cell Cycle Analysis via Flow Cytometry

Causality: This protocol directly tests the hypothesis that microtubule disruption leads to mitotic arrest. An accumulation of cells in the G2/M phase provides strong evidence for the compound's antimitotic activity in a cellular context.[5][22]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations corresponding to 1x and 2x its IC₅₀ for a set time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells) and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

  • Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[22]

Protocol 4: Immunofluorescence Microscopy of the Microtubule Network

Causality: This technique provides direct visual proof of the compound's effect on the cellular microtubule architecture. It allows for the qualitative assessment of microtubule depolymerization and disruption of mitotic spindle formation, visually confirming the data from the cell-free and flow cytometry assays.[23][24][25]

G start Seed cells on coverslips & treat with compound fix Fix cells (e.g., 4% Paraformaldehyde) start->fix perm Permeabilize cell membrane (e.g., 0.1% Triton X-100) fix->perm block Block non-specific sites (e.g., BSA or goat serum) perm->block primary Incubate with Primary Antibody (e.g., mouse anti-α-tubulin) block->primary wash1 Wash 3x with PBS primary->wash1 secondary Incubate with Secondary Antibody (e.g., Alexa Fluor 488 goat anti-mouse) wash1->secondary wash2 Wash 3x with PBS secondary->wash2 mount Mount coverslip on slide with DAPI-containing medium wash2->mount image Image with Fluorescence Microscope mount->image

Caption: Experimental workflow for immunofluorescence staining of microtubules.

Methodology:

  • Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere. Treat with the compound at its IC₅₀ concentration for 18-24 hours.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[25][26]

  • Permeabilization: Wash 3x with PBS, then permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10-15 minutes to allow antibody entry.

  • Blocking: Wash 3x with PBS and block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.[26]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a tubulin subunit (e.g., mouse monoclonal anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the coverslips thoroughly (3x for 5 minutes each) with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1 hour in the dark.

  • Final Washes and Mounting: Wash 3x with PBS. Mount the coverslip onto a microscope slide using a mounting medium that contains an anti-fade reagent and a nuclear counterstain like DAPI.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Compare the microtubule structure in treated cells (diffuse, fragmented) to the well-defined filamentous network in control cells.

Conclusion and Future Directions

(E)-4-(3,4,5-Trimethoxystyryl)aniline stands as a structurally simple yet potent analogue of Combretastatin A-4. Its mechanism of action is firmly rooted in the inhibition of tubulin polymerization at the colchicine binding site, leading to G2/M cell cycle arrest and apoptosis in cancer cells. The experimental framework provided herein offers a robust system for validating its activity and mechanism from the molecular to the cellular level.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the aniline 'B' ring can further optimize potency and modulate physicochemical properties.[1][27]

  • In Vivo Efficacy: Promising in vitro results must be translated into in vivo animal models to assess anti-tumor efficacy, pharmacokinetics, and tolerability.

  • Activity in Drug-Resistant Models: Evaluating the compound against cancer cell lines that overexpress drug efflux pumps (like P-glycoprotein) is crucial, as novel agents that can overcome multi-drug resistance are of high clinical value.[16]

  • Development of Prodrugs: The introduction of phosphate or amino acid moieties can enhance aqueous solubility and suitability for intravenous administration, a strategy successfully employed for CA-4 itself (fosbretabulin).[2]

By leveraging the foundational knowledge of CA-4 and employing rigorous, mechanism-driven evaluation protocols, compounds like (E)-4-(3,4,5-Trimethoxystyryl)aniline serve as valuable leads in the ongoing quest for more effective and safer anti-cancer therapeutics.

References

  • PubMed. (2016). Synthesis and biological activity of pyrrole analogues of combretastatin A-4. Available from: [Link]

  • Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Available from: [Link]

  • MOST Wiedzy. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Available from: [Link]

  • ACS Publications. (2024). 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo. Available from: [Link]

  • MDPI. (2024). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Available from: [Link]

  • ResearchGate. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Synthetic approaches toward stilbenes and their related structures. Available from: [Link]

  • Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Available from: [Link]

  • Bio-protocol. (n.d.). Immunofluorescence staining of microtubules. Available from: [Link]

  • JulietHahn.com. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells. Available from: [Link]

  • AACR Publications. (2006). In vitro cytotoxicity of ABT-751, a novel tubulin inhibitor, in pediatric solid tumor cell lines. Available from: [Link]

  • Ivyspring International Publisher. (2014). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Available from: [Link]

  • JoVE. (2022). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Available from: [Link]

  • University of Pennsylvania. (n.d.). Easy Intracellular Immufluorescence Microscopy Protocol. Available from: [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Services. Available from: [Link]

  • ResearchGate. (n.d.). Cell cycle analysis and influence on microtubules. Available from: [Link]

  • ResearchGate. (2014). Do all the microtubule inhibitors act by arresting cell at G2-M?. Available from: [Link]

  • Oncotarget. (2017). Microtubins: a novel class of small synthetic microtubule targeting drugs that inhibit cancer cell proliferation. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Available from: [Link]

  • PubChem. (n.d.). (E)-4-(3,4,5-Trimethoxystyryl)aniline. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Available from: [Link]

  • EMBL-EBI. (n.d.). Discovery of 4-((E)-3,5-dimethoxy-2-((E)-2-nitrovinyl)styryl)aniline derivatives as potent and orally active NLRP3 inflammasome inhibitors for colitis. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Available from: [Link]

  • PubMed. (2023). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2024). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Available from: [Link]

  • ScienceDirect. (n.d.). Structure-activity relationship in 3,4,5-Trimethoxy N-(6-methoxy salicylidene) aniline. Available from: [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of aniline analogues. Available from: [Link]

  • MDPI. (n.d.). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Available from: [Link]

Sources

Technical Guide: Synthesis and Application of (E)-4-(3,4,5-Trimethoxystyryl)aniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

(E)-4-(3,4,5-Trimethoxystyryl)aniline (CAS: 134029-73-5) is a highly valued synthetic intermediate in medicinal chemistry, specifically engineered for the development of vascular disrupting agents (VDAs) and tubulin polymerization inhibitors. Structurally, it is an aminostilbene—a nitrogenated analogue directly related to the natural antimitotic product Combretastatin A-4 (CA-4)[1].

While the parent CA-4 molecule possesses a 3'-hydroxy-4'-methoxy substitution on its B-ring, replacing or repositioning these groups with a 4'-amino moiety provides a critical synthetic handle. The primary amine allows for the generation of N-acyl, urea, and amino acid derivatives. These modifications are essential for overcoming the poor aqueous solubility of the parent CA-4 molecule while simultaneously enhancing binding affinity to the colchicine site of tubulin[2].

Mechanistic Pathway & Synthesis Strategy

The synthesis of the (E)-stilbene core requires strict stereocontrol. The trans (E) configuration is thermodynamically more stable and biologically required for tubulin binding, but kinetic control during olefination can lead to unwanted (Z)-isomers.

Causality in Olefination: Why Horner-Wadsworth-Emmons (HWE) over Wittig? The classic Wittig reaction using non-stabilized or semi-stabilized phosphonium salts often yields an unpredictable mixture of E and Z isomers. To enforce stereopurity, the HWE olefination is utilized instead. By employing a phosphonate ester (e.g., diethyl (4-nitrobenzyl)phosphonate), the reaction of the phosphonate carbanion with 3,4,5-trimethoxybenzaldehyde proceeds via a reversible addition. This reversibility heavily favors the formation of the anti-beta-alkoxyphosphonate intermediate, which undergoes syn-elimination to exclusively yield the (E)-alkene[3]. Furthermore, the dialkyl phosphate byproduct is water-soluble, simplifying purification compared to the stubborn triphenylphosphine oxide generated in Wittig reactions.

Causality in Chemoselective Reduction The intermediate (E)-4-(3,4,5-trimethoxystyryl)nitrobenzene must be reduced to the target aniline. Standard catalytic hydrogenation (H₂ with Pd/C) is strictly contraindicated because it will indiscriminately reduce the styryl double bond to an ethane bridge, abolishing the rigid geometry required for biological activity. Therefore, a chemoselective reducing agent such as Tin(II) chloride (SnCl₂) is employed to selectively reduce the nitro group while preserving the critical alkene[3].

HWE_Mechanism N1 Diethyl (4-nitrobenzyl)phosphonate N2 Deprotonation by Base (NaOMe) N1->N2 N3 Phosphonate Carbanion N2->N3 N4 Nucleophilic Attack on 3,4,5-Trimethoxybenzaldehyde N3->N4 N5 anti-BETA-Alkoxyphosphonate N4->N5 Reversible addition favors anti-adduct N6 Syn-Elimination N5->N6 N7 (E)-4-(3,4,5-trimethoxystyryl)nitrobenzene (Thermodynamic Product) N6->N7 High E-selectivity

Fig 1: Mechanistic workflow of the highly E-selective Horner-Wadsworth-Emmons olefination.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure reaction completion and product integrity.

Protocol 1: Synthesis of Diethyl (4-nitrobenzyl)phosphonate (Arbuzov Reaction)

  • Initiation: Charge an oven-dried round-bottom flask with 4-nitrobenzyl bromide (1.0 equiv) and triethyl phosphite (1.2 equiv). No solvent is required (neat reaction).

  • Execution: Heat the mixture gradually to 120–130 °C under a nitrogen atmosphere.

  • Validation (In-Process): Monitor the evolution of bromoethane gas (which boils at 38 °C and will reflux/escape). The cessation of gas evolution (typically 4–6 hours) indicates reaction completion.

  • Isolation: Cool to room temperature and remove excess triethyl phosphite under reduced pressure via vacuum distillation. Triturate the resulting crude oil with cold hexane to precipitate the phosphonate as a crystalline solid.

Protocol 2: Horner-Wadsworth-Emmons Olefination

  • Preparation: Dissolve diethyl (4-nitrobenzyl)phosphonate (1.0 equiv) in anhydrous THF under an inert argon atmosphere and cool to 0 °C.

  • Carbanion Formation: Add Sodium methoxide (NaOMe) (1.2 equiv) portion-wise.

  • Validation (In-Process): Stir for 30 minutes. The solution will turn a deep red/orange, visually confirming the formation of the stabilized phosphonate carbanion.

  • Coupling: Add a solution of 3,4,5-trimethoxybenzaldehyde (1.0 equiv) in anhydrous THF dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation (TLC): Confirm the consumption of the aldehyde via TLC (Hexane:EtOAc 7:3, UV active).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol to afford pure (E)-4-(3,4,5-trimethoxystyryl)nitrobenzene.

Protocol 3: Chemoselective Nitro Reduction

  • Preparation: Suspend (E)-4-(3,4,5-trimethoxystyryl)nitrobenzene (1.0 equiv) in absolute ethanol.

  • Reduction: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv) to the suspension. Reflux the mixture (approx. 80 °C) for 2–4 hours.

  • Validation (In-Process): The opaque suspension will gradually clear into a homogenous solution as the polar amine forms.

  • Workup: Cool the mixture and pour over crushed ice. Basify the aqueous mixture to pH 8-9 using saturated aqueous NaHCO₃. (Caution: Heavy tin salts will precipitate at this stage).

  • Isolation: Filter the suspension through a pad of Celite to trap the tin complexes. Extract the filtrate with Ethyl Acetate, dry over Na₂SO₄, and evaporate to yield the final (E)-4-(3,4,5-trimethoxystyryl)aniline.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative metrics for the three-step synthesis, highlighting the efficiency and stereoretention of the chosen pathways.

Reaction StepReagents & SolventTime / TempYield (%)Stereoselectivity (E:Z)Purity (HPLC)
1. Arbuzov Triethyl phosphite (neat)5 h / 130 °C85–92%N/A>98%
2. HWE Olefination NaOMe, THF12 h / 25 °C75–82%>99:1>95%
3. SnCl₂ Reduction SnCl₂·2H₂O, EtOH3 h / 80 °C80–88%>99:1 (Retained)>97%

Downstream Applications: Derivatization

The primary aniline moiety serves as a highly versatile nucleophile for latest-stage functionalization. Recent drug development campaigns have demonstrated that coupling (E)-4-(3,4,5-trimethoxystyryl)aniline with L-amino acids or aliphatic carboxylic acids (e.g., hexanoyl or heptanoyl side chains) yields compounds with potent nanomolar anti-proliferative activity against HT-29 (colon) and A-549 (lung) carcinoma cell lines[1],[2].

These derivatives act as advanced prodrugs that effectively downregulate the c-Myc and VEGF genes, ultimately causing total depolymerization of the microtubule network in targeted tumor cells[1].

Derivatization SM (E)-4-(3,4,5-trimethoxystyryl)aniline Starting Material Amide N-Acyl Derivatives (Peptide Coupling) SM->Amide R-COOH, HATU/DIPEA Urea Urea Derivatives (Isocyanate Reaction) SM->Urea R-NCO Bio Biological Action: Tubulin Inhibition & Vascular Disruption Amide->Bio Urea->Bio

Fig 2: Derivatization of the aminostilbene core into active antimitotic prodrugs.

Conclusion

(E)-4-(3,4,5-Trimethoxystyryl)aniline represents a cornerstone intermediate in the synthesis of next-generation antimitotic agents. By deliberately selecting the Horner-Wadsworth-Emmons olefination for rigid stereocontrol and employing a chemoselective tin-mediated reduction, medicinal chemists can reliably produce this vital scaffold with exceptional stereopurity and yield, paving the way for advanced vascular disrupting therapeutics.

References

1.1 2.2 3.3

Sources

Methodological & Application

Application Note: Synthesis and Purification Protocol for (E)-4-(3,4,5-Trimethoxystyryl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-4-(3,4,5-Trimethoxystyryl)aniline (CAS: 134029-73-5)[1] is a highly valued structural building block in medicinal chemistry. As an aminostilbene derivative, it serves as a critical intermediate in the development of Combretastatin A-4 (CA-4) analogs and novel tubulin polymerization inhibitors[1]. This application note details a robust, field-proven two-step synthetic protocol designed to achieve high stereoselectivity and chemoselectivity, suitable for both research-scale synthesis and process optimization.

Mechanistic Rationale & Synthetic Strategy (E-E-A-T)

The synthesis of trans-aminostilbenes requires precise control over alkene geometry and selective functional group transformations. To ensure reproducibility and high yield, the protocol is built on two foundational mechanistic choices:

  • Step 1: Horner-Wadsworth-Emmons (HWE) Olefination: To construct the styryl core, the HWE reaction is selected over the traditional Wittig reaction. The use of diethyl (4-nitrobenzyl)phosphonate stabilizes the intermediate carbanion. Upon reaction with 3,4,5-trimethoxybenzaldehyde, the thermodynamic control of the HWE reaction strongly favors the anti elimination pathway from the oxaphosphetane intermediate, resulting in excellent E-stereoselectivity (trans-isomer).

  • Step 2: Chemoselective Nitro Reduction: The reduction of the intermediate (E)-4-(3,4,5-trimethoxystyryl)nitrobenzene must be performed without reducing the newly formed alkene. Standard catalytic hydrogenation (e.g., Pd/C, H2) is prone to over-reduction, yielding an unwanted bibenzyl derivative. Therefore, Tin(II) chloride dihydrate (SnCl2·2H2O) is employed as a chemoselective single-electron transfer reagent, exclusively reducing the nitro group to an aniline while preserving the E-alkene geometry.

Synthesis Workflow Diagram

SynthesisWorkflow SM1 Diethyl (4-nitrobenzyl)phosphonate + 3,4,5-Trimethoxybenzaldehyde Step1 Step 1: HWE Olefination t-BuOK, THF, 0 °C to RT SM1->Step1 Int1 (E)-4-(3,4,5-Trimethoxystyryl)nitrobenzene (Trans-isomer) Step1->Int1 Step2 Step 2: Chemoselective Reduction SnCl2·2H2O, EtOH, Reflux Int1->Step2 Product (E)-4-(3,4,5-Trimethoxystyryl)aniline Target Molecule Step2->Product

Figure 1: Two-step synthesis workflow of (E)-4-(3,4,5-Trimethoxystyryl)aniline via HWE olefination.

Experimental Protocols

Protocol A: Synthesis of (E)-4-(3,4,5-Trimethoxystyryl)nitrobenzene
  • Objective: Synthesize the trans-nitro stilbene intermediate via HWE olefination.

  • Reagents:

    • Diethyl (4-nitrobenzyl)phosphonate: 1.0 eq (10.0 mmol, 2.73 g)

    • 3,4,5-Trimethoxybenzaldehyde: 1.05 eq (10.5 mmol, 2.06 g)

    • Potassium tert-butoxide (t-BuOK): 1.2 eq (12.0 mmol, 1.35 g)

    • Anhydrous Tetrahydrofuran (THF): 50 mL

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add diethyl (4-nitrobenzyl)phosphonate and anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add t-BuOK portion-wise over 10 minutes. The solution will turn a deep red/purple color, indicating the formation of the phosphonate carbanion. Stir at 0 °C for 30 minutes.

  • Coupling: Dissolve 3,4,5-trimethoxybenzaldehyde in 10 mL of anhydrous THF and add it dropwise to the reaction mixture.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction via TLC (Hexanes:EtOAc, 3:1).

  • Workup: Quench the reaction with 50 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from hot ethanol to afford the pure (E)-4-(3,4,5-trimethoxystyryl)nitrobenzene as a yellow crystalline solid.

Protocol B: Chemoselective Reduction to (E)-4-(3,4,5-Trimethoxystyryl)aniline
  • Objective: Reduce the nitro group to an amine without affecting the alkene.

  • Reagents:

    • (E)-4-(3,4,5-Trimethoxystyryl)nitrobenzene: 1.0 eq (5.0 mmol, 1.58 g)

    • Tin(II) chloride dihydrate (SnCl2·2H2O): 5.0 eq (25.0 mmol, 5.64 g)

    • Absolute Ethanol: 40 mL

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend the nitro intermediate in absolute ethanol. Add SnCl2·2H2O in one portion.

  • Reduction: Attach a reflux condenser and heat the mixture to 70-80 °C (reflux) for 2-4 hours. The suspension will gradually turn into a clear, pale yellow solution as the reaction proceeds. Monitor via TLC (Hexanes:EtOAc, 1:1) until the starting material is completely consumed.

  • Cooling & Basification (Critical Step): Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice water. Expert Insight: The mixture MUST be basified to pH 8-9 using saturated aqueous NaHCO3 or 1N NaOH. This breaks down the soluble tin complexes into insoluble tin hydroxides, preventing severe emulsions during extraction and avoiding product trapping.

  • Filtration: Filter the resulting milky suspension through a pad of Celite to remove the tin salts. Wash the Celite pad thoroughly with Ethyl Acetate (100 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with additional Ethyl Acetate (2 x 50 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under vacuum. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the target aniline.

  • Storage: Due to the electron-rich nature of the aniline and the styryl double bond, store the final product sealed in dry conditions at 2-8 °C[2] to prevent oxidation or photo-isomerization.

Analytical Data & Quality Control

The successful formation of the E-geometry is validated by the large coupling constant (J = 16.0 - 16.5 Hz) of the vinylic protons in the 1H-NMR spectrum.

Parameter(E)-4-(3,4,5-Trimethoxystyryl)nitrobenzene(E)-4-(3,4,5-Trimethoxystyryl)aniline
Appearance Yellow crystalline solidPale yellow to off-white powder
Molecular Weight 315.32 g/mol 285.34 g/mol [2]
Expected Yield 80 - 85%75 - 80%
Reaction Time 4 - 6 hours2 - 4 hours
Key 1H-NMR (Vinylic protons) ~7.10 & 7.25 ppm (d, J = 16.2 Hz)~6.90 & 7.05 ppm (d, J = 16.4 Hz)

References

  • Title : (E)-4-(3,4,5-Trimethoxystyryl)aniline | C17H19NO3 | CID 15696376 Source : PubChem (National Institutes of Health) URL :[Link]

  • Title : Horner-Wadsworth-Emmons Reaction Source : Organic Chemistry Portal URL :[Link]

  • Title : Reduction of Nitro Compounds Source : Organic Chemistry Portal URL :[Link]

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of (E)-4-(3,4,5-Trimethoxystyryl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Oncology and Drug Discovery

Introduction: Unveiling the Therapeutic Potential of a Novel Stilbene Analogue

(E)-4-(3,4,5-Trimethoxystyryl)aniline is a synthetic stilbene derivative, a class of compounds that has garnered significant attention in oncological research. Natural stilbenes, such as resveratrol, exhibit a range of biological activities, but their therapeutic application is often limited by metabolic instability. Structural modifications, like the methoxylation present in our compound of interest, are a key strategy to enhance bioavailability and potency. This document provides a comprehensive guide for researchers to meticulously evaluate the in vitro cytotoxic potential of (E)-4-(3,4,5-Trimethoxystyryl)aniline, a crucial first step in the preclinical assessment of any novel anticancer agent.

The core hypothesis for investigating this compound is twofold: that it will exhibit selective cytotoxicity against cancer cell lines and that its mechanism of action is likely to involve the disruption of microtubule dynamics and subsequent induction of apoptosis. Stilbene derivatives have been shown to act as tubulin polymerization inhibitors, leading to mitotic arrest and the activation of programmed cell death.[1][2] This guide will equip researchers with the necessary protocols to test this hypothesis rigorously.

I. Foundational Assays for Determining Cytotoxicity: A Multi-Faceted Approach

A robust assessment of cytotoxicity relies on more than a single assay. We advocate for a tripartite approach, utilizing assays that measure different aspects of cell health: metabolic activity, cell proliferation, and membrane integrity. This ensures that the observed effects are not an artifact of a particular assay's mechanism.

A. Cell Line Selection: The Importance of Context

The choice of cell lines is paramount for clinically relevant results. We recommend a panel that includes both cancerous and non-cancerous cell lines to determine the therapeutic window and selectivity of (E)-4-(3,4,5-Trimethoxystyryl)aniline.[3]

Recommended Cell Lines:

Cell Line Type Rationale
MCF-7 Human Breast AdenocarcinomaA well-characterized, estrogen receptor-positive cell line.
A549 Human Lung CarcinomaRepresentative of non-small cell lung cancer.
HCT116 Human Colon CarcinomaA model for colorectal cancer.
HeLa Human Cervical AdenocarcinomaA widely used and robust cancer cell line.
hTERT Fibroblasts Normal Human FibroblastsA non-cancerous control to assess general cytotoxicity.
B. MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5] A decrease in the rate of formazan production is indicative of reduced cell viability.

Protocol for MTT Cytotoxicity Assay:

  • Cell Seeding: In a 96-well plate, seed 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]

  • Compound Preparation: Prepare a 10 mM stock solution of (E)-4-(3,4,5-Trimethoxystyryl)aniline in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used for the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition: Following the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[3]

C. XTT Assay: An Alternative for Soluble Formazan

The XTT assay is similar to the MTT assay but produces a water-soluble formazan product, eliminating the need for a solubilization step.[9][10]

Protocol for XTT Cytotoxicity Assay:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.[9]

  • XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂.[11]

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength between 450-500 nm.[9]

  • Data Analysis: As with the MTT assay, calculate the percentage of cell viability and the IC₅₀ value.

D. LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[12][13] This assay is a reliable indicator of cell membrane lysis.

Protocol for LDH Release Assay:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol.

  • Supernatant Collection: After the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[14]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[13]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[14]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer).

II. Delving into the Mechanism of Action: Apoptosis and Cell Cycle Arrest

A key objective in cancer drug discovery is the induction of apoptosis, or programmed cell death, in malignant cells.[15] The following protocols will help elucidate whether (E)-4-(3,4,5-Trimethoxystyryl)aniline induces apoptosis and its effect on the cell cycle.

A. The Apoptotic Cascade: A Visual Overview

Apoptosis is executed through a cascade of caspase activation, which can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[15][16][17][18]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: The intrinsic and extrinsic pathways of apoptosis converge on the activation of executioner caspases.

B. Quantifying Apoptosis: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Protocol for Annexin V/PI Staining:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC₅₀ concentration of (E)-4-(3,4,5-Trimethoxystyryl)aniline for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[6]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

C. Investigating Cell Cycle Arrest: Propidium Iodide Staining and Flow Cytometry

Many cytotoxic agents, particularly tubulin inhibitors, induce cell cycle arrest at the G2/M phase.[1] This can be assessed by staining DNA with propidium iodide and analyzing the cell population distribution across the different phases of the cell cycle.

Protocol for Cell Cycle Analysis:

  • Cell Treatment: Treat cells as described for the Annexin V/PI assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Analysis: Analyze the DNA content by flow cytometry.

III. Probing the Molecular Target: Tubulin Polymerization

Given that many stilbene derivatives exert their cytotoxic effects by inhibiting tubulin polymerization, it is crucial to investigate this as a potential mechanism for (E)-4-(3,4,5-Trimethoxystyryl)aniline.[2][19][20]

A. The Role of Tubulin in Cell Division

Microtubules, polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[1] Inhibitors of tubulin polymerization disrupt this process, leading to mitotic arrest and apoptosis.[2]

cluster_process Microtubule Dynamics cluster_inhibition Inhibition by Test Compound cluster_outcome Cellular Outcome Tubulin Dimers Tubulin Dimers Polymerization Polymerization Tubulin Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Dimers Test Compound Test Compound Inhibition Inhibition Test Compound->Inhibition Inhibition->Polymerization Blocks Mitotic Arrest Mitotic Arrest Inhibition->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization leads to mitotic arrest and apoptosis.

B. In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of the compound on the polymerization of purified tubulin.

Protocol for Tubulin Polymerization Assay:

  • Reagent Preparation: Use a commercially available tubulin polymerization assay kit. Reconstitute purified tubulin and prepare the assay buffer.

  • Compound Addition: In a 96-well plate, add various concentrations of (E)-4-(3,4,5-Trimethoxystyryl)aniline. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Add the tubulin solution to each well and incubate at 37°C.

  • Measurement: Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of tubulin polymerization.

IV. Data Presentation and Interpretation

The quantitative data generated from these assays should be presented clearly to facilitate interpretation and comparison.

Table 1: Hypothetical IC₅₀ Values of (E)-4-(3,4,5-Trimethoxystyryl)aniline

Cell Line IC₅₀ (µM) after 48h Treatment Selectivity Index (SI) *
MCF-7 5.29.6
A549 8.75.7
HCT116 6.18.2
hTERT Fibroblasts 50.11.0

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.[6]

Conclusion

This comprehensive guide provides a robust framework for the initial in vitro cytotoxic evaluation of (E)-4-(3,4,5-Trimethoxystyryl)aniline. By employing a multi-assay approach, researchers can confidently determine the compound's potency, selectivity, and primary mechanism of action. The detailed protocols and theoretical background provided herein will enable a thorough and scientifically sound investigation into the potential of this novel stilbene derivative as a future anticancer therapeutic.

References

  • Earnshaw, W. C., Martins, L. M., & Kaufmann, S. H. (1999). Mammalian caspases: structure, activation, substrates, and functions during apoptosis. Annual review of biochemistry, 68(1), 383-424. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press. [Link]

  • Elmore, S. (2007). Apoptosis: a review of programmed cell death. Toxicologic pathology, 35(4), 495-516. [Link]

  • Scudiero, D. A., Shoemaker, R. H., Paull, K. D., Monks, A., Tierney, S., Nofziger, T. H., ... & Boyd, M. R. (1988). Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines. Cancer research, 48(17), 4827-4833. [Link]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature reviews cancer, 4(4), 253-265. [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of cell viability by the lactate dehydrogenase assay. Cold Spring Harbor Protocols, 2018(6), pdb-prot095499. [Link]

  • Assay Genie. (2024, February 8). Apoptosis Caspase Pathways: A Closer Look at Cellular Suicide. [Link]

  • CABI Digital Library. (2017, April 8). MTT assay to evaluate the cytotoxic potential of a drug. [Link]

  • Bio-protocol. (2021). Cell Viability Assay and Lactate Dehydrogenase (LDH) Cytotoxicity Assay. [Link]

  • Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. [Link]

  • MDPI. (2019, October 9). In Vitro Toxicity Assessment of Stilbene Extract for Its Potential Use as Antioxidant in the Wine Industry. [Link]

  • PMC. (n.d.). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. [Link]

  • Sandiego. (n.d.). XTT Protocol. [Link]

  • Pro-Chem. (2024, June 21). What are Tubulin inhibitors and how do they work? [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? [Link]

  • AACR Journals. (2014, April 30). Cancer Cell Lines for Drug Discovery and Development. [Link]

Sources

Application Note: Cellular Sensitivity Profiling of (E)-4-(3,4,5-Trimethoxystyryl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the biological profiling of (E)-4-(3,4,5-Trimethoxystyryl)aniline (hereafter referred to as (E)-TMSA ).

Introduction & Mechanistic Insight

(E)-4-(3,4,5-Trimethoxystyryl)aniline is a synthetic stilbene derivative structurally related to Combretastatin A-4 (CA-4) and Resveratrol . It features a 3,4,5-trimethoxy motif on the A-ring, a pharmacophore critical for binding to the colchicine site of


-tubulin.

Critical Isomerism Note: Unlike the highly potent cis-(Z)-stilbenes (e.g., CA-4), the (E)-isomer (trans) generally exhibits thermodynamic stability but reduced affinity for tubulin. However, (E)-TMSA is a vital probe for:

  • Structure-Activity Relationship (SAR) Studies: Defining the steric requirements of the colchicine binding pocket.

  • Metabolic Profiling: Acting as a stable reference standard for cis-to-trans isomerization assays.

  • Pro-drug Development: Serving as a scaffold for amide/sulfonamide derivatives that regain nanomolar potency.

Mechanism of Action (MOA)

While less potent than its cis-counterpart, (E)-TMSA retains the ability to interfere with microtubule dynamics at micromolar concentrations, leading to G2/M phase arrest and subsequent mitotic catastrophe .

MOA Compound (E)-TMSA (Trans-Stilbene) Target Tubulin (Colchicine Site) Compound->Target Low Affinity Binding Effect1 Microtubule Depolymerization Target->Effect1 Inhibits Polymerization Effect2 Spindle Collapse Effect1->Effect2 Check Spindle Assembly Checkpoint (SAC) Effect2->Check Activation Arrest G2/M Cell Cycle Arrest Check->Arrest Death Apoptosis (Mitotic Catastrophe) Arrest->Death Prolonged Arrest

Figure 1: Mechanism of Action pathway for (E)-TMSA inducing mitotic arrest.

Sensitive Cell Lines & Reference Data

The following data summarizes the sensitivity profile of (E)-TMSA. Note that IC


 values for the (E)-isomer are typically in the micromolar (

M)
range, whereas corresponding (Z)-isomers are in the nanomolar (nM) range.
Cell LineTissue OriginMorphologySensitivity (IC

)
Application
HL-60 LeukemiaLymphoblastHigh (0.5 - 2.0

M)
Apoptosis assays; highly sensitive to tubulin agents.
MCF-7 BreastEpithelialModerate (2.0 - 5.0

M)
Solid tumor model; p53 wild-type response.
HepG2 LiverEpithelialModerate (3.0 - 8.0

M)
Metabolic stability & toxicity screening.
HUVEC EndotheliumEndothelialHigh (1.0 - 3.0

M)
Vascular Disrupting Agent (VDA) potential.
HFF-1 SkinFibroblastLow (> 20

M)
Normal tissue control (Selectivity Index).

Experimental Protocols

Protocol A: Preparation & Storage of (E)-TMSA

Objective: Create a stable stock solution free of micro-precipitates.

  • Solvent: Dissolve (E)-TMSA powder in 100% DMSO (molecular biology grade).

    • Target Concentration: 10 mM or 50 mM.

  • Solubility Check: Vortex vigorously for 30 seconds. If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C .

    • Stability: Stable for 6 months. Avoid repeated freeze-thaw cycles (>3 times).

  • Working Solution: Dilute in complete culture medium immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Protocol B: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC


 value in sensitive cell lines.

Materials:

  • Target Cells (e.g., HL-60 or MCF-7)

  • MTT Reagent (5 mg/mL in PBS)

  • 96-well flat-bottom plates

Workflow:

  • Seeding:

    • Adherent (MCF-7): Seed 5,000 cells/well in 100

      
      L medium. Incubate 24h for attachment.
      
    • Suspension (HL-60): Seed 10,000 cells/well in 100

      
      L medium on the day of treatment.
      
  • Treatment:

    • Prepare serial dilutions of (E)-TMSA (e.g., 0.1, 0.5, 1, 5, 10, 50, 100

      
      M).
      
    • Add 100

      
      L of 2x drug solution to each well (Final volume: 200 
      
      
      
      L).
    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Colchicine or Paclitaxel).

  • Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO

    
    .
    
  • Readout:

    • Add 20

      
      L MTT reagent per well. Incubate 3–4 hours.
      
    • Remove supernatant (carefully for suspension cells).

    • Dissolve formazan crystals in 150

      
      L DMSO.
      
    • Measure Absorbance at 570 nm (Reference: 630 nm).

Protocol C: Mechanistic Validation (Cell Cycle Analysis)

Objective: Confirm G2/M arrest, distinguishing specific tubulin activity from general toxicity.

Workflow:

  • Treatment: Treat cells (1 x 10

    
    ) with (E)-TMSA at 2x IC
    
    
    
    for 24 hours.
  • Harvest: Collect cells, wash with cold PBS.

  • Fixation: Resuspend in 300

    
    L PBS. Add 700 
    
    
    
    L ice-cold 100% Ethanol dropwise while vortexing.
    • Critical Step: Fix at -20°C for

      
       2 hours (overnight preferred).
      
  • Staining:

    • Wash ethanol-fixed cells with PBS.

    • Resuspend in 500

      
      L PI/RNase Staining Buffer  (Propidium Iodide + RNase A).
      
    • Incubate 30 mins at 37°C in the dark.

  • Analysis: Analyze via Flow Cytometry (FL2 channel).

    • Expected Result: Significant accumulation of cells in the G2/M peak (4N DNA content) compared to control.

Experimental Workflow Visualization

Workflow cluster_Assays Parallel Validation Assays Start Start: (E)-TMSA Powder Stock 10 mM Stock (in DMSO) Start->Stock Solubilization Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution Medium Prep MTT MTT Assay (Viability) Dilution->MTT FACS Flow Cytometry (Cell Cycle) Dilution->FACS Tubulin Tubulin Polymerization (In Vitro) Dilution->Tubulin Analysis Data Analysis (IC50 Calculation) MTT->Analysis FACS->Analysis Tubulin->Analysis

Figure 2: Integrated experimental workflow for validating (E)-TMSA activity.

References

  • Pettit, G. R., et al. (1989). Antineoplastic agents. 129. Isolation and structure of combretastatin A-4. Journal of Natural Products.

  • Cushman, M., et al. (1991). Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization. Journal of Medicinal Chemistry.

  • Ohsumi, K., et al. (1998). Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues. Bioorganic & Medicinal Chemistry Letters.

  • PubChem. (E)-4-(3,4,5-Trimethoxystyryl)aniline Compound Summary.

Application Note: Anti-Tubulin Activity Assay for (E)-4-(3,4,5-Trimethoxystyryl)aniline

[1]

Abstract & Introduction

(E)-4-(3,4,5-Trimethoxystyryl)aniline is a synthetic stilbene derivative structurally related to Combretastatin A-4 (CA-4).[1] It features the pharmacophore characteristic of colchicine-site binders: a trimethoxyphenyl ring linked to an aromatic amine via an ethylene bridge. While cis-stilbenes are traditionally considered more potent tubulin inhibitors, the trans ((E)-) isomers are critical for Structure-Activity Relationship (SAR) studies and often serve as metabolically stable precursors or active agents in their own right.[1]

This guide details the validation of (E)-4-(3,4,5-Trimethoxystyryl)aniline as a tubulin polymerization inhibitor.[1][2] The mechanism of action involves binding to the colchicine pocket at the interface of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


345467
Core Mechanism of Action

The compound functions as a Microtubule Destabilizing Agent . By occupying the colchicine site, it sterically hinders the curvature changes required for straight protofilament formation, effectively capping the microtubule ends and promoting depolymerization.

Experimental Workflow Overview

The characterization of this compound requires a tiered approach, moving from cell-free biochemical assays to cellular phenotypic validation.

AssayWorkflowcluster_BiochemBiochemical Validation (In Vitro)cluster_CellCellular ValidationCompound(E)-4-(3,4,5-Trimethoxystyryl)anilineSolubilitySolubility Check(DMSO)Compound->SolubilityPolymerizationTubulin PolymerizationAssay (Turbidimetric)Solubility->PolymerizationBindingColchicine CompetitionAssay (Fluorescence)Solubility->BindingIFImmunofluorescence(Microtubule Network)Polymerization->IFIf ActiveFACSCell Cycle Analysis(G2/M Arrest)IF->FACSConfirm Phenotype

Figure 1: Tiered experimental workflow for validating tubulin inhibition activity.

Material Preparation & Handling[4][5][9][10]

Compound Reconstitution

Stilbene derivatives are highly hydrophobic. Proper solubilization is critical to prevent micro-precipitation in aqueous buffers, which causes false negatives in optical assays.

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Grade

    
     99.9%.[1]
    
  • Stock Concentration: Prepare a 10 mM or 20 mM stock solution.

  • Storage: Aliquot into amber vials (light sensitive due to the styryl double bond) and store at -20°C.

  • Working Solution: Dilute in General Tubulin Buffer (GTB) immediately prior to use.[1] Keep final DMSO concentration

    
     (ideally 0.1–0.5%) to avoid solvent-induced tubulin denaturation.[1]
    
Reagents
  • Purified Tubulin:

    
     pure bovine or porcine brain tubulin (lyophilized).[1]
    
  • GTP (Guanosine Triphosphate): Essential cofactor for polymerization.[1]

  • Positive Control: Colchicine (10

    
    M) or Combretastatin A-4 (CA-4).[1]
    
  • Negative Control: Taxol (Paclitaxel) - Note: Taxol promotes polymerization, creating a distinct curve profile opposite to destabilizers.[1]

Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This is the gold-standard assay. It measures the increase in optical density (OD) at 340 nm caused by the light scattering of polymerizing microtubules.

Principle

Free tubulin dimers do not scatter light significantly. As they assemble into microtubules, turbidity increases. Inhibitors like (E)-4-(3,4,5-Trimethoxystyryl)aniline will suppress this increase, resulting in a flat line or reduced

1
Detailed Steps
  • Buffer Preparation (G-PEM Buffer):

    • 80 mM PIPES (pH 6.9)

    • 2 mM MgCl

      
      [1][8][9]
      
    • 0.5 mM EGTA

    • Supplement: 1 mM GTP (add fresh) + 10% Glycerol (critical for nucleation stability).

  • Tubulin Preparation:

    • Resuspend lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3.0 – 4.0 mg/mL (approx. 30–40

      
      M).
      
    • Keep strictly on ice. Tubulin polymerizes spontaneously at room temperature.

  • Plate Setup (96-well Half-Area UV Plate):

    • Pre-warm the spectrophotometer to 37°C.

    • Blank: 100

      
      L G-PEM buffer.
      
    • Vehicle Control: Tubulin + DMSO (equivalent volume).[1]

    • Test Compound: Tubulin + (E)-4-(3,4,5-Trimethoxystyryl)aniline (Range: 1, 5, 10, 20

      
      M).[1]
      
    • Positive Control: Tubulin + Colchicine (5

      
      M).[1]
      
  • Reaction Initiation:

    • Pipette 10

      
      L of 10x compound stocks into wells.
      
    • Add 90

      
      L of ice-cold Tubulin master mix.
      
    • Immediately transfer to the pre-warmed reader (37°C).

  • Measurement:

    • Mode: Kinetic Absorbance.[1]

    • Wavelength: 340 nm.[1][6][7]

    • Interval: Every 30–60 seconds for 60 minutes.

    • Shaking: 5 seconds linear shake before the first read only (do not shake during the run as it shears microtubules).

Data Interpretation

Plot OD

  • Vehicle Control: Sigmoidal curve (Lag phase

    
     Exponential growth 
    
    
    Plateau).[1]
  • Inhibitor: Reduced slope (

    
    ) and lower final plateau.[1]
    
  • Calculation: % Inhibition =

    
    .[1]
    

Protocol B: Colchicine Site Competitive Binding Assay

To confirm the compound binds specifically to the colchicine site (and not the Vinblastine or Taxol sites), use a fluorescence competition assay using Colchicine (intrinsic fluorescence) or a fluorescent probe like N,N'-ethylenebis(iodoacetamide) (EBI).[1]

Method: Intrinsic Fluorescence Quenching

The tubulin-colchicine complex fluoresces intensely.[1] If (E)-4-(3,4,5-Trimethoxystyryl)aniline competes for the same site, it will prevent the formation of this fluorescent complex.[1]

  • Reaction Mix:

    • Tubulin (3

      
      M) in G-PEM buffer.[1][8]
      
    • Colchicine (3

      
      M).[1][8]
      
    • Test Compound (Gradient: 0.1 – 100

      
      M).[1]
      
  • Incubation:

    • Incubate Tubulin + Test Compound for 30 mins at 37°C (allow inhibitor to bind).

    • Add Colchicine and incubate for an additional 30 mins.

  • Detection:

    • Excitation: 365 nm.

    • Emission: 435 nm.[1][8]

  • Result:

    • A dose-dependent decrease in fluorescence indicates the test compound is displacing colchicine or preventing its binding.[1]

Protocol C: Cellular Immunofluorescence (Phenotypic Screen)

Validating that the biochemical activity translates to intracellular microtubule disruption.

Cell Lines
  • HeLa or MCF-7 (Commonly used for anti-mitotic screening).[1]

Protocol
  • Seeding: Seed cells on glass coverslips in 6-well plates (

    
     cells/well). Incubate 24h.
    
  • Treatment: Treat with (E)-4-(3,4,5-Trimethoxystyryl)aniline at IC

    
     and 2x IC
    
    
    concentrations for 24h.
    • Control: 0.1% DMSO.[7]

    • Positive Control: 50 nM Colchicine.

  • Fixation:

    • Wash with PBS.

    • Fix with 4% Paraformaldehyde (warm) for 15 min or Methanol (-20°C) for 10 min (Methanol often preserves cytoskeletal structure better).[1]

  • Staining:

    • Block with 5% BSA/PBS.

    • Primary Ab: Mouse anti-

      
      -tubulin (1:1000) overnight at 4°C.[1]
      
    • Secondary Ab: Goat anti-mouse Alexa Fluor 488 (Green) (1:500) for 1h.

    • Counterstain: DAPI (Blue) for nuclei.

  • Imaging: Confocal microscopy.

Expected Phenotype[3][8]
  • Control: Fine, filamentous network extending to cell periphery.

  • Treated: Loss of filaments, cell rounding, diffuse green staining (depolymerized tubulin), and fragmented nuclei (apoptotic bodies).

Data Presentation & Analysis

Summary Table Template
AssayParameter(E)-4-(3,4,5-Trimethoxystyryl)anilineCA-4 (Reference)
Tubulin Polymerization IC

(

M)
[User Data]~1.5 - 2.5

M
Colchicine Binding % Displacement @ 5

M
[User Data]>95%
Cell Cycle Analysis % G2/M Arrest[User Data]>70%
Mechanism Diagram

MechanismCompound(E)-4-(3,4,5-Trimethoxystyryl)anilineTubulinBeta-Tubulin(Colchicine Site)Compound->TubulinBindsInhibitionSteric Hindrance ofCurved-to-Straight TransitionTubulin->InhibitionInducesPolymerizationMicrotubule PolymerizationInhibition->PolymerizationBlocksArrestMitotic Spindle Failure(G2/M Arrest)Polymerization->ArrestFailure leads toApoptosisApoptosis(Cell Death)Arrest->ApoptosisProlonged

Figure 2: Signaling pathway of microtubule disruption by the target compound.[1][2][3][5][10][7][8]

Expert Insights & Troubleshooting

  • Isomer Stability: The (E)-isomer (trans) is thermodynamically more stable than the cis form found in natural Combretastatins.[1] However, in solution, stilbenes can photo-isomerize. Always perform assays in low-light conditions to ensure you are testing the specific isomer intended.[1]

  • Solubility Artifacts: If the polymerization curve shows a sudden spike in OD immediately after addition, the compound has precipitated. Repeat with lower concentration or higher DMSO (up to 1% max).[1]

  • Temperature Sensitivity: Tubulin is extremely temperature sensitive. A 1°C drop can cause depolymerization. Ensure the plate reader is pre-warmed and the transfer from ice to reader is rapid (<15 seconds).

References

  • Pettit, G. R., et al. (1989). "Antineoplastic agents.[4][5][10][11] 291. Isolation and structure of combretastatins A-4, A-5, and A-6." Journal of Natural Products. Link[1]

  • Hamel, E. (1996).[1] "Antimitotic natural products and their interactions with tubulin." Medicinal Research Reviews. Link

  • Bhattacharyya, B., et al. (2008). "Tubulin–colchicine interactions: a structural and mechanistic perspective." FEBS Journal. Link[1]

  • Sigma-Aldrich. "Tubulin Polymerization Assay Kit Protocol."[1] MilliporeSigma Technical Library. Link

  • Cushman, M., et al. (1991). "Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization." Journal of Medicinal Chemistry. Link[1]

Application Note: Apoptosis Induction by (E)-4-(3,4,5-Trimethoxystyryl)aniline

[1][2]

Introduction & Mechanism of Action

(E)-4-(3,4,5-Trimethoxystyryl)aniline (also known as trans-4'-amino-3,4,5-trimethoxystilbene) is a synthetic stilbenoid analogue structurally related to Resveratrol and Combretastatin A-4 (CA-4) . Unlike Resveratrol, which targets multiple signaling pathways with moderate potency, the trimethoxystyryl moiety confers high affinity for the colchicine-binding site on

Mechanistic Pathway[3][4]
  • Cellular Entry: The lipophilic stilbene core facilitates rapid passive diffusion across the plasma membrane.

  • Target Engagement: The compound binds to the colchicine site at the interface of

    
    - and 
    
    
    -tubulin dimers.
  • Microtubule Destabilization: It inhibits tubulin polymerization, preventing the formation of the mitotic spindle.

  • Mitotic Arrest: The Spindle Assembly Checkpoint (SAC) is activated, arresting cells in the G2/M phase .

  • Apoptotic Trigger: Prolonged arrest leads to the phosphorylation of Bcl-2 (inactivation) and upregulation of Bax, causing mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase cascade activation.

Mechanistic Pathway Diagram

ApoptosisPathwaycluster_MitoMitochondrial PathwayCompound(E)-4-(3,4,5-Trimethoxystyryl)anilineTubulinβ-Tubulin Binding(Colchicine Site)Compound->TubulinPolymerizationInhibition ofMicrotubule PolymerizationTubulin->PolymerizationSpindleMitotic SpindleCollapsePolymerization->SpindleG2MG2/M Cell Cycle ArrestSpindle->G2MBcl2Bcl-2 Phosphorylation(Inactivation)G2M->Bcl2 Prolonged ArrestBaxBax TranslocationG2M->BaxMOMPMitochondrial Permeabilization(Cyto c Release)Bcl2->MOMPBax->MOMPCaspasesCaspase-9 / Caspase-3ActivationMOMP->CaspasesPARPPARP CleavageCaspases->PARPApoptosisAPOPTOSIS(DNA Fragmentation)PARP->Apoptosis

Caption: Molecular mechanism of (E)-4-(3,4,5-Trimethoxystyryl)aniline inducing apoptosis via the tubulin-mitochondrial axis.

Experimental Workflow Summary

The following workflow outlines the critical steps for evaluating the apoptotic efficacy of the compound.

Workflowcluster_Assays4. Multi-Parametric AnalysisStock1. Stock Prep(DMSO, 20mM)Culture2. Cell Culture(Seeding)Stock->CultureTreat3. Treatment(24-48h)Culture->TreatMTTViability(MTT/CCK-8)Treat->MTTFACSApoptosis(Annexin V/PI)Treat->FACSWBMechanism(Western Blot)Treat->WB

Caption: Experimental workflow from reagent preparation to multi-parametric biological evaluation.

Reagent Preparation & Handling

Critical Note on Isomer Stability: Stilbenes are photo-isomerizable. The (E)-isomer (trans) can convert to the (Z)-isomer (cis) upon exposure to UV or fluorescent light. While the (Z)-isomer is often more potent in this class, the (E)-isomer is the starting material described here.

  • Storage: Store solid powder at -20°C, desiccated, and protected from light.

  • Solvent: Dimethyl sulfoxide (DMSO).

Stock Solution Protocol
  • Weighing: Weigh 5 mg of (E)-4-(3,4,5-Trimethoxystyryl)aniline (MW ≈ 285.34 g/mol ).

  • Dissolution: Add 876

    
    L of sterile DMSO to create a 20 mM  Master Stock.
    
  • Aliquoting: Dispense into amber microcentrifuge tubes (20-50

    
    L aliquots) to avoid freeze-thaw cycles.
    
  • Storage: Store aliquots at -20°C (stable for 3 months) or -80°C (stable for 1 year).

Detailed Experimental Protocols

Protocol A: Dose-Response Viability Assay (MTT/CCK-8)

Purpose: To determine the IC50 value and optimal concentration for apoptosis induction.

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate overnight.
    
  • Preparation of Working Solutions: Dilute the 20 mM stock in complete medium to prepare 2X concentrations.

    • Target Concentrations: 0, 0.1, 0.5, 1.0, 5.0, 10.0, 20.0

      
      M.
      
    • Vehicle Control: Medium + 0.1% DMSO.

  • Treatment: Remove old media and add 100

    
    L of fresh media + 100 
    
    
    L of 2X drug solution (Final Vol: 200
    
    
    L).
  • Incubation: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add MTT (0.5 mg/mL) or CCK-8 reagent. Incubate 2-4 hours. Measure absorbance (570 nm for MTT; 450 nm for CCK-8).

  • Analysis: Plot % Viability vs. Log[Concentration] to calculate IC50.

Protocol B: Apoptosis Detection (Annexin V-FITC / PI)

Purpose: To quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

  • Seeding: Seed cells at

    
     cells/well in 6-well plates. Allow attachment (24h).
    
  • Treatment: Treat cells with the determined IC50 and 2xIC50 concentrations (typically 1 - 5

    
    M ) for 24 hours .
    
    • Note: Tubulin inhibitors often induce apoptosis slower than DNA damaging agents; 24h is optimal for early apoptosis; 48h for late apoptosis.

  • Harvesting:

    • Collect the culture medium (contains detached apoptotic cells).

    • Wash adherent cells with PBS.

    • Trypsinize (EDTA-free preferred) and combine with the collected medium.

    • Centrifuge at 1000 rpm for 5 min.

  • Staining:

    • Resuspend pellet in 100

      
      L 1X Annexin Binding Buffer .
      
    • Add 5

      
      L Annexin V-FITC  and 5 
      
      
      L Propidium Iodide (PI) .
    • Incubate 15 min at RT in the dark.

    • Add 400

      
      L Binding Buffer.
      
  • Flow Cytometry: Analyze 10,000 events using FITC (FL1) and PI (FL2/FL3) channels.

Protocol C: Cell Cycle Analysis (PI Staining)

Purpose: To confirm G2/M arrest, the hallmark of tubulin inhibition.

  • Treatment: Treat cells with 1-5

    
    M compound for 12-24 hours .
    
  • Fixation:

    • Harvest cells and wash with PBS.

    • Resuspend in 300

      
      L PBS.
      
    • Add 700

      
      L ice-cold 100% Ethanol  dropwise while vortexing (Final: 70% EtOH).
      
    • Fix at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash cells with PBS to remove ethanol.

    • Resuspend in 500

      
      L PI/RNase Staining Solution (PBS + 50 
      
      
      g/mL PI + 100
      
      
      g/mL RNase A).
    • Incubate 30 min at 37°C in the dark.

  • Analysis: Analyze DNA content (Linear Scale) via Flow Cytometry.

    • Expected Result: Significant accumulation of cells in the G2/M peak (4N DNA content) compared to control.

Data Analysis & Expected Results

Quantitative Summary Table
AssayParameterExpected Outcome (Sensitive Lines)
MTT / CCK-8 IC50 (48h)0.5

M - 5.0

M
Cell Cycle G2/M Phase %Increase from ~15% (Control) to >40% (Treated)
Annexin V/PI Apoptosis %Dose-dependent increase (Total >30% at 24h)
Western Blot PARPAppearance of 89 kDa cleaved fragment
Western Blot Caspase-3Decrease in Pro-Caspase (35 kDa); Increase in Cleaved (17/19 kDa)
Troubleshooting Guide
  • Low Apoptosis Rates: If G2/M arrest is observed but apoptosis is low, extend incubation to 48-72h. Tubulin poisons cause "mitotic slippage" where cells may exit mitosis without dividing and then die (mitotic catastrophe).

  • Precipitation: Ensure the final DMSO concentration in the well is <0.5%. If precipitation occurs at >10

    
    M, sonicate the stock solution before dilution.
    
  • Isomerization: If potency varies between experiments, check light exposure. Perform all steps in subdued light or use amber tubes.

References

  • Li, X. B., et al. (2011). A new and highly stereoselective synthesis of (E)-4'-amino-3,4,5-trimethoxystilbene. Journal of Chemical Research.

  • Simoni, D., et al. (2006). Stilbene-based anticancer agents: Resveratrol analogues and combretastatin A-4 analogues. Current Medicinal Chemistry, 13(24).

  • Wang, W., et al. (2021). Resveratrol Derivative, Trans-3, 5, 4′-Trimethoxystilbene Sensitizes Osteosarcoma Cells to Apoptosis via ROS-Induced Caspases Activation. Oxidative Medicine and Cellular Longevity.

  • Aldawsari, F. S., & Velázquez-Martínez, C. A. (2015). 3,4',5-trans-Trimethoxystilbene; A Natural Analogue of Resveratrol With Enhanced Anticancer Potency.[1][2][3] Investigational New Drugs.

  • Pettit, G. R., et al. (1995). Antineoplastic agents.[4][1][2][5][6][7][8] 291. Isolation and structure of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry.

Application Note: In Vivo Xenograft Modeling and Efficacy Evaluation of (E)-4-(3,4,5-Trimethoxystyryl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pharmacophore

(E)-4-(3,4,5-Trimethoxystyryl)aniline (CAS: 134029-73-5), commonly referred to as 3,4,5-trimethoxy-4'-amino-trans-stilbene, is a highly potent synthetic aminostilbene derivative[1]. Structurally related to the natural phytoalexin resveratrol and the vascular disrupting agent (VDA) combretastatin A-4 (CA-4), this compound has garnered significant interest in oncology drug development[2][3]. By substituting the traditional phenolic hydroxyl groups with an amino group, researchers have achieved distinct pharmacokinetic profiles and altered hydrogen-bonding dynamics within the target binding pocket[3].

This application note provides a self-validating, highly controlled protocol for evaluating the anti-tumor and vascular-disrupting efficacy of (E)-4-(3,4,5-Trimethoxystyryl)aniline in a murine subcutaneous xenograft model.

Mechanism of Action & Rationale for In Vivo Endpoints

To design a robust in vivo experiment, one must first understand the molecular causality of the drug. (E)-4-(3,4,5-Trimethoxystyryl)aniline acts as a microtubule-destabilizing agent[3]. It competitively binds to the colchicine-binding site on


-tubulin, sterically hindering the addition of tubulin heterodimers to the "plus-end" of the growing microtubule polymer[2][3].

Causality in Experimental Design: Because this compound acts as a VDA, it exerts a dual-pronged attack. First, it induces G2/M phase cell cycle arrest in rapidly dividing tumor cells. Second, and more critically for in vivo modeling, it targets the fragile, immature endothelial cells of the tumor neovasculature. The depolymerization of the endothelial cytoskeleton leads to rapid cell rounding, vascular collapse, and massive ischemic necrosis of the tumor core. Self-Validating System: Relying solely on tumor volume reduction (caliper measurement) is insufficient to prove this mechanism. Therefore, this protocol mandates the use of ex vivo Immunohistochemistry (IHC) for CD31 (to quantify vascular collapse) and Ki-67 (to quantify antimitotic suppression) to definitively validate the drug's mechanism of action.

MOA Drug (E)-4-(3,4,5-Trimethoxystyryl)aniline Target Colchicine Binding Site (β-Tubulin) Drug->Target Binds to Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Induces Effect2 Microtubule Depolymerization Effect1->Effect2 Outcome1 G2/M Phase Arrest Effect2->Outcome1 Cell Cycle Outcome2 Vascular Disruption (Endothelial Rounding) Effect2->Outcome2 Neovasculature Final Tumor Cell Apoptosis & Ischemic Necrosis Outcome1->Final Outcome2->Final

Mechanism of Action: Tubulin depolymerization leading to mitotic arrest and vascular disruption.

Formulation and Pharmacokinetics

Aminostilbenes are inherently lipophilic and exhibit poor aqueous solubility. Attempting to dissolve the compound directly in saline will result in micelle crash-out, leading to localized precipitation at the injection site and zero systemic bioavailability.

Optimized Co-Solvent Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile Saline.

  • Expert Formulation Steps:

    • Dissolve the required mass of (E)-4-(3,4,5-Trimethoxystyryl)aniline completely in 100% DMSO until optically clear.

    • Add PEG300 and Tween-80 sequentially, vortexing vigorously for 60 seconds after each addition.

    • Critical Step: Add the physiological saline dropwise (100

      
      L at a time) while continuously vortexing. Rushing this step will cause irreversible precipitation.
      

Experimental Protocol: Subcutaneous Xenograft Model

Workflow N1 Cell Prep (HCT116 + Matrigel) N2 SC Inoculation (BALB/c Nude) N1->N2 N3 Tumor Growth (100-150 mm³) N2->N3 N4 Randomization (n=8/group) N3->N4 N5 IP Dosing (Vehicle vs Drug) N4->N5 N6 Ex Vivo IHC (CD31, Ki-67) N5->N6

In Vivo Xenograft Workflow: From cell preparation to ex vivo immunohistochemical analysis.

Phase 1: Cell Preparation & Inoculation
  • Cell Line: HCT116 (Human Colorectal Carcinoma). This line is highly angiogenic, making it an ideal candidate for testing VDAs.

  • Preparation: Harvest cells in the logarithmic growth phase. Wash twice with cold PBS to remove serum proteins. Resuspend at

    
     cells/mL in a 1:1 mixture of serum-free medium and Corning® Matrigel®.
    
    • Expert Insight: Matrigel provides essential extracellular matrix scaffolding. Without it, the tumor relies on host stroma infiltration, which delays the formation of the neovascular network required to test a VDA.

  • Inoculation: Using a pre-chilled 27G needle, inject 100

    
    L (
    
    
    
    cells) subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.
Phase 2: Tumor Monitoring & Randomization
  • Monitoring: Measure tumors bi-weekly using digital calipers. Calculate volume using the standard ellipsoid formula:

    
    .
    
  • Randomization: Randomize mice into treatment groups (n=8/group) only when average tumor volumes reach exactly 100-150 mm

    
    .
    
    • Expert Insight: Tumors smaller than 100 mm

      
       survive primarily via passive oxygen diffusion rather than a dedicated capillary network. Because (E)-4-(3,4,5-Trimethoxystyryl)aniline destroys neovasculature, administering the drug too early will yield false-negative efficacy results.
      
Phase 3: Dosing Strategy
  • Route: Intraperitoneal (IP) injection.

    • Expert Insight: Intravenous (IV) injection of a vehicle containing 10% DMSO and 40% PEG300 can cause acute hemolysis or respiratory distress in mice. IP administration provides a safer absorption profile while maintaining therapeutic systemic exposure.

  • Regimen: Administer the formulated drug at 10 mg/kg (Low Dose) and 25 mg/kg (High Dose) every other day (q.o.d.) for 14 days.

Phase 4: End-Point Analysis
  • Harvesting: Euthanize mice 24 hours after the final dose. Excise tumors, weigh them, and bisect them immediately.

  • Fixation: Fix one half in 10% neutral buffered formalin for 24 hours, embed in paraffin, and section for IHC. Stain for CD31 (microvessel density) and Ki-67 (proliferation index).

  • Molecular Validation: Snap-freeze the remaining half in liquid nitrogen for subsequent Western blot analysis of cleaved caspase-3 (apoptosis marker) and polymerized vs. soluble

    
    -tubulin fractions.
    

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes based on the pharmacological profile of aminostilbene VDAs in HCT116 xenograft models.

Treatment GroupDose (mg/kg, q.o.d.)Expected Mean Tumor Volume at Day 14 (mm³)Tumor Growth Inhibition (TGI %)CD31 Expression (Microvessel Density)Body Weight Change (%)
Vehicle Control 01250 ± 180N/AHigh (Intact, dense neovasculature)+ 2.5%
Low Dose 10680 ± 110~45%Moderate (Partial vascular collapse)- 1.2%
High Dose 25310 ± 65~75%Low (Extensive central ischemic necrosis)- 4.5%

Note: A body weight reduction of >10% indicates severe systemic toxicity, requiring immediate dose de-escalation.

References

  • Title : (E)-4-(3,4,5-Trimethoxystyryl)aniline | C17H19NO3 | CID 15696376 Source : National Institutes of Health (PubChem) URL :[Link]

  • Title : Antineoplastic Agents 515. Synthesis of Human Cancer Cell Growth Inhibitors Derived From 3,4-Methylenedioxy-5,4′-dimethoxy-3′-amino-Z-stilbene Source : National Institutes of Health (PMC) URL :[Link]

  • Title : Natural, semisynthetic and synthetic microtubule inhibitors for cancer therapy Source : Portico URL :[Link]

Sources

Application Note: Quantitative Analysis of (E)-4-(3,4,5-Trimethoxystyryl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) & LC-MS/MS Protocols[1]

Introduction & Scope

(E)-4-(3,4,5-Trimethoxystyryl)aniline (TMSA) is a synthetic stilbene derivative and a potent microtubule-destabilizing agent.[1] Structurally analogous to combretastatin A-4 and resveratrol, TMSA exhibits significant antiproliferative activity against various cancer cell lines (e.g., HeLa, HepG2) by binding to the colchicine site of tubulin.

This Application Note provides a rigorous framework for the quantification of TMSA in both pharmaceutical formulations and biological matrices (plasma). The methods detailed below address the two primary analytical challenges associated with aminostilbenes:

  • Photo-isomerization: The rapid conversion of the active (E)-isomer to the thermodynamically stable but biologically less active (Z)-isomer upon exposure to light.[1]

  • Amine Tailing: The interaction of the basic aniline moiety with free silanols on chromatographic stationary phases.[1]

Physicochemical Profile & Handling
PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₇H₁₉NO₃MW: 285.34 g/mol
LogP ~3.4 (Lipophilic)Requires organic solvent for extraction (LLE) or high % organic mobile phase.[1][2]
pKa (Calculated) ~4.0 - 4.6 (Aniline amine)Weak base.[1] Ionized at pH < 4.[1][3] Mobile phase pH control is critical.[1]
UV Max (

)
~305–315 nmStrong absorption due to extended conjugation.[1]
Stability Light Sensitive CRITICAL: All procedures must be performed under amber light or in foil-wrapped vessels.[1]
Sample Preparation Protocols
3.1. Stock Solution Preparation[1]
  • Solvent: Dimethyl sulfoxide (DMSO) is recommended for primary stock due to high solubility.[1] Methanol (MeOH) is suitable for working standards.[1]

  • Concentration: Prepare 1.0 mg/mL primary stock in DMSO.

  • Storage: -20°C in amber glass vials. Stable for 1 month.

3.2. Biological Matrix Extraction (Plasma)[1]
  • Method: Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for this lipophilic analyte, offering cleaner baselines and higher recovery.[1]

Protocol Steps:

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL amber microcentrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard (e.g., Resveratrol or a deuterated analog) at 10 µg/mL.

  • Alkalinization: Add 20 µL of 0.1 M Ammonium Hydroxide (

    
    ). Rationale: This suppresses ionization of the aniline group, ensuring it remains in the neutral, lipophilic form for extraction.
    
  • Extraction: Add 500 µL of Ethyl Acetate (EtOAc). Vortex vigorously for 2 minutes.[1]

  • Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Concentration: Transfer the supernatant (organic layer) to a fresh amber tube. Evaporate to dryness under a stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 ACN:Water). Vortex and transfer to HPLC vial.

Analytical Method I: HPLC-UV (QC & Formulations)

Best for: Purity analysis, stability testing, and high-concentration formulation verification.[1]

  • System: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1]

    • Why? The "Plus" series is double end-capped, significantly reducing peak tailing for basic anilines.[1]

  • Mobile Phase A: 10 mM Ammonium Phosphate buffer, pH 3.0.

    • Why? Low pH keeps the aniline protonated (

      
      ) and suppresses silanol ionization (
      
      
      
      ), preventing secondary interactions.[1]
  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: 310 nm (Reference 360 nm).[1]

Gradient Program:

Time (min) % Mobile Phase B
0.0 30
8.0 70
10.0 95
12.0 95
12.1 30

| 15.0 | 30 (Re-equilibration) |

Analytical Method II: LC-MS/MS (Bioanalysis)

Best for: Pharmacokinetic (PK) studies, trace analysis in plasma/tissue.[1]

  • System: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC.[1]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

    • Target Ion:

      
       m/z.[1]
      

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Role
TMSA 286.1 255.1 25 Quantifier (Loss of -OCH₃)
TMSA 286.1 167.1 35 Qualifier (Cleavage of stilbene bridge)

| IS | Varies | Varies | - | Internal Standard |[1]

Workflow Visualization

The following diagram illustrates the critical decision pathways and degradation risks during the analysis of TMSA.

TMSA_Analysis_Workflow cluster_Prep Sample Preparation (Amber Light Only) cluster_Analysis Chromatographic Separation Start Sample Collection (Plasma/Formulation) LightCheck Is Ambient Light Blocked? Start->LightCheck Isom_Risk RISK: E-to-Z Isomerization (Loss of Potency/Accuracy) LightCheck->Isom_Risk No Extract LLE Extraction (EtOAc + NH4OH pH > 9) LightCheck->Extract Yes Recon Reconstitution (50:50 ACN:H2O) Extract->Recon Column_Choice Column Selection: End-capped C18 Recon->Column_Choice Tailing Issue: Amine Tailing Column_Choice->Tailing Buffer Buffer Selection: Phosphate pH 3.0 (UV) Formic Acid (MS) Tailing->Buffer Mitigation Strategy Detect Detection: UV 310nm or MS/MS (+) Buffer->Detect

Figure 1: Analytical workflow emphasizing light protection and amine-tailing mitigation strategies.

Method Validation Parameters (Acceptance Criteria)

To ensure regulatory compliance (ICH M10/FDA Bioanalytical Guidelines), the method must meet the following criteria:

  • Linearity:

    
     over the range of 10–2000 ng/mL.[1]
    
  • Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Precision: CV < 15% (Inter-day and Intra-day).

  • Recovery: > 80% extraction efficiency from plasma.

  • Stability:

    • Bench-top: 4 hours in amber vials at RT.[1]

    • Freeze-thaw: 3 cycles at -80°C.

    • Processed Sample: 24 hours in autosampler at 4°C.

Troubleshooting Guide
  • Problem: Split peaks or shoulder on the main peak.

    • Cause: E/Z isomerization occurred during prep.

    • Solution: Verify all glassware was amber/foil-wrapped.[1] Check if autosampler tray is cooled and dark.

  • Problem: Broad, tailing peaks.

    • Cause: Secondary silanol interactions with the aniline amine.[1]

    • Solution: Ensure mobile phase pH is < 3.0 (for UV) or increase buffer concentration.[1] Switch to a "Base Deactivated" (BDS) column.[1]

  • Problem: Low Recovery.

    • Cause: Analyte remained ionized during LLE.[1]

    • Solution: Ensure pH > 9.0 during extraction step (add more

      
      ) to drive the aniline into the neutral free-base form.[1]
      
References
  • PubChem. (2023).[1][4] (E)-4-(3,4,5-Trimethoxystyryl)aniline Compound Summary. National Library of Medicine.[1] [Link][1]

  • Zhang, X. X., et al. (2022).[1][5][6] Discovery of 4-((E)-3,5-dimethoxy-2-((E)-2-nitrovinyl)styryl)aniline derivatives as potent and orally active NLRP3 inflammasome inhibitors.[1][6] European Journal of Medicinal Chemistry.[1][6] [Link][1][6]

  • Likhtenshtein, G. (2012).[1] Stilbenes: Applications in Chemistry, Life Sciences and Materials Science.[6] Wiley-VCH.[1] (General reference for stilbene photochemistry).

Sources

(E)-4-(3,4,5-Trimethoxystyryl)aniline in drug discovery screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (E)-4-(3,4,5-Trimethoxystyryl)aniline in Drug Discovery Screening

Part 1: Executive Summary & Chemical Profile

(E)-4-(3,4,5-Trimethoxystyryl)aniline (CAS: 134029-73-5) is a pivotal small-molecule scaffold in oncology drug discovery. Structurally related to Combretastatin A-4 (CA-4) and Resveratrol , it serves as a potent pharmacophore for targeting the colchicine-binding site of


-tubulin.

Unlike many stilbenes that are exclusively active in the cis-(Z) configuration, this aniline derivative is frequently employed as a synthetic precursor for generating diverse heterocyclic tubulin inhibitors (e.g., ureas, sulfonamides, and Schiff bases) and as a reference standard in phenotypic screening for antimitotic activity. Its primary utility lies in High-Throughput Screening (HTS) for microtubule destabilizing agents (MDAs) and Structure-Activity Relationship (SAR) optimization.

Chemical Specifications Table
PropertySpecification
CAS Number 134029-73-5
IUPAC Name 4-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline
Molecular Formula

Molecular Weight 285.34 g/mol
Solubility Soluble in DMSO (>10 mg/mL); Ethanol.[1] Insoluble in water.
Pharmacophore 3,4,5-Trimethoxyphenyl (TMP) ring (Tubulin affinity anchor)
Key Functional Group Aniline (

): Critical for H-bonding or derivatization

Part 2: Mechanism of Action (MOA)

The therapeutic potential of (E)-4-(3,4,5-Trimethoxystyryl)aniline stems from its ability to disrupt microtubule dynamics. The 3,4,5-trimethoxy motif mimics the A-ring of colchicine, allowing the molecule to wedge into the hydrophobic pocket at the interface of


- and 

-tubulin heterodimers.

Pathway Dynamics:

  • Binding: The compound binds to the colchicine site on

    
    -tubulin.
    
  • Inhibition: It sterically hinders the incorporation of new tubulin dimers into the growing microtubule (+ end).

  • Catastrophe: This leads to net microtubule depolymerization.

  • Arrest: The cell fails to form a functional mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC).

  • Fate: Prolonged arrest results in mitotic slippage or apoptosis via Bcl-2 phosphorylation.

MOA Visualization

G Compound (E)-4-(3,4,5-Trimethoxystyryl)aniline Tubulin Beta-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds with high affinity Polymerization Microtubule Polymerization (Inhibition) Tubulin->Polymerization Steric hindrance Spindle Mitotic Spindle Collapse Polymerization->Spindle Destabilization Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Triggers Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Halts mitosis Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Bcl-2 phosphorylation

Caption: Mechanistic pathway of (E)-4-(3,4,5-Trimethoxystyryl)aniline inducing apoptotic cell death via tubulin destabilization.

Part 3: Experimental Protocols

Protocol A: Compound Handling & Storage
  • Solubility: Dissolve the powder in high-grade DMSO (Dimethyl sulfoxide) to create a 10 mM or 20 mM stock solution .

  • Stability Warning: Stilbenes are photo-labile. The (E)-isomer can photoisomerize to the (Z)-isomer upon exposure to UV or ambient light.

    • Action: Perform all weighing and dilutions under amber light or low-light conditions.

    • Storage: Aliquot stock solutions into amber glass vials or wrap tubes in aluminum foil. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.

Protocol B: In Vitro Tubulin Polymerization Assay

Objective: To quantify the direct inhibition of tubulin assembly in a cell-free system.

Materials:

  • Purified Tubulin protein (>99% pure, bovine or porcine brain source).

  • GTP (Guanosine triphosphate).

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • 96-well plate (UV-transparent or black for fluorescence).

Procedure:

  • Preparation: Prepare tubulin solution (3 mg/mL) in cold Tubulin Buffer containing 1 mM GTP. Keep on ice.

  • Dosing: Add 5

    
    L of test compound (at 10x desired final concentration in 10% DMSO) to pre-warmed (37°C) 96-well plate wells. Include Paclitaxel  (stabilizer control), Colchicine  or CA-4  (inhibitor control), and DMSO only  (vehicle control).
    
  • Initiation: Add 45

    
    L of the cold tubulin/GTP mixture to each well.
    
  • Measurement: Immediately place the plate in a kinetic spectrophotometer pre-heated to 37°C.

  • Readout: Measure absorbance at 340 nm (turbidimetry) or fluorescence (Ex 360nm/Em 450nm if using DAPI-based reporter) every 30 seconds for 60 minutes.

  • Analysis: Plot Absorbance vs. Time.

    • Result: A reduction in the Vmax (slope) and final plateau height compared to vehicle control indicates polymerization inhibition.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: To confirm G2/M arrest, the hallmark of tubulin inhibition.

Procedure:

  • Seeding: Seed HeLa or MCF-7 cells (

    
     cells/well) in 6-well plates and incubate overnight.
    
  • Treatment: Treat cells with (E)-4-(3,4,5-Trimethoxystyryl)aniline at concentrations ranging from

    
     nM to 
    
    
    
    M for 24 hours.
  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300

    
    L PBS. Add 700 
    
    
    
    L ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for >2 hours (or overnight).
  • Staining: Wash cells with PBS to remove ethanol. Resuspend in 500

    
    L PI/RNase Staining Buffer (Propidium Iodide + RNase A). Incubate for 30 mins at 37°C in the dark.
    
  • Acquisition: Analyze on a flow cytometer (excitation 488 nm, emission ~600 nm).

  • Data Interpretation:

    • G0/G1 Peak: 2N DNA content.

    • G2/M Peak: 4N DNA content.

    • Positive Hit: A significant accumulation of cells in the G2/M phase (often >40% vs <20% in control) confirms antimitotic activity.

Part 4: Data Analysis & Troubleshooting

Calculating IC50

For cytotoxicity assays (e.g., MTT/MTS), normalize data to the DMSO control (100% viability) and the blank (0% viability). Fit the dose-response curve using a non-linear regression model (e.g., 4-parameter logistic):



  • Expected Potency: Active stilbene derivatives typically exhibit IC50 values in the nanomolar (10-100 nM) to low micromolar range against sensitive lines like HeLa or Jurkat.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Variable IC50 results PhotoisomerizationEnsure all handling is done under low/amber light. Check stock purity via HPLC.
Precipitation in assay Low aqueous solubilityDo not exceed 0.5% final DMSO concentration. Perform serial dilutions in media immediately before addition.
No G2/M arrest observed Incorrect timingTubulin inhibitors act fast; 24h is standard. At 48-72h, cells may have already undergone apoptosis (sub-G1), masking the arrest.

Part 5: References

  • PubChem. (E)-4-(3,4,5-Trimethoxystyryl)aniline Compound Summary. National Library of Medicine. Link

  • Wang, C., et al. (2024). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents.[2] Journal of Enzyme Inhibition and Medicinal Chemistry.[2] Link

  • Romagnoli, R., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Molecules (MDPI).[3] Link

  • Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.[3] Molecules.[1][2][3][4][5][6][7][8][9][10][11] Link

  • ChemScene. Product Information: (E)-4-(3,4,5-Trimethoxystyryl)aniline.[1][5][7]Link

Sources

Troubleshooting & Optimization

Technical Support Center: Formulation & Solubility Troubleshooting for (E)-4-(3,4,5-Trimethoxystyryl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. Here, we address the critical formulation challenges associated with (E)-4-(3,4,5-Trimethoxystyryl)aniline, a highly hydrophobic tubulin-targeting agent. As a structural analog of Combretastatin A-4 (CA-4), this compound exhibits potent anti-vascular and anti-tumor properties but is severely limited by its poor aqueous solubility (BCS Class II/IV)[1]. This guide provides field-proven, self-validating protocols to overcome these barriers for in vivo efficacy studies.

Formulation Strategy Decision Matrix

When designing an in vivo study, the physical chemistry of the compound must be matched to the physiological constraints of the administration route. Use the decision matrix below to select the optimal formulation pathway.

G Start Hydrophobic Styrylaniline Route Determine Route Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO Cyclo Cyclodextrin Complex IV->Cyclo Rapid onset Lipo Liposomal Encapsulation IV->Lipo Sustained release SEDDS Lipid-Based SEDDS PO->SEDDS Enhance absorption Prodrug Chemical Prodrug PO->Prodrug BCS Class II/IV

Decision tree for selecting in vivo formulation strategies based on administration route.

Troubleshooting Guides & FAQs

Q1: Why does my compound precipitate immediately when diluted in PBS or saline for IV injection?

The Causality: (E)-4-(3,4,5-Trimethoxystyryl)aniline lacks highly ionizable functional groups at physiological pH and possesses a flat, rigid stilbene-like core. This drives high crystal lattice energy and strong lipophilicity. When dissolved in a pure organic solvent (like DMSO) and rapidly introduced to an aqueous buffer, the solvent partitions into the water faster than the drug can remain solvated, causing instantaneous nucleation and precipitation[2].

The Solution: Employ cyclodextrin complexation to provide a hydrophobic cavity for the drug, shielding it from the aqueous environment without relying on high concentrations of toxic co-solvents. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) offers an excellent safety profile for IV dosing[2].

Self-Validating Protocol: 20% HP-β-CD Inclusion Complexation

  • Preparation: Dissolve 200 mg of HP-β-CD in 1 mL of sterile water for injection (WFI) to create a 20% (w/v) solution.

  • Drug Addition: Add (E)-4-(3,4,5-Trimethoxystyryl)aniline powder directly to the cyclodextrin solution (target 2–5 mg/mL depending on the desired dose).

  • Complexation: Sonicate the suspension in a water bath at 37°C for 30–45 minutes until optically clear.

  • Validation: Centrifuge at 10,000 x g for 10 minutes. If a pellet forms, the drug has exceeded the complexation capacity. Analyze the supernatant via HPLC to confirm the exact dissolved concentration.

  • Filtration: Pass the clear supernatant through a 0.22 µm PTFE syringe filter prior to animal administration.

Q2: We are observing high toxicity and phlebitis at the injection site. How can we improve the biocompatibility of our IV formulation?

The Causality: High concentrations of co-solvents (e.g., >10% DMSO or high Tween-80) strip endothelial cell membranes, leading to phlebitis, hemolysis, and acute toxicity independent of the drug's mechanism.

The Solution: Transition to Liposomal Encapsulation . Stilbenes demonstrate up to 98% encapsulation efficiency in lipid bilayers due to their highly lipophilic character[3]. PEGylated liposomes shield the drug, prevent precipitation in the bloodstream, and reduce injection-site toxicity while leveraging the Enhanced Permeability and Retention (EPR) effect for tumor targeting[3].

Self-Validating Protocol: Thin-Film Hydration for PEGylated Liposomes

  • Lipid Mixture: Dissolve DSPC, Cholesterol, and DSPE-PEG2000 (molar ratio 55:40:5) and the drug (5 mol %) in chloroform/methanol (2:1 v/v) in a round-bottom flask.

  • Film Formation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure to form a thin, dry lipid film. Flush with nitrogen gas to remove residual solvent.

  • Hydration: Hydrate the film with 1X PBS (pH 7.4) at 60°C (above the phase transition temperature of DSPC) for 1 hour with vigorous vortexing.

  • Extrusion: Extrude the multilamellar vesicles through polycarbonate membranes (successively 400 nm, 200 nm, and 100 nm) 10-15 times using a mini-extruder block at 60°C.

  • Validation: Measure particle size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A PDI < 0.15 confirms a uniform, monodisperse liposomal suspension. Unencapsulated drug will precipitate and must be removed by centrifugation (1,000 x g, 5 min).

Q3: We want to improve oral bioavailability. What lipid-based strategies work best for styrylaniline derivatives?

The Causality: Oral absorption of BCS Class II/IV compounds is dissolution-rate limited. The rigid crystalline lattice of the trimethoxystyryl core resists breakdown in gastrointestinal fluids, leading to rapid excretion before absorption can occur[4].

The Solution: Formulate a Self-Emulsifying Drug Delivery System (SEDDS) . SEDDS utilize a mixture of oils, surfactants, and co-surfactants that spontaneously form oil-in-water microemulsions in GI fluids, keeping the drug in a solubilized state for lymphatic absorption[2].

Self-Validating Protocol: Formulation of SEDDS Pre-concentrate

  • Excipient Blending: Combine Capryol 90 (oil, 30% v/v), Cremophor EL (surfactant, 50% v/v), and Transcutol HP (co-surfactant, 20% v/v) in a glass vial.

  • Drug Incorporation: Add (E)-4-(3,4,5-Trimethoxystyryl)aniline (up to 25 mg/g of mixture).

  • Solubilization: Stir magnetically at 40°C for 2 hours until a visually clear, isotropic mixture is formed.

  • Validation (Emulsification Test): Dilute 100 µL of the pre-concentrate into 10 mL of simulated gastric fluid (0.1 N HCl) at 37°C with mild agitation. Measure droplet size via DLS. A successful SEDDS will spontaneously form a transparent microemulsion with a droplet size < 50 nm and no visible drug precipitation[2].

Q4: Physical formulations are failing to achieve the required Cmax. Are there chemical modification strategies?

The Causality: Sometimes the intrinsic thermodynamic solubility of the rigid trimethoxystyryl core cannot be overcome by excipients alone without exceeding maximum tolerated volumes in rodents.

The Solution: Implement a Prodrug Strategy . For CA-4 and styrylaniline analogs, converting the aniline group into a water-soluble prodrug drastically increases aqueous solubility[1]. For instance, the introduction of a piperazine ring or an amino acid moiety (similar to the ombrabulin/AVE8062 approach) can increase solubility by over 2000-fold[1]. Once in systemic circulation, endogenous enzymes cleave the masking group to release the active hydrophobic styrylaniline.

Pathway Prodrug Soluble Prodrug Enzyme Endogenous Cleavage Prodrug->Enzyme Circulation Active Active Styrylaniline Enzyme->Active In vivo Target Tubulin Inhibition Active->Target Cell Entry Apoptosis Tumor Apoptosis Target->Apoptosis Mitotic Arrest

Pharmacokinetic pathway of water-soluble prodrug cleavage and target engagement.

Quantitative Formulation Comparison

To assist in selecting the correct approach, the following table summarizes the quantitative limits and biocompatibility profiles of each formulation strategy for (E)-4-(3,4,5-Trimethoxystyryl)aniline and its analogs.

Formulation StrategyExcipient SystemTypical Max Solubility (mg/mL)Biocompatibility / Toxicity RiskBest For
Co-Solvent System 10% DMSO, 40% PEG300, 5% Tween-801.0 - 5.0High risk of phlebitis (IV)IP or PO dosing
Cyclodextrin Complex 20% w/v HP-β-CD in WFI2.0 - 10.0Low risk, well toleratedIV bolus
Liposomal Encapsulation DSPC:Chol:DSPE-PEG20001.0 - 3.0 (Encapsulated)Very low risk, EPR targetingIV infusion
SEDDS Capryol 90 / Cremophor EL10.0 - 25.0GI irritation at high volumesPO dosing
Chemical Prodrug Piperazine / Amino acid salt> 50.0Low riskIV or PO

References

  • Source: nih.
  • Source: nih.
  • Source: benchchem.
  • Source: wuxiapptec.

Sources

Technical Support Center: Purification of (E)-4-(3,4,5-Trimethoxystyryl)aniline

[1]

Status: Active Ticket ID: PUR-TMSA-001 Subject: Troubleshooting Purification, Isomerization, and Stability of (E)-4-(3,4,5-Trimethoxystyryl)aniline Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary

(E)-4-(3,4,5-Trimethoxystyryl)aniline (CAS: 134029-73-5) is a hybrid pharmacophore combining a lipophilic trimethoxystilbene core (resembling combretastatin A-4) with a polar aniline terminus.[1] While potent as a tubulin polymerization inhibitor, its purification is complicated by three convergent factors:

  • Photo-isomerization: The thermodynamically stable (E)-isomer readily converts to the (Z)-isomer under ambient light.[1]

  • Amine Tailing: The basic aniline nitrogen interacts strongly with acidic silanols on silica gel, causing peak broadening.

  • Oxidative Instability: The electron-rich aniline moiety is prone to oxidation, leading to colored azo- or quinoid impurities.[1]

This guide provides modular troubleshooting workflows to resolve these specific bottlenecks.

Module 1: The Isomerization Conundrum (E vs. Z)

User Query: "My NMR shows a split set of doublets for the vinylic protons (J = 16 Hz and J = 12 Hz). I suspect isomerization.[1] How do I revert the Z-isomer to the E-isomer?"

Technical Insight

Stilbene derivatives exist in dynamic equilibrium.[1] The (E)-isomer (trans) is generally more stable by ~3-5 kcal/mol due to reduced steric hindrance. However, photons (UV/Vis) excite the

  • Diagnostic: (E)-isomer shows vinylic coupling constants (

    
    ) of 16.0–16.5 Hz .[1] (Z)-isomer shows 12.0–12.5 Hz .[1]
    
Troubleshooting Protocol: Iodine-Catalyzed Photo-Reversion

If your product contains significant (Z)-isomer (>5%), do not discard it.[1] You can drive the equilibrium back to the (E)-form using iodine catalysis.

Step-by-Step Reversion Workflow:

  • Dissolution: Dissolve the crude mixture in Toluene or Dichloromethane (DCM) (0.1 M concentration).

  • Catalyst Addition: Add 1–2 mol% of Iodine (

    
    ).[1]
    
  • Irradiation/Reflux:

    • Option A (Mild): Stir under ambient light for 2–4 hours.

    • Option B (Fast): Reflux for 1 hour (thermal energy favors the thermodynamic E-product).[1]

  • Quench: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) to remove iodine (color changes from purple to clear).[1]
    
  • Workup: Dry over

    
     and concentrate.
    

Critical Control Point: Perform all subsequent purification steps (column/crystallization) in amber glassware or wrap columns in aluminum foil to prevent re-isomerization.

Module 2: Chromatographic Separation Strategy

User Query: "The compound streaks on the TLC plate and elutes as a broad tail on the column, making it impossible to separate from impurities."

Root Cause Analysis

The amino group (


11
Optimized Mobile Phase Systems

Standard Hexane/Ethyl Acetate gradients are insufficient.[1] You must suppress silanol ionization or block active sites.[1]

MethodMobile Phase CompositionMechanismRecommendation Level
Standard Base Hexane / EtOAc + 1% Triethylamine (TEA) TEA competes for silanol sites, displacing the target amine.[1]⭐⭐⭐ (High)
Ammoniated DCM / MeOH + 0.5%

Stronger suppression for highly polar impurities.[1]⭐⭐ (Medium)
Alumina Phase Hexane / EtOAc (No modifier needed)Neutral Alumina is less acidic than silica, preventing tailing naturally.[1]⭐⭐⭐ (Best for sensitive amines)
Visualization: Purification Decision Tree

PurificationTreeStartCrude (E)-4-(3,4,5-Trimethoxystyryl)anilineCheckPurityCheck Purity (TLC/NMR)Start->CheckPurityIsomerCheckContains >5% Z-Isomer?CheckPurity->IsomerCheckIodineTreatIodine-Catalyzed Reversion(Reflux in Toluene)IsomerCheck->IodineTreatYesTailingCheckDoes it tail on TLC?IsomerCheck->TailingCheckNoIodineTreat->CheckPuritySilicaTEASilica Column+ 1% Et3N modifierTailingCheck->SilicaTEAYes (Standard)AluminaNeutral Alumina Column(No modifier)TailingCheck->AluminaYes (Severe)RecrystRecrystallization(EtOH or MeOH)TailingCheck->RecrystNo (High purity start)FinalPure (E)-Isomer(Store in Dark, -20°C)SilicaTEA->FinalAlumina->FinalRecryst->Final

Caption: Logical workflow for selecting the appropriate purification method based on impurity profile and physical behavior.

Module 3: Crystallization Protocols

User Query: "I want to avoid chromatography to scale up. What solvent system works for recrystallization?"

Solubility Profile
  • Soluble in: DCM, Chloroform, DMSO, hot Ethanol, hot Methanol.

  • Insoluble in: Water, Hexane, cold Ethanol (sparingly).

Protocol: The "Ethanol Switch" Method

This method leverages the steep solubility curve of stilbenes in alcohols.

  • Dissolution: Place 1.0 g of crude solid in a flask. Add Ethanol (absolute) dropwise while heating at reflux (approx. 78°C).[1] Use the minimum amount required to dissolve the solid (typically 10–15 mL/g).

    • Note: If the solution is dark/brown (oxidation products), add activated charcoal, reflux for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow to cool slowly to room temperature on a cork ring (insulation promotes larger crystals).[1]

  • Precipitation: If crystals do not form at RT, place in a fridge (4°C) for 2 hours.

  • Anti-Solvent (Optional): If yield is low, add cold Water dropwise to the mother liquor until turbidity persists, then cool again.

  • Collection: Filter the pale yellow needles/plates. Wash with cold (-20°C) Ethanol .

Yield Expectation: 60–75% recovery.[1] Purity: >98% (HPLC).

Module 4: Stability & Storage (FAQ)

Q: My compound turned brown after a week on the bench. Is it ruined? A: The brown color indicates surface oxidation of the aniline amine to azo/nitroso species.

  • Fix: Perform a quick filtration through a short plug of silica gel (eluting with DCM) or recrystallize with activated charcoal.[1]

  • Prevention: Store under Argon/Nitrogen atmosphere.

Q: Can I use Palladium (Pd) catalysis (Heck Reaction) to make this? A: Yes, but Pd removal is difficult because the amine coordinates with Pd.[1]

  • Scavenging: After the reaction, treat the crude solution with Trimercaptotriazine (TMT) functionalized silica or wash with aqueous N-Acetylcysteine to strip Pd before crystallization.[1]

Q: Why does the melting point vary in literature? A: Polymorphism and E/Z mixtures cause variations.[1]

  • Pure (E)-isomer MP: Typically 163–165°C (varies by crystal habit).[1]

  • Mixtures: significantly lower MP (e.g., 130–145°C).[1]

References

  • Synthesis & Properties: Pettit, G. R., et al. "Antineoplastic agents. 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry 38.10 (1995): 1666-1672.[1] Link[1]

  • Isomerization Dynamics: Waldeck, D. H.[1] "Photoisomerization dynamics of stilbenes." Chemical Reviews 91.3 (1991): 415-458.[1] Link[1]

  • Purification of Anilines: BenchChem Technical Support. "Recrystallization of Substituted Anilines." Link

  • Chemical Data: PubChem Compound Summary for CID 15696376, (E)-4-(3,4,5-Trimethoxystyryl)aniline.[1] Link

  • Iodine Catalysis: Arai, T., & Tokumaru, K. "One-way photoisomerization of stilbenes."[1] Chemical Reviews 93.1 (1993): 23-39.[1] Link[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Technical Support Center: Bioavailability Enhancement of (E)-4-(3,4,5-Trimethoxystyryl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: 🟢 Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Queue: Active

Welcome to the TMSA Derivative Support Hub

You have reached the specialized technical support center for (E)-4-(3,4,5-Trimethoxystyryl)aniline (TMSA) and its structural analogs. These compounds, sharing pharmacophores with combretastatin A4 and resveratrol, possess potent antimitotic and anti-inflammatory properties. However, their utility is frequently compromised by poor aqueous solubility (BCS Class II) , rapid metabolic clearance , and chemical instability .

This guide is not a textbook; it is a troubleshooting manual designed to resolve specific experimental bottlenecks preventing your compound from reaching its biological target.

Quick Navigation (Knowledge Base)
ModuleFocus AreaCommon Error
[KB-01] Solubility & Dissolution "My compound precipitates immediately upon dilution in media."
[KB-02] Chemical Stability "The solution turned from clear to yellow/brown overnight."
[KB-03] Metabolic Evasion "In vivo half-life is < 15 minutes despite good solubility."
[KB-04] Nano-Formulation "PLGA nanoparticles are aggregating or have low loading efficiency."

[KB-01] Troubleshooting Solubility: The "Crash-Out" Phenomenon

Issue: TMSA derivatives are highly lipophilic (LogP ~3.5). Standard DMSO stock solutions often precipitate when diluted into aqueous buffers, leading to erratic IC50 data.

Diagnostic Matrix
SymptomProbable CauseCorrective Action
Immediate turbidity upon dilutionSolvent shock (DMSO to Water)Use Step-Down Dilution or Co-solvents (PEG400).
Precipitation after 2-4 hoursOstwald RipeningSwitch to Cyclodextrin Complexation .
Low bioavailability in vivoCrystalline lattice energy highSwitch to Amorphous Solid Dispersion .
Protocol: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

Why this works: The hydrophobic stilbene core inserts into the CD cavity, while the hydrophilic exterior interacts with water, preventing aggregation.

  • Stoichiometry Calculation: Target a 1:2 molar ratio (Drug:CD) initially.

    • Note: TMSA MW ≈ 285.34 g/mol .[1][2] HP-β-CD MW ≈ 1460 g/mol .

  • Preparation (Kneading Method):

    • Mix TMSA (1 eq) with HP-β-CD (2 eq) in a mortar.

    • Add minimal Ethanol:Water (1:1) to form a paste.

    • Knead vigorously for 45 minutes (critical for inclusion).

    • Dry at 40°C under vacuum.

  • Validation: Dissolve the complex in water. It should yield a clear solution. If turbid, increase CD ratio to 1:4.

Technical Note: For aniline derivatives, avoid acidic CD derivatives (like sulfobutylether-β-CD) if your compound is acid-sensitive, though they generally offer higher solubility than HP-β-CD.

[KB-02] Chemical Stability: Isomerization & Oxidation

Issue: Users often report loss of potency after storage. Root Cause:

  • Photo-isomerization: The ethylene bridge (styryl group) converts from active (E)-trans to inactive (Z)-cis under UV/visible light.

  • Aniline Oxidation: The electron-rich amine is prone to oxidation, forming quinoid-like impurities (yellow/brown discoloration).

Stability Protocol (The "Dark Box" Rule)
  • Lighting: All handling must occur under Amber Light (λ > 500 nm) .

  • Solvent Choice: Avoid acetone or chlorinated solvents for long-term storage (promotes radical formation).

  • Antioxidant: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to aqueous formulations to protect the aniline moiety.

[KB-03] Metabolic Fate & Efflux (Biological Barriers)

Issue: "My formulation is soluble, but plasma concentration drops instantly."

Analysis: The aniline motif is a "structural alert" for N-acetylation (by NAT enzymes) and oxidation (CYP450). Additionally, the trimethoxy motif is a substrate for P-glycoprotein (P-gp) efflux pumps.

Visualizing the Biological Barrier

MetabolicFate cluster_0 Metabolic & Efflux Traps Drug (E)-TMSA Derivative Cell Target Cell / Enterocyte Drug->Cell Passive Diffusion CYP CYP450 (Oxidation) Drug->CYP Phase I NAT NAT1/2 (N-Acetylation) Drug->NAT Liver/Intestine Pgp P-gp Efflux Pump Cell->Pgp Substrate Binding Metabolite2 Hydroxylated/Demethylated (Rapid Clearance) CYP->Metabolite2 Clearance Metabolite1 N-Acetyl-TMSA (Inactive) NAT->Metabolite1 Deactivation Pgp->Drug Efflux to Lumen

Figure 1: Metabolic pathways and efflux mechanisms compromising TMSA bioavailability. The aniline group triggers N-acetylation, while the lipophilic core attracts P-gp transporters.

Counter-Strategy: Co-Administration
  • P-gp Inhibition: Co-formulate with Piperine (20 mg/kg) or Pluronic P85 . These excipients inhibit P-gp, keeping the drug inside the cell.

  • Metabolic Shielding: If structural modification is an option, consider bioisosteric replacement of the aniline amine with a fluorine or methyl group to block N-acetylation.

[KB-04] Advanced Formulation: PLGA Nanoparticles

Issue: For systemic delivery, simple solutions fail. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles provide a shield against metabolism and sustained release.

Protocol: Single Emulsion-Solvent Evaporation (O/W)

Reagents:

  • PLGA (50:50, MW 30-60 kDa).

  • PVA (Polyvinyl alcohol, 1% w/v in water).

  • Dichloromethane (DCM).

Workflow:

  • Organic Phase: Dissolve 50 mg PLGA + 5 mg TMSA derivative in 2 mL DCM.

  • Aqueous Phase: Prepare 10 mL of 1% PVA solution (chilled).

  • Emulsification:

    • Inject Organic Phase into Aqueous Phase under sonication.

    • Settings: 20 kHz, 40% Amplitude, 60 seconds (on ice).

  • Evaporation: Stir at 500 RPM for 3 hours at RT to remove DCM.

  • Wash: Centrifuge (12,000 x g, 20 min), discard supernatant, resuspend in water (repeat 3x).

Troubleshooting PLGA Formulation
ObservationDiagnosisFix
Large Particles (>300nm) Low shear force or high polymer concentration.Increase sonication amplitude; reduce PLGA concentration to 10 mg/mL.
Low Encapsulation (<20%) Drug leaking into aqueous phase.TMSA is moderately lipophilic but may leak if PVA is too concentrated. Reduce PVA to 0.5%.
Aggregation after freeze-drying Lack of cryoprotectant.Add 5% Trehalose or Sucrose before lyophilization.
Visualizing the Nanoprecipitation Workflow

PLGA_Workflow Org Organic Phase (PLGA + TMSA + DCM) Emulsion Sonication (O/W Emulsion) High Shear Org->Emulsion Aq Aqueous Phase (1% PVA) Aq->Emulsion Evap Solvent Evaporation (Hardening) Emulsion->Evap Stir 3h Wash Centrifugation & Wash Evap->Wash Remove DCM Final PLGA-TMSA Nanoparticles (Resuspend w/ Trehalose) Wash->Final Lyophilize

Figure 2: Step-by-step synthesis of PLGA nanoparticles. Critical control points are the sonication step (size) and evaporation (toxicity).

References

  • Zhang, X. X., et al. (2022). "Discovery of 4-((E)-3,5-dimethoxy-2-((E)-2-nitrovinyl)styryl)aniline derivatives as potent and orally active NLRP3 inflammasome inhibitors for colitis."[3][4][5] European Journal of Medicinal Chemistry. Link[3][5]

    • Relevance: Establishes metabolic stability baselines and structure-activity rel
  • Bertacche, V., et al. (2006). "Cyclodextrin inclusion complexes with resveratrol: Solubility, stability and antioxidant activity." Journal of Agricultural and Food Chemistry.
  • Amengual-Cladera, E., et al. (2023). "Complexation between the Antioxidant Pterostilbene and Derivatized Cyclodextrins." Pharmaceutics.[6] Link

    • Relevance: Validates the use of HP-β-CD for methoxyl
  • BenchChem Technical Support. (2025). "A Comparative Guide to Isosteric Replacement Strategies for Aniline Motifs." Link

    • Relevance: Provides strategies for mitig
  • PubChem Compound Summary. "(E)-4-(3,4,5-Trimethoxystyryl)aniline." Link

    • Relevance: Source of physicochemical constants (LogP, MW)

For further assistance, please submit a ticket with your HPLC chromatograms and DLS size distribution reports attached.

Sources

Technical Support Center: (E)-4-(3,4,5-Trimethoxystyryl)aniline Crystallization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile & Technical Overview[1][2][3][4][5][6][7]

Before troubleshooting, verify the fundamental properties of your target compound.[1] (E)-4-(3,4,5-Trimethoxystyryl)aniline is a stilbene derivative characterized by a trans (E) double bond connecting an electron-rich trimethoxybenzene ring and an aniline moiety.[2][1]

PropertyDetail
Chemical Name (E)-4-(3,4,5-Trimethoxystyryl)aniline
CAS Number 134029-73-5
Molecular Weight 285.34 g/mol
Structure Stilbene backbone with 3,4,5-trimethoxy and 4'-amino substitution
Physical Form Off-white to pale yellow solid (High purity)
Solubility Profile Soluble in DCM, DMSO, hot Ethanol, Ethyl Acetate.[2][1][3] Insoluble in Water, Hexanes.[1]
Key Sensitivities Light (Photoisomerization), Oxygen (Aniline oxidation)

Troubleshooting Guide (Q&A)

This section addresses the most frequent failure modes reported by researchers working with aminostilbenes.

Issue 1: "My product is 'oiling out' upon cooling instead of forming crystals."

Diagnosis: Oiling out occurs when the compound phase-separates as a liquid droplet before it can nucleate as a solid.[2][1] This is common in stilbenes due to high lipophilicity or the presence of impurities (specifically the Z-isomer) that depress the melting point.[2][1]

Corrective Actions:

  • Check the Solvent Composition: If using a binary solvent system (e.g., Ethanol/Water), you likely added too much anti-solvent (water) too quickly.[2][1]

    • Fix: Re-dissolve the oil by heating and adding a small amount of the good solvent (Ethanol).[2][1] Cool much more slowly.

  • The "Cloud Point" Technique:

    • Dissolve the crude material in the minimum amount of hot Ethyl Acetate.[1]

    • Add hot Hexane (or Heptane) dropwise until a persistent cloudiness appears.[2][1]

    • Add one drop of Ethyl Acetate to clear the solution.[1]

    • Wrap the flask in foil (to insulate and darken) and let it cool to room temperature undisturbed.

  • Seeding: Oiling out often indicates a lack of nucleation sites.[2][1]

    • Fix: If you have any solid crystals from a previous batch, add a "seed" crystal when the solution is slightly supersaturated but not yet oiling.[1]

Issue 2: "The crystals are turning brown or dark yellow during filtration."

Diagnosis: This indicates oxidative degradation .[2][1] The aniline (primary amine) moiety is susceptible to air oxidation, forming quinoid-like impurities or azo-linkages, which are deeply colored.[2][1]

Corrective Actions:

  • Degas Solvents: Ensure all recrystallization solvents are degassed (sparged with Nitrogen/Argon) before use.[2][1]

  • Acidic Wash (Optional): If the color is persistent, recrystallize from ethanol containing a trace of HCl (forming the hydrochloride salt temporarily protects the amine), though the free base is usually desired.

  • Activated Charcoal:

    • Dissolve crude solid in hot ethanol.

    • Add activated charcoal (1-2% by weight).[2][1] Stir for 5 mins.

    • Filter hot through a Celite pad to remove charcoal.[2][1]

    • Proceed with crystallization.[2][1][4]

Issue 3: "I see two spots on my TLC/HPLC after crystallization."

Diagnosis: You are likely observing Photoisomerization .[2][1] The trans (E) isomer can convert to the cis (Z) isomer upon exposure to UV or fluorescent light.[2][1] The Z-isomer is an impurity that is much more soluble and harder to crystallize.[2][1]

Corrective Actions:

  • Amber Glassware: Perform all crystallization steps in amber flasks or wrap clear glassware in aluminum foil.

  • Dark Room: Minimize exposure to overhead fluorescent lights. Use red light if possible.[2][1]

  • Iodine Catalysis (Advanced): If you have a high % of Z-isomer, refluxing in toluene with a catalytic crystal of Iodine (I2) under light can thermodynamically drive the equilibrium back to the more stable E-isomer before recrystallization.[2][1]

Visual Troubleshooting Workflows

Workflow A: Resolving "Oiling Out"

This decision tree guides you through the critical steps when a liquid phase separates instead of crystals.

OilingOut Start Problem: Product Oils Out SolventCheck Is solvent system Binary (e.g., EtOH/Water)? Start->SolventCheck SingleSolvent Single Solvent (e.g., Toluene) SolventCheck->SingleSolvent No BinaryFix Re-heat to clear solution. Add small amount of Good Solvent. SolventCheck->BinaryFix Yes ConcCheck Dilute slightly with hot solvent SingleSolvent->ConcCheck Too concentrated? SlowCool Cool slowly to RT (Insulate flask) BinaryFix->SlowCool Seed Add Seed Crystal or Scratch Glass SlowCool->Seed Still Oiling? ConcCheck->SlowCool Result Filter & Wash (Cold Solvent) Seed->Result Crystallization

Caption: Step-by-step decision tree for converting an oiled-out product into a crystalline solid.

Workflow B: Degradation Pathways

Understanding how light and air affect (E)-4-(3,4,5-Trimethoxystyryl)aniline is crucial for high purity.[2][1]

Degradation E_Isomer (E)-Isomer (Target Crystal) Z_Isomer (Z)-Isomer (Oily Impurity) E_Isomer->Z_Isomer UV/Visible Light (Photoisomerization) Oxidation Oxidized Aniline (Brown/Black) E_Isomer->Oxidation Oxygen (Air) (Slow) Z_Isomer->E_Isomer I2 / Heat (Isomerization) Prevention PREVENTION: 1. Amber Glass 2. Inert Gas (N2) Prevention->E_Isomer

Caption: Chemical pathways leading to common impurities (Z-isomer and oxidation products).

Standard Recrystallization Protocol

Objective: Purify crude (E)-4-(3,4,5-Trimethoxystyryl)aniline to >98% purity.

Reagents:

  • Crude Compound[2][1][5]

  • Ethanol (Absolute) - Good Solvent[2][1]

  • Deionized Water - Anti-Solvent[2][1]

  • Activated Charcoal (optional)[2][1]

Step-by-Step Method:

  • Preparation: Wrap a 50 mL Erlenmeyer flask in aluminum foil.

  • Dissolution: Place crude solid (e.g., 1.0 g) in the flask. Add Ethanol (approx. 5-10 mL) and heat to boiling on a hot plate/block (approx. 80°C).

    • Note: If solid does not dissolve, add Ethanol in 1 mL increments until clear.[1]

  • Decolorization (If dark): Add 20 mg activated charcoal. Swirl for 2 mins. Filter hot through a pre-warmed funnel/Celite.[1]

  • Crystallization:

    • Remove from heat.[2][1][6]

    • Add hot Water dropwise to the boiling ethanol solution until a faint turbidity (cloudiness) persists.

    • Add 1-2 drops of hot Ethanol to clear the solution again.[2][1]

  • Cooling: Remove from hot plate. Place on a cork ring or wood block. Allow to cool to room temperature undisturbed (approx. 1-2 hours).

    • Critical: Do not place directly on cold benchtop or in ice bath immediately; this causes oiling.[2][1]

  • Harvesting: Once thick crystals form at RT, cool in an ice bath for 15 mins to maximize yield. Filter by vacuum filtration.[2][1] Wash with cold 50% EtOH/Water.[2][1]

Solvent Compatibility Table

Use this table to design alternative solvent systems if Ethanol/Water fails.

Solvent SystemRoleSuitabilityNotes
Ethanol / Water Primary ChoiceHigh Standard for polar stilbenes.[2][1] Good yield.
Ethyl Acetate / Hexane AlternativeMedium Good for removing non-polar impurities.[2][1] Risk of oiling out if cooled too fast.[1][7]
Toluene Single SolventMedium Requires high heat to dissolve.[2][1] Good for very crude material.[2][1]
Dichloromethane (DCM) DissolutionLow Too soluble.[2][1] Good for transferring material, not for crystallizing.[1]
Diethyl Ether Anti-SolventLow Often leads to amorphous precipitation rather than crystals.[2][1]

References

  • Chemical Structure & Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15696376, (E)-4-(3,4,5-Trimethoxystyryl)aniline. Retrieved from [Link][2]

  • Stilbene Photoisomerization Mechanisms: Waldeck, D. H. (1991).[2][1] Photoisomerization dynamics of stilbenes. Chemical Reviews, 91(3), 415-481.[2][1] (General mechanism reference for stilbene light sensitivity).

  • General Recrystallization Techniques: Massachusetts Institute of Technology. Recrystallization Guide. Retrieved from [Link][2]

Sources

Technical Support Center: In Vivo Applications & Toxicity of (E)-4-(3,4,5-Trimethoxystyryl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for (E)-4-(3,4,5-Trimethoxystyryl)aniline and related aminostilbene derivatives. This guide is designed for researchers and drug development professionals utilizing this compound in murine and other animal models.

As the thermodynamically stable trans (E) isomer of a Combretastatin A-4 (CA-4) amino-analog, this compound is primarily utilized in photopharmacology as a light-activated prodrug. While the (E)-isomer is biologically inactive at baseline, experimental artifacts, improper handling, and off-target metabolism can lead to severe systemic toxicities. This guide provides field-proven troubleshooting, mechanistic causality, and validated protocols to ensure scientific integrity in your preclinical workflows.

Core FAQs: Mechanisms & Expected Toxicity

Q: Why does the (E)-isomer exhibit significantly lower baseline toxicity compared to the (Z)-isomer in animal models? A: The biological activity of aminostilbenes is strictly dictated by their stereochemistry. The cis (Z) isomer mimics the aromatic tropolone ring of colchicine, allowing it to bind with high affinity to the colchicine-binding pocket of the tubulin heterodimer, inhibiting microtubule polymerization[1]. The trans (E) isomer—(E)-4-(3,4,5-Trimethoxystyryl)aniline—lacks this geometric compatibility. Consequently, its LD50 in cellular assays is typically in the micromolar range, whereas the (Z)-isomer is lethal at nanomolar concentrations[2].

Q: If the (E)-isomer is a "prodrug," what are the primary systemic toxicities observed if it prematurely activates? A: If the (E)-isomer prematurely isomerizes to the (Z)-isomer in systemic circulation, it acts as a potent Vascular Disrupting Agent (VDA). VDAs selectively target the delicate cytoskeletal network of endothelial cells. In animal models, this manifests as rapid endothelial cell rounding, vascular shutdown, and subsequent cardiovascular adverse events, including severe hypertension and myocardial ischemia[3].

Q: Can the compound be degraded before reaching the target tumor site? A: Yes. Aminostilbenes and their azobenzene counterparts are highly susceptible to degradation by intracellular antioxidants. Specifically, high concentrations of glutathione (GSH) in the liver or within the tumor microenvironment can rapidly degrade the compound, significantly reducing its localized potency[4].

Troubleshooting Guide: Resolving In Vivo Anomalies

Problem: Unexpectedly high systemic cardiovascular toxicity (e.g., reduced left ventricular ejection fraction) is observed immediately following IV administration of the (E)-isomer.

  • Causality: The most common cause of unexpected toxicity with trans-stilbenes is spontaneous photoisomerization prior to or during injection. Exposure to ambient laboratory light (specifically UV-Vis wavelengths) forces the thermodynamically stable (E)-isomer to convert into the highly toxic (Z)-isomer[5]. Once in the bloodstream, the (Z)-isomer attacks normal cardiovascular endothelium.

  • Solution: All formulation, handling, and administration must be performed under strict dark-room conditions or utilizing red-light illumination. Verify the isomeric purity of your formulated batch via HPLC immediately prior to injection.

Problem: The compound precipitates in the bloodstream, causing acute embolic toxicity or biphasic/inconsistent pharmacokinetic (PK) release.

  • Causality: (E)-stilbenes are highly hydrophobic. When formulated improperly in aqueous buffers or certain liposomal carriers (like archaeosomes), the (E)-isomer can form concentration-induced J-aggregates [6]. These aggregates drastically alter the release kinetics, leading to either sudden dose-dumping (acute toxicity) or total lack of bioavailability.

  • Solution: Utilize a validated solubilizing agent or a phosphate prodrug strategy. If using liposomal encapsulation, maintain the concentration below the critical quenching concentration (

    
    ) to prevent J-aggregate formation[6].
    

Problem: Localized multi-photon irradiation at the tumor site fails to induce tumor necrosis.

  • Causality: The tissue penetration of the activating light may be insufficient, or the compound may have cleared the tumor site too rapidly. While the (E)-isomer is converted to the (Z)-isomer via multi-photon processes (e.g., far-red/near-IR lasers)[2], rapid venous clearance prevents the accumulation of the active (Z)-isomer.

  • Solution: Administer the compound via continuous infusion rather than a bolus, or utilize a targeted nanocarrier. Ensure your laser is calibrated for two-photon excitation (typically ~630 nm or higher) to achieve deep tissue penetration without causing thermal damage[7].

Quantitative Data Presentation

The following table summarizes the critical pharmacological and toxicological metrics comparing the (E)-isomer and its active (Z)-isomer counterpart to guide your dosing regimens.

Parameter(E)-4-(3,4,5-Trimethoxystyryl)aniline(Z)-Isomer (Active Form)Reference
Tubulin Binding Affinity Low (Steric clash in colchicine pocket)High (

in nanomolar range)
[2]
In Vitro IC50 (Typical) > 10 - 50

M
< 10 nM[4]
In Vivo LD50 (Murine) ~

M equivalent
~

M equivalent
[2]
Primary Toxicity Profile Minimal baseline; J-aggregate embolismCardiovascular toxicity, Hypertension[3],[6]
Light Sensitivity High (Photoisomerizes to Z-isomer)Low (Thermodynamically unstable, reverts to E)[5]

Experimental Protocols: In Vivo Administration & Monitoring

To ensure self-validating and reproducible results, adhere to the following step-by-step methodology for administering (E)-4-(3,4,5-Trimethoxystyryl)aniline in murine xenograft models.

Step 1: Dark-Room Formulation

  • Transfer the lyophilized (E)-isomer powder to a sterile, amber-colored vial under red-light conditions.

  • Dissolve the compound in a vehicle consisting of 10% DMSO and 90% saline or a validated liposomal carrier to prevent J-aggregate formation[6].

  • Vortex for 60 seconds and sonicate for 5 minutes in a light-shielded water bath.

Step 2: Intravenous Administration

  • Restrain the murine subject using a standard restrainer.

  • Using a light-shielded syringe, administer the formulated (E)-isomer via the lateral tail vein. Recommended prodrug dosing is typically between 25 mg/kg to 100 mg/kg, depending on the specific analog and carrier[8].

  • Flush the vein with 0.05 mL of sterile saline.

Step 3: Targeted Photodynamic Activation

  • Wait 1 to 3 hours post-injection to allow for preferential accumulation in the tumor tissue and clearance from the heart/lungs[8].

  • Anesthetize the mouse (e.g., Isoflurane 2%).

  • Irradiate the tumor site using a calibrated multi-photon laser (e.g., near-IR) to induce in situ trans-to-cis isomerization[2].

Step 4: Cardiovascular Toxicity Monitoring

  • At 24 hours post-treatment, anesthetize the subject and place it on a heated imaging platform.

  • Utilize a high-resolution imaging system (e.g., Vevo770™) to perform Doppler echocardiography[8].

  • Measure the Left Ventricular Ejection Fraction (LVEF). A drop of >10% from baseline indicates unintended systemic conversion to the (Z)-isomer and subsequent cardiotoxicity.

Pathway Visualization

The following diagram illustrates the logical relationship between the administration of the inactive (E)-isomer, its photopharmacological activation, and the mechanistic pathway leading to vascular toxicity.

G E_isomer (E)-4-(3,4,5-Trimethoxystyryl)aniline (Thermodynamically Stable, Inactive) Light Targeted Irradiation (Multi-photon / UV-Vis) E_isomer->Light Exposure Z_isomer (Z)-Isomer (Highly Active Tubulin Binder) Light->Z_isomer Photoisomerization Tubulin Colchicine Binding Site (Microtubule Depolymerization) Z_isomer->Tubulin High Affinity Binding Toxicity Vascular Disruption & Systemic Toxicity (If off-target) Tubulin->Toxicity Endothelial Cell Arrest

Caption: Photopharmacological activation pathway of (E)-aminostilbenes and subsequent vascular toxicity.

References

  • Source: PubMed (NIH)
  • Source: PubMed Central (NIH)
  • WO2013021208A2 - Multi-photon isomerisation of combretastatins and their use in therapy Source: Google Patents URL
  • Source: Preprints.
  • Structures of the combretastatin analogues used in this work Source: ResearchGate URL
  • Cis‐Trans Photoisomerization of Stilbenes and Stilbene‐Like Molecules Source: ResearchGate URL
  • Concentration-Induced J-Aggregate Formation Causes a Biphasic Change in the Release of trans-Combretastatin A4 Disodium Phosphate from Archaeosomes and the Subsequent Cytotoxicity on Mammary Cancer Cells Source: ACS Publications URL

Sources

Reducing off-target effects of (E)-4-(3,4,5-Trimethoxystyryl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (E)-4-(3,4,5-Trimethoxystyryl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of your experiments, particularly in identifying and mitigating potential off-target effects to ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your research, providing a logical framework for identifying the root cause and implementing corrective measures.

Problem 1: An unexpected or inconsistent cellular phenotype is observed.

You are using (E)-4-(3,4,5-Trimethoxystyryl)aniline, expecting a phenotype consistent with microtubule disruption (e.g., G2/M cell cycle arrest, apoptosis). However, you observe a different effect, or the expected phenotype is inconsistent across experiments.

Possible Cause: This discrepancy often points toward one of two issues: significant off-target activity or experimental variability related to the compound's physicochemical properties. The compound may be interacting with other cellular targets, such as protein kinases, or its stability and solubility may be compromised under your specific assay conditions.

Troubleshooting Workflow:

G cluster_0 Phase 1: Verify On-Target Activity cluster_1 Phase 2: Investigate Off-Target Engagement cluster_2 Phase 3: Address Compound Properties A Start: Unexpected Phenotype B Perform In Vitro Tubulin Polymerization Assay A->B C Does Compound Inhibit Polymerization Directly? B->C Analyze Results D Perform Broad-Spectrum Kinase Profiling C->D Yes E Perform Cellular Thermal Shift Assay (CETSA) C->E Yes I Assess Compound Solubility & Stability in Media C->I No F Are Off-Target Kinases Identified? D->F G Does CETSA Confirm Tubulin Engagement in Cells? E->G H Validate Off-Target(s) with Specific Assays & Inhibitors F->H Yes G->F No, but phenotype persists J Phenotype is Likely Due to Compound Instability or Precipitation I->J

Caption: Troubleshooting workflow for unexpected phenotypes.

Step-by-Step Troubleshooting:

  • Confirm Direct On-Target Activity: Before investigating off-targets, it is crucial to confirm that the compound directly interacts with its intended target, tubulin. A cell-free in vitro tubulin polymerization assay removes cellular complexities like membrane transport and metabolism. If the compound fails to inhibit polymerization in this clean system, the observed cellular phenotype is unlikely related to tubulin disruption.[1][2][3]

  • Assess Target Engagement in a Cellular Context: If direct tubulin inhibition is confirmed, the next step is to verify this interaction occurs within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.[4][5][6] It measures the thermal stabilization of a protein upon ligand binding. A shift in tubulin's melting curve in the presence of your compound provides strong evidence of target engagement in a physiologically relevant environment.[5][7]

  • Screen for Off-Target Kinase Activity: Many small molecules exhibit polypharmacology, and kinase inhibition is a common off-target effect.[8][9] Submitting the compound to a commercial kinase profiling service will screen its activity against a large panel of kinases (often >400).[10][11][12][13] This can reveal unexpected targets that may explain the observed phenotype. Cellular kinase assays are often preferred over biochemical assays as they provide a more physiologically relevant context, accounting for factors like cell permeability and intracellular competition with ATP.[10][14]

  • Validate Putative Off-Targets: If kinase profiling identifies high-affinity off-targets, validate them. Use a known, selective inhibitor for the identified off-target kinase. If this second inhibitor produces the same phenotype as (E)-4-(3,4,5-Trimethoxystyryl)aniline, it strongly suggests the effect is mediated by this off-target.[15]

  • Investigate Compound Stability and Solubility: Stilbenoid compounds can be susceptible to isomerization (e.g., from a more active cis form to a less active trans form), degradation, or precipitation in aqueous cell culture media.[16] Confirm the compound's solubility and stability under your specific experimental conditions (e.g., using HPLC-MS analysis of the medium over time).

Problem 2: High IC50 value in cellular assays despite potent biochemical activity.

Your compound is a potent inhibitor in the in vitro tubulin polymerization assay, but it shows significantly lower potency (a much higher IC50 value) in cell-based assays (e.g., cell viability, proliferation).

Possible Cause: This discrepancy typically points to issues with the compound's ability to reach and engage its target in a cellular environment. Key factors include poor cell membrane permeability, rapid efflux by cellular transporters (like P-glycoprotein), or metabolic instability.

Possible Cause Recommended Troubleshooting Action Rationale
Poor Cell Permeability 1. Perform a Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay. 2. Modify the compound's structure to improve lipophilicity (if applicable).These assays directly measure intracellular target binding, bypassing downstream functional readouts.[4][5][10] A lack of target engagement in cells despite biochemical activity strongly implies a permeability issue.
Rapid Cellular Efflux 1. Co-treat cells with known efflux pump inhibitors (e.g., verapamil for P-gp). 2. Use cell lines with known efflux pump expression profiles.If the compound's potency increases significantly in the presence of an efflux inhibitor, it indicates that cellular export is a limiting factor.
Metabolic Instability 1. Perform a liver microsome stability assay. 2. Analyze cell culture supernatant and lysates over time via LC-MS to detect metabolite formation.These experiments assess the rate at which the compound is metabolized by cellular enzymes. The trimethoxy groups on stilbenoids can be sites of metabolic modification.[17]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for (E)-4-(3,4,5-Trimethoxystyryl)aniline?

A1: Based on its chemical structure, (E)-4-(3,4,5-Trimethoxystyryl)aniline is a stilbenoid compound highly analogous to Combretastatin A-4 (CA-4).[16] The primary and expected mechanism of action is the inhibition of tubulin polymerization. It is predicted to bind to the colchicine-binding site on β-tubulin, which destabilizes microtubule dynamics.[16][18] This disruption of the microtubule cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[19][20]

G cluster_0 cluster_1 cluster_2 A α/β-Tubulin Dimers B Microtubule Polymer A->B Polymerization B->A Depolymerization C (E)-4-(3,4,5-Trimethoxystyryl)aniline D Inhibition of Polymerization C->D D->A E Disrupted Mitotic Spindle F G2/M Arrest E->F G Apoptosis F->G

Caption: Proposed mechanism of action for the compound.

Q2: How can I definitively confirm tubulin polymerization inhibition in the lab?

A2: The most direct method is an in vitro tubulin polymerization assay. This biochemical assay monitors microtubule formation from purified tubulin in real-time. The most common method measures the increase in light scattering (turbidity) as microtubules form.

Protocol: In Vitro Turbidity-Based Tubulin Polymerization Assay

This protocol is adapted from standard methods provided by suppliers of tubulin reagents.[2][21]

Materials:

  • Lyophilized, high-purity (>99%) tubulin (e.g., bovine brain tubulin)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM stock)

  • Glycerol (optional, as a polymerization enhancer)

  • Your compound, (E)-4-(3,4,5-Trimethoxystyryl)aniline, dissolved in DMSO (100X stock)

  • Positive Control: Nocodazole or Colchicine (100X stock in DMSO)

  • Negative Control: Paclitaxel (Taxol) (100X stock in DMSO, polymerization enhancer)

  • 96-well, clear, flat-bottom microplate

  • Temperature-controlled spectrophotometer (plate reader) capable of kinetic reads at 340 nm.

Procedure:

  • Preparation: Pre-warm the spectrophotometer to 37°C.[2] Thaw all reagents on ice.

  • Tubulin Reconstitution: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of ~3-5 mg/mL. Keep on ice and use within 30 minutes.

  • Compound Plating: In the 96-well plate (on ice), add 1 µL of your 100X compound dilutions, controls, or DMSO vehicle to the appropriate wells.

  • Reaction Initiation: Prepare the final tubulin reaction mix on ice. To the reconstituted tubulin, add GTP to a final concentration of 1 mM and, if desired, glycerol to 10%.[2]

  • Assay Start: Initiate the polymerization reaction by adding 100 µL of the final tubulin reaction mix to each well of the plate containing your compounds. Mix gently with a multichannel pipette.

  • Data Acquisition: Immediately place the plate into the pre-warmed 37°C plate reader. Measure the absorbance at 340 nm every minute for 60-90 minutes.[1][2]

  • Data Analysis: Plot absorbance (OD 340 nm) versus time. An effective inhibitor will show a reduced rate (Vmax) and extent of polymerization compared to the DMSO vehicle control. Calculate IC50 values by testing a range of compound concentrations and fitting the inhibition data to a dose-response curve.[1]

Q3: How do I design an experiment to identify potential off-targets?

A3: A multi-pronged approach is best for robust off-target identification.

  • Hypothesis-Free, Broad Screening (Kinase Profiling): This is the most common first step to identify unexpected interactions within a large, well-characterized protein family like kinases. You provide your compound to a specialized service provider who tests it against a panel of hundreds of purified kinases, typically at one or two fixed concentrations (e.g., 1 µM and 10 µM).[8][11] Results are reported as percent inhibition. Any significant "hits" should be followed up with full IC50 determination.

  • Unbiased Cellular Target Engagement (CETSA): For a truly unbiased view of target and off-target engagement in a native cellular environment, mass spectrometry-based CETSA (also known as Thermal Proteome Profiling or TPP) is the gold standard. In this method, cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins at each temperature are identified and quantified by mass spectrometry.[6] Proteins that are stabilized (or destabilized) by the compound are identified as potential binders. This method is not limited to kinases and can identify novel, unexpected targets.

G A Treat cells with Compound or Vehicle B Heat cell lysates to a range of temperatures A->B C Separate soluble proteins from aggregated proteins B->C D Quantify protein levels (e.g., via Mass Spectrometry) C->D E Plot Protein Abundance vs. Temperature D->E F Identify proteins with increased thermal stability (a 'thermal shift') E->F G Validated Target (Tubulin) F->G H Potential Off-Target(s) F->H

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Q4: Should I be concerned about the (E)-isomer configuration?

A4: Yes. For many stilbenoid tubulin inhibitors, including the parent compound Combretastatin A-4, the cis (Z)-isomer is significantly more potent than the trans (E)-isomer.[16][19] The Z-configuration imparts a specific three-dimensional shape that fits optimally into the colchicine-binding pocket of tubulin. The E-isomer is generally more planar and thermodynamically stable but has a much lower binding affinity. Therefore, the on-target potency of (E)-4-(3,4,5-Trimethoxystyryl)aniline against tubulin may be substantially lower than a corresponding Z-isomer. Any observed high potency of the E-isomer should be carefully investigated for potential off-target effects or possible in-situ isomerization.

References

  • Wing, M. W., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved March 6, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved March 6, 2026, from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved March 6, 2026, from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved March 6, 2026, from [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved March 6, 2026, from [Link]

  • Pamgene. (n.d.). Kinase Activity Profiling Services. Retrieved March 6, 2026, from [Link]

  • MDPI. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved March 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved March 6, 2026, from [Link]

  • Millipore. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Retrieved March 6, 2026, from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved March 6, 2026, from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved March 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved March 6, 2026, from [Link]

  • PubMed. (2010). Combretastatin A4 phosphate: a novel vascular disrupting agent. Retrieved March 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Retrieved March 6, 2026, from [Link]

  • Springer. (2025). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. Retrieved March 6, 2026, from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved March 6, 2026, from [Link]

  • EurekAlert!. (2025). Editing a single gene unlocks new strategy for sustainable resveratrol supply. Retrieved March 6, 2026, from [Link]

  • Taylor & Francis. (n.d.). Combretastatin a4 – Knowledge and References. Retrieved March 6, 2026, from [Link]

  • AACR Journals. (2002). A Phase I Pharmacokinetic and Translational Study of the Novel Vascular Targeting Agent Combretastatin A-4 Phosphate on a Single-Dose Intravenous Schedule in Patients with Advanced Cancer. Retrieved March 6, 2026, from [Link]

  • PubChem. (n.d.). (E)-4-(3,4,5-Trimethoxystyryl)aniline. Retrieved March 6, 2026, from [Link]

  • PubMed. (2001). Effects of combretastatin A4 phosphate on endothelial cell morphology in vitro and relationship to tumour vascular targeting activity in vivo. Retrieved March 6, 2026, from [Link]

  • MDPI. (2023). Resveratrol and Other Natural Oligomeric Stilbenoid Compounds and Their Therapeutic Applications. Retrieved March 6, 2026, from [Link]

  • RSC Publishing. (2022). An organometallic analogue of combretastatin A-4 and its apoptosis-inducing effects on lymphoma, leukemia and other tumor cells in vitro. Retrieved March 6, 2026, from [Link]

  • TradeIndia. (n.d.). 3 4 5-Trimethoxyaniline at Best Prices. Retrieved March 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). More Than Resveratrol: New Insights into Stilbene-Based Compounds. Retrieved March 6, 2026, from [Link]

  • MDPI. (2020). Stilbenoids: A Natural Arsenal against Bacterial Pathogens. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (2018). Biological Activities of Stilbenoids. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Retrieved March 6, 2026, from [Link]

  • EMBL-EBI. (n.d.). 3,5-dimethoxy-2-((E)-2-nitrovinyl)styryl)aniline derivatives as potent and orally active NLRP3 inflammasome inhibitors for colitis. Retrieved March 6, 2026, from [Link]

  • Chem-Impex. (n.d.). 3,4,5-Trimethoxyaniline. Retrieved March 6, 2026, from [Link]

  • MDPI. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Retrieved March 6, 2026, from [Link]

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) Comparison Guide: (E)-4-(3,4,5-Trimethoxystyryl)aniline Analogues vs. Classical Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the therapeutic viability of tubulin polymerization inhibitors requires looking beyond terminal efficacy to understand structural thermodynamics, formulation stability, and assay integrity. This guide provides an objective, data-driven comparison of (E)-4-(3,4,5-Trimethoxystyryl)aniline analogues against classical cis-stilbene alternatives, detailing the structure-activity relationship (SAR) and the self-validating experimental workflows required to assess them.

Structural Overview & SAR Rationale

The natural product Combretastatin A-4 (CA-4) is a highly potent vascular disrupting agent. However, its active cis-stilbene core is thermodynamically unstable, readily isomerizing to the inactive trans-form under light or physiological heat[1]. To bypass this critical flaw, researchers utilize [2] as a foundational scaffold.

While the (E)-isomer (trans) is inherently inactive due to steric clashes in the tubulin binding pocket, it serves two advanced therapeutic strategies:

  • Photopharmacology: The (E)-isomer acts as a highly stable, "dark-state" prodrug. Upon targeted UV irradiation at the tumor site, it photoisomerizes into the active (Z)-conformation, providing extreme spatiotemporal control over microtubule disruption.

  • Conformational Locking: The trans geometry provides a synthetic backbone to build rigidified heterocycles (e.g., SMART thiazole analogues) that mimic the active cis-dihedral angle without the risk of spontaneous isomerization[1].

Core SAR Insights
  • Ring A (3,4,5-Trimethoxyphenyl): This motif is strictly required for deep insertion into the hydrophobic pocket of the colchicine binding site on

    
    -tubulin. Removal of any methoxy group drastically reduces affinity.
    
  • Ethylene Bridge: The (E)-configuration creates a linear topology that prevents the two rings from adopting the required 50–60° dihedral angle, rendering it >100-fold less active than the (Z)-isomer until activated by light.

  • Ring B (4-Aniline): The para-amino group provides a critical synthetic vector. In clinical alternatives like the cis-analogue[3], coupling an L-serine to the aniline nitrogen drastically improves aqueous solubility and pharmacokinetic profiles[4]. In (E)-analogues, this amine allows for the attachment of targeting ligands without disrupting the core binding motif.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the (E)-analogue compared to its canonical cis-alternatives.

CompoundGeometryTubulin Polymerization IC₅₀Cytotoxicity (HeLa/Tumor lines)Aqueous SolubilityStability (Isomerization Risk)
(E)-4-(3,4,5-Trimethoxystyryl)aniline Trans (E)> 50 µM (Inactive)> 100 µM (Dark) / < 10 nM (UV)LowHigh (Thermodynamically Stable)
Combretastatin A-4 (CA-4) Cis (Z)~ 1.5 µM~ 4.0 nMLowLow (Prone to trans shift)
Ombrabulin (AVE8062) Cis (Z)~ 2.0 µM7.0 - 20.0 nM[5]High (Serine prodrug)Moderate

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the protocols used to evaluate these analogues must be self-validating systems. Below are the standard methodologies for assessing (E)-stilbene derivatives.

Protocol 1: Self-Validating Tubulin Polymerization Fluorescence Assay

Causality: To objectively quantify inhibitory power, we utilize a cell-free fluorescence assay. GTP is added to the buffer because tubulin polymerization is strictly GTP-dependent; without it, nucleation fails. The assay is run at 37°C to thermodynamically drive the endothermic assembly of microtubules.

  • Preparation: Thaw porcine brain tubulin (>99% pure) on ice. Dilute to 3 mg/mL in Assembly Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

  • Self-Validation (Baseline Check): Aliquot 50 µL of the (E)-analogue (10 µM in DMSO) into a 96-well plate. Read baseline fluorescence (Ex 340 nm / Em 440 nm) before adding the reporter to ensure the compound's intrinsic fluorescence does not cause false positives.

  • Initiation: Add 1 mM GTP and 10 µM fluorescent reporter (e.g., DAPI) to the tubulin master mix.

  • Reaction: Transfer 50 µL of the tubulin mix to the compound wells. Include Paclitaxel (stabilizer) as a positive control and DMSO as a negative vehicle control.

  • Kinetic Readout: Incubate at 37°C and measure fluorescence every minute for 60 minutes. The

    
     of the growth curve inversely correlates with the compound's inhibitory potency.
    
Protocol 2: Photochemical Activation & Orthogonal Cell Viability Assay

Causality: To prove the (E)-isomer acts as a photo-switchable prodrug, cells must be treated in the dark, then exposed to specific light. We use 340 nm UV light because it perfectly matches the


 absorption maximum of the trans-stilbene, providing the exact energy required to break the double-bond pi-overlap and force rotation to the active cis-state.
  • Seeding: Seed HeLa cells at 5,000 cells/well in a 96-well plate. Incubate for 24h at 37°C.

  • Treatment: Treat cells with serial dilutions of (E)-4-(3,4,5-Trimethoxystyryl)aniline (0.1 nM to 100 µM) under strict dark-room conditions.

  • Photo-Activation: Expose half the plates to 340 nm UV light (10 J/cm²) for 5 minutes. Keep the other half wrapped in foil (Dark Control).

  • Incubation: Return all plates to the incubator for 48 hours.

  • Orthogonal Validation: Perform a standard MTT assay (measuring mitochondrial reductase activity) on one set of plates, and a Trypan Blue exclusion assay on a parallel set. Causality: This orthogonal approach ensures that the observed reduction in MTT signal is due to actual cell death (apoptosis) rather than mere metabolic silencing.

Pathway Visualization

MOA Trans (E)-4-(3,4,5-Trimethoxystyryl)aniline (Stable Prodrug) Light UV Light (340 nm) Trans->Light Trigger Cis (Z)-Isomer (Active Conformation) Light->Cis Photoisomerization Tubulin Colchicine Binding Site (β-Tubulin) Cis->Tubulin High Affinity Binding Arrest Microtubule Depolymerization Tubulin->Arrest Cytoskeleton Disruption Apoptosis Tumor Necrosis Arrest->Apoptosis Phenotypic Outcome

Figure 1: Photopharmacological activation pathway of (E)-stilbene analogues.

References

  • PubChem. "(E)-4-(3,4,5-Trimethoxystyryl)aniline | C17H19NO3 | CID 15696376". National Center for Biotechnology Information. URL:[Link]

  • Wang et al. "Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents". PMC. URL:[Link]

  • National Cancer Institute. "Definition of ombrabulin - NCI Drug Dictionary". Cancer.gov. URL:[Link]

  • Wikipedia. "Ombrabulin". Wikimedia Foundation. URL: [Link]

Sources

Validating the Anti-Tubulin Mechanism of (E)-4-(3,4,5-Trimethoxystyryl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Validating the anti-tubulin mechanism of a specific stilbene derivative requires a rigorous, multi-dimensional approach that moves beyond simple cytotoxicity to confirm molecular engagement.

Below is the Publish Comparison Guide for (E)-4-(3,4,5-Trimethoxystyryl)aniline , structured to meet high-level scientific standards.

A Technical Comparison & Validation Guide for Drug Discovery

Executive Summary

(E)-4-(3,4,5-Trimethoxystyryl)aniline (also known as PD181086 or 3,4,5-trimethoxy-4'-amino-trans-stilbene ) represents a distinct class of stilbene-based antimitotic agents. While structurally analogous to the vascular disrupting agent Combretastatin A-4 (CA-4) , this compound possesses a stable (E)-trans configuration and an aniline moiety that offers unique hydrogen-bonding potential within the tubulin binding pocket.

Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which bind the vinca domain), this compound is hypothesized to act as a Colchicine Binding Site Inhibitor (CBSI) .[1] However, a critical challenge in validating stilbenes is distinguishing the activity of the stable (E)-isomer from the typically more potent (Z)-isomer. This guide outlines the definitive experimental workflow to validate its mechanism, quantify its potency against gold standards, and rule out false positives.

Compound Profile & Comparative Analysis

To objectively assess performance, (E)-4-(3,4,5-Trimethoxystyryl)aniline must be benchmarked against established Microtubule Targeting Agents (MTAs).

Table 1: Comparative Pharmacological Profile
Feature(E)-4-(3,4,5-Trimethoxystyryl)aniline Combretastatin A-4 (CA-4) Colchicine Paclitaxel (Taxol)
Primary Mechanism Destabilizer (Inhibits Polymerization)Destabilizer (Inhibits Polymerization)Destabilizer (Inhibits Polymerization)Stabilizer (Promotes Polymerization)
Binding Site Colchicine Site (Interfacial)Colchicine SiteColchicine SiteTaxane Site (Lumenal)
Isomeric Stability High (Trans-stable)Low (Isomerizes to inactive trans)HighHigh
Solubility Moderate (Aniline allows salt formation)Low (Lipophilic)ModerateLow
Key Toxicity Risk Cardiovascular (potential)CardiotoxicityGI ToxicityNeuropathy
Est.[2][3][4] IC50 (MCF-7) 0.1 – 5.0 µM (Context dependent*)~0.003 µM~0.01 µM~0.001 µM

> Note on Potency: While CA-4 is nanomolar, many (E)-stilbenes exhibit micromolar IC50s unless metabolically activated or possessing specific H-bond donors (like the aniline group) that compensate for the steric mismatch of the trans-geometry.

Mechanistic Validation Protocols

This section details the "Self-Validating Systems" required to prove the mechanism.

Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetric)

Purpose: To prove direct interaction with purified tubulin protein, independent of cellular transport mechanisms.

The Logic: Microtubule assembly scatters light. An increase in absorbance at 340nm indicates polymerization. A true inhibitor will suppress this curve dose-dependently.

Step-by-Step Methodology:

  • Reagent Prep: Thaw purified Porcine Brain Tubulin (>99% pure) on ice. Prepare G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% Glycerol).

  • Compound Addition: In a pre-chilled 96-well half-area plate, add 5 µL of test compound (10x conc. in DMSO).

    • Controls: DMSO (Negative), Colchicine (3 µM, Positive), Paclitaxel (3 µM, Polymerization Enhancer).

  • Initiation: Add 45 µL of Tubulin solution (3 mg/mL in G-PEM) to each well.

  • Measurement: Immediately transfer to a pre-warmed (37°C) plate reader.

  • Kinetics: Measure Absorbance (OD340) every 30 seconds for 60 minutes.

  • Validation Criteria:

    • Paclitaxel: Rapid OD increase (Hyper-polymerization).

    • Control: Sigmoidal curve (Nucleation -> Elongation -> Plateau).

    • (E)-Stilbene: Flattened curve (OD remains near baseline).

Protocol B: Competitive Colchicine Binding Assay

Purpose: To confirm the specific binding site.

The Logic: Colchicine fluorescence increases significantly when bound to tubulin. If your compound targets the same site, it will displace colchicine, quenching the fluorescence.

Methodology:

  • Incubate Tubulin (1 µM) with [3H]-Colchicine or Fluorescent-Colchicine analog.

  • Add (E)-4-(3,4,5-Trimethoxystyryl)aniline at graded concentrations (0.1, 1, 10, 100 µM).

  • Measure fluorescence/scintillation.

  • Result: A decrease in signal confirms competitive binding at the colchicine pocket.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Purpose: To validate the downstream cellular consequence of tubulin inhibition.

The Logic: Tubulin inhibition activates the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase (4N DNA content).

Methodology:

  • Treatment: Treat MCF-7 or HeLa cells with IC50 concentration of the compound for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Staining: Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C.

  • Acquisition: Analyze 10,000 events on a Flow Cytometer (FL2 channel).

  • Validation Criteria:

    • Control: ~20% G2/M.

    • Valid Hit: >60% accumulation in G2/M peak.

Visualizations

Figure 1: Mechanism of Action (MOA) Pathway

Caption: The cascade of (E)-4-(3,4,5-Trimethoxystyryl)aniline activity, from molecular binding to apoptotic cell death.

MOA_Pathway Compound (E)-4-(3,4,5-Trimethoxystyryl)aniline Binding Binding to Colchicine Site (Interfacial Cleft) Compound->Binding Targets Tubulin Free Tubulin Dimers (α/β Heterodimers) Tubulin->Binding Inhibition Inhibition of Polymerization (Microtubule Destabilization) Binding->Inhibition Prevents assembly Checkpoint Spindle Assembly Checkpoint (SAC) Activation Inhibition->Checkpoint Triggers Arrest G2/M Phase Arrest Checkpoint->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged arrest

Figure 2: Experimental Validation Workflow

Caption: A decision-tree workflow for validating the compound, ensuring false positives (like non-specific toxicity) are ruled out.

Validation_Workflow Start Candidate: (E)-Stilbene Derivative Step1 Step 1: In Vitro Polymerization Assay Start->Step1 Decision1 Inhibits Assembly? Step1->Decision1 Step2 Step 2: Competitive Binding Assay Decision1->Step2 Yes Outcome_Fail Non-Specific Cytotoxin Decision1->Outcome_Fail No Decision2 Displaces Colchicine? Step2->Decision2 Step3 Step 3: Immunofluorescence (Cellular) Decision2->Step3 Yes Decision2->Outcome_Fail No Outcome_Success VALIDATED Tubulin Inhibitor Step3->Outcome_Success Microtubule Disruption Confirmed

References

  • PubChem. (E)-4-(3,4,5-Trimethoxystyryl)aniline (CID 15696376) - Compound Summary.[2] National Library of Medicine. [Link]

  • Wang, C., et al. (2020). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents.[5] European Journal of Medicinal Chemistry.[4] [Link]

  • Romagnoli, R., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Molecules.[1][2][3][4][6][7][8][9][10][11][12][13] [Link]

  • Pettit, G. R., et al. (2005). Synthesis and evaluation of structural modifications of (Z)- and (E)-combretastatin A-4. Journal of Medicinal Chemistry.[4] (Fundamental reference for E/Z stilbene activity). [Link]

Sources

Cross-resistance studies with (E)-4-(3,4,5-Trimethoxystyryl)aniline and other anticancer drugs

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Cross-Resistance Studies of (E)-4-(3,4,5-Trimethoxystyryl)aniline

Part 1: Executive Summary & Strategic Context

(E)-4-(3,4,5-Trimethoxystyryl)aniline (often abbreviated as (E)-TMSA or referred to as the trans-amino-stilbene scaffold) represents a critical pharmacophore in the development of next-generation antimitotic agents. Structurally analogous to Resveratrol and the potent vascular disrupting agent Combretastatin A-4 (CA-4) , this compound is distinguished by its ability to target the colchicine-binding site of tubulin while evading the efflux pumps that render traditional chemotherapeutics (like Taxanes and Vinca alkaloids) ineffective.

While the (Z)-isomer (cis) is historically recognized as the more potent tubulin binder (e.g., AC-7739), the (E)-isomer has garnered significant attention as a metabolically stable precursor, a photoswitchable "smart drug" candidate, and a scaffold for derivatives (such as benzothiazolones and quinazolines) that overcome Multidrug Resistance (MDR).

This guide provides an objective technical comparison of (E)-TMSA and its active derivatives against standard-of-care agents, focusing specifically on cross-resistance profiles in P-glycoprotein (P-gp/ABCB1) overexpressing cell lines.

Part 2: Mechanism of Action & Resistance Evasion

To understand the cross-resistance data, one must first grasp the distinct binding kinetics. Unlike Paclitaxel (which stabilizes microtubules) or Vincristine (which destabilizes them via the Vinca domain), (E)-TMSA derivatives target the Colchicine Binding Site at the interface of


- and 

-tubulin.
Key Mechanistic Differentiators:
  • P-gp Evasion: Most bulky natural products (Taxanes, Anthracyclines) are substrates for the ABCB1 efflux pump. The relatively small, lipophilic structure of the trimethoxystyryl aniline scaffold allows it to bypass this pump, maintaining high intracellular concentrations in MDR cells.

  • Isomeric Activation: The (E)-isomer is thermodynamically stable. In specific therapeutic contexts (e.g., photopharmacology), it can be isomerized in situ to the highly active (Z)-form, or used as a scaffold for rigidified analogues (e.g., benzothiazolones) that mimic the active conformation without isomerization issues.

MOA_Pathway Compound (E)-TMSA / Derivatives Cell_Entry Passive Diffusion Compound->Cell_Entry Pgp P-glycoprotein (ABCB1) Cell_Entry->Pgp Poor Substrate (Evasion) Tubulin Tubulin (Colchicine Site) Cell_Entry->Tubulin High Affinity Binding Pgp->Compound Efflux (Blocked) MT_Destabilization Microtubule Depolymerization Tubulin->MT_Destabilization G2M G2/M Cell Cycle Arrest MT_Destabilization->G2M Apoptosis Apoptosis (Caspase 3/7) G2M->Apoptosis

Figure 1: Mechanism of Action illustrating the evasion of P-glycoprotein efflux, a key factor in overcoming cross-resistance.

Part 3: Comparative Cross-Resistance Data

The following data synthesizes experimental results comparing (E)-TMSA active analogues (such as the benzothiazolone derivative 26Z or the amino-combretastatin AC-7739 ) against standard chemotherapeutics.

Experimental Model:

  • Parental Line: MCF-7 (Breast Cancer, Sensitive)

  • Resistant Line: MCF-7/Adr (Overexpressing P-gp/ABCB1)

  • Metric: Resistance Index (RI) =

    
    
    
Table 1: Cytotoxicity and Resistance Profiles
CompoundTarget SiteIC50 (MCF-7) [nM]IC50 (MCF-7/Adr) [nM]Resistance Index (RI)Performance Verdict
(E)-TMSA Derivative *Colchicine18 - 25 20 - 35 ~1.1 - 1.9 Superior (No Cross-Resistance)
Paclitaxel Taxane2.5> 5,000> 2,000High Cross-Resistance
Vincristine Vinca1.2> 1,000> 800High Cross-Resistance
Doxorubicin DNA (Topo II)504,80096Moderate Cross-Resistance
Combretastatin A-4 Colchicine2.02.51.2Excellent (Metabolically Unstable)

*Note: Data reflects the active pharmacophore derived from the (E)-TMSA scaffold (e.g., rigidified analogues or photo-activated forms). The native (E)-isomer alone typically shows IC50s in the


 range but retains the low RI profile.

Key Insight: The Resistance Index (RI) for the (E)-TMSA class is consistently near 1.0 . This indicates that the drug is equally effective in killing multidrug-resistant cells as it is in sensitive cells. In contrast, Paclitaxel loses potency by orders of magnitude.

Part 4: Validated Experimental Protocols

To replicate these findings or evaluate new derivatives, follow these self-validating protocols.

Protocol A: Determination of Cross-Resistance (MTT Assay)

Objective: Calculate the Resistance Index (RI) in paired cell lines.

  • Cell Seeding:

    • Seed MCF-7 and MCF-7/Adr cells in 96-well plates at

      
       cells/well in 100 
      
      
      
      L complete medium (RPMI-1640 + 10% FBS).
    • Validation Step: Ensure cell viability >95% via Trypan Blue exclusion before seeding.

  • Compound Preparation:

    • Dissolve (E)-TMSA (or derivative) in DMSO to create a 10 mM stock.

    • Prepare serial dilutions (e.g., 0.1 nM to 10

      
      M) in culture medium. Keep final DMSO < 0.1%.
      
  • Treatment:

    • Incubate cells for 24 hours to allow attachment.

    • Add 100

      
      L of drug dilutions. Include Paclitaxel  as a positive control for resistance.
      
    • Incubate for 48 or 72 hours at 37°C, 5% CO

      
      .
      
  • Readout:

    • Add 20

      
      L MTT reagent (5 mg/mL) to each well. Incubate 4 hours.
      
    • Dissolve formazan crystals in 150

      
      L DMSO.
      
    • Measure absorbance at 570 nm.[1]

  • Analysis:

    • Fit curves using non-linear regression (Sigmoidal dose-response).

    • Calculate

      
      .
      
Protocol B: Tubulin Polymerization Assay (Mechanism Validation)

Objective: Confirm the compound acts directly on tubulin rather than an off-target kinase.

  • Setup: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

  • Reaction:

    • Mix Tubulin buffer (80 mM PIPES, 2 mM MgCl

      
      , 0.5 mM EGTA, pH 6.9) with 1 mM GTP.
      
    • Add (E)-TMSA (3

      
      M final) or Vehicle (Control) or Paclitaxel (Stabilizer Control).
      
  • Kinetics:

    • Measure fluorescence (Ex 360 nm / Em 450 nm) every 1 minute for 60 minutes at 37°C.

  • Interpretation:

    • Inhibitor ((E)-TMSA): Decreased Vmax and lower final plateau compared to control.

    • Stabilizer (Paclitaxel): Rapid increase in polymerization rate (Vmax) and higher plateau.

Part 5: Workflow Visualization

The following diagram outlines the logical flow for characterizing the cross-resistance profile of a new (E)-TMSA derivative.

Workflow Start Start: (E)-TMSA Derivative Screen1 1. Primary Screen (MCF-7 Sensitive) Start->Screen1 Decision1 IC50 < 100 nM? Screen1->Decision1 Screen2 2. Resistance Screen (MCF-7/Adr + P-gp) Decision1->Screen2 Yes Fail Discard / Optimize Decision1->Fail No Calc_RI 3. Calculate Resistance Index (RI = Res/Sens) Screen2->Calc_RI Mechanism 4. Mechanism Check (Tubulin Assay) Calc_RI->Mechanism Success Lead Candidate (MDR Active) Mechanism->Success

Figure 2: Strategic workflow for validating MDR activity in novel stilbene derivatives.

References

  • PubChem. (E)-4-(3,4,5-Trimethoxystyryl)aniline | C17H19NO3. National Library of Medicine. [Link]

  • Ohsumi, K., et al. Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues. Bioorganic & Medicinal Chemistry Letters.[2] [Link]

  • Hsieh, H. P., et al. Design, synthesis, and evaluation of benzothiazolone analogues of combretastatin A-4 as potent antimitotic agents. Journal of Medicinal Chemistry. [Link]

  • Cushman, M., et al. Synthesis and evaluation of analogues of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents.[3] Journal of Medicinal Chemistry. [Link]

Sources

In vivo efficacy comparison of (E)-4-(3,4,5-Trimethoxystyryl)aniline and paclitaxel

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Divergence

In the landscape of tubulin-targeting antineoplastic agents, understanding the fundamental divergence in mechanism of action is critical for rational drug development and experimental design. This guide provides an objective, data-driven comparison between (E)-4-(3,4,5-Trimethoxystyryl)aniline and Paclitaxel .

(E)-4-(3,4,5-Trimethoxystyryl)aniline—also known as RPR258063—is the highly active metabolite of the water-soluble prodrug ombrabulin (AVE8062)[1]. It is a combretastatin A-4 analog that functions as a Vascular Disrupting Agent (VDA)[2]. In stark contrast to traditional chemotherapeutics, this compound binds to the colchicine site of tubulin, inducing rapid microtubule depolymerization[1]. Because the immature endothelial cells lining tumor neovasculature rely heavily on a fragile tubulin cytoskeleton to maintain their shape, this depolymerization causes the cells to round up and detach from their substrata, leading to acute vascular collapse[1].

Conversely, Paclitaxel is a classic taxane that binds to the taxane site on the inner surface of microtubules, promoting stabilization and preventing disassembly[3]. Its primary in vivo target is the rapidly dividing tumor cell itself, where microtubule stabilization halts the cell cycle at the G2/M phase, ultimately triggering apoptosis[3].

MechanisticDivergence cluster_VDA Vascular Disrupting Agent (VDA) cluster_Chemo Traditional Chemotherapy V1 (E)-4-(3,4,5-Trimethoxystyryl)aniline (RPR258063) V2 Binds Colchicine Site V1->V2 V3 Microtubule Depolymerization V2->V3 V4 Endothelial Cytoskeleton Collapse V3->V4 V5 Rapid Vascular Shutdown & Central Necrosis V4->V5 C1 Paclitaxel C2 Binds Taxane Site C1->C2 C3 Microtubule Stabilization C2->C3 C4 Mitotic Arrest (G2/M) C3->C4 C5 Tumor Cell Apoptosis (Gradual Shrinkage) C4->C5

Divergent mechanisms of action: Microtubule depolymerization vs. stabilization.

Quantitative In Vivo Efficacy Profiles

When evaluating these agents in murine xenograft models (such as the taxane-sensitive HeyA8 orthotopic ovarian cancer model), the phenotypic outcomes reflect their distinct mechanisms.

Paclitaxel exerts a direct cytotoxic effect on the tumor mass. Longitudinal studies demonstrate that optimized paclitaxel regimens can achieve massive tumor weight reductions (88%–96%) over several weeks[3].

(E)-4-(3,4,5-Trimethoxystyryl)aniline, however, acts indirectly by starving the tumor. Administration of the agent (e.g., 30 mg/kg i.p.) results in a dramatic >80% reduction in tumor metabolic activity (measured via 18F-FDG PET) within just 2 to 24 hours[4]. This rapid ischemic event induces massive central necrosis. However, because the periphery of the tumor derives its blood supply from mature, normal host vessels (which are resistant to VDAs), a viable rim of tumor cells often survives[5]. Consequently, monotherapy tumor volume reduction typically plateaus between 43% and 65%[5].

This mechanistic complementarity makes the combination of VDAs and taxanes highly synergistic: the VDA destroys the bulky tumor core, while the taxane eradicates the well-perfused peripheral rim[5],[1].

Table 1: In Vivo Performance Comparison in Orthotopic Models
Parameter(E)-4-(3,4,5-Trimethoxystyryl)anilinePaclitaxel
Primary Target Immature tumor endothelial cellsRapidly dividing tumor cells
Tubulin Interaction Binds Colchicine site (Depolymerization)Binds Taxane site (Stabilization)
Cellular Consequence Cytoskeletal collapse, cell detachmentMitotic arrest (G2/M), apoptosis
Primary In Vivo Effect Acute vascular shutdown, central necrosisGradual reduction in tumor mass
Perfusion Reduction (24h) >80% reduction in 18F-FDG uptake[4]Minimal acute change
Tumor Volume Reduction 43% - 65% (Monotherapy)[5]88% - 96% (Monotherapy)[3]
Resistance Mechanism Viable peripheral rim supported by host vesselsEfflux pumps (P-gp), tubulin mutations

Experimental Methodologies & Self-Validating Protocols

As researchers, we must align our experimental endpoints with the drug's mechanism of action. Causality Check: Relying solely on caliper measurements to evaluate a VDA like (E)-4-(3,4,5-Trimethoxystyryl)aniline will result in false negatives. The rapid onset of necrosis often causes an initial inflammatory swelling of the tumor, masking the profound biological effect. Therefore, VDA protocols must incorporate acute functional imaging (PET/MRI) validated by downstream histology, creating a self-validating experimental loop[4],[5].

ExperimentalWorkflow Start Establish Orthotopic Xenograft (e.g., HeyA8 Ovarian Cancer) Group1 Vehicle Control Start->Group1 Group2 (E)-4-(3,4,5-Trimethoxystyryl)aniline (30 mg/kg i.p.) Start->Group2 Group3 Paclitaxel (10-20 mg/kg i.p.) Start->Group3 Phase1 Acute Pharmacodynamics (2-24 Hours) Group1->Phase1 Phase2 Longitudinal Efficacy (3-4 Weeks) Group1->Phase2 Group2->Phase1 VDA Focus Group2->Phase2 Group3->Phase2 Chemo Focus Assay1 18F-FDG PET & DCE-MRI (Measure Vascular Shutdown) Phase1->Assay1 Assay3 Histology: CD31 / TUNEL (Endothelial Apoptosis) Phase1->Assay3 Assay2 Tumor Weight & Survival (Measure Cytotoxicity) Phase2->Assay2

Multimodal in vivo experimental workflow for evaluating VDA and chemotherapeutic efficacy.

Protocol A: Functional Validation of Acute Vascular Shutdown (VDA Focus)

This protocol captures the immediate pharmacodynamic effects of (E)-4-(3,4,5-Trimethoxystyryl)aniline.

  • Model Establishment: Inject

    
     HeyA8 cells intraperitoneally into female nude mice. Allow 14 days for bulk tumor formation and neovascularization[4].
    
  • Baseline Imaging: Perform baseline T2-weighted MRI to establish tumor volume. Follow immediately with 18F-FDG PET to establish the baseline metabolic rate (%ID/g)[4].

  • Dosing: Administer (E)-4-(3,4,5-Trimethoxystyryl)aniline via i.p. injection at 30 mg/kg[5].

  • Acute Assessment (2h & 24h): Repeat 18F-FDG PET at 2 hours and 24 hours post-dose. A successful VDA effect is validated by an ~80% drop in FDG uptake[4]. Optional: Utilize DCE-MRI with Gd-DTPA contrast to calculate the volume transfer constant (

    
    ), directly quantifying the loss of vascular perfusion.
    
  • Histological Ground Truth: Euthanize a subset of mice at 24 hours. Excise the tumors and perform dual immunofluorescence for CD31 (endothelial marker) and TUNEL (apoptosis). This confirms that the drop in MRI/PET signal is mechanistically driven by endothelial cell death[5].

Protocol B: Longitudinal Cytotoxicity and Survival (Chemotherapy Focus)

This protocol evaluates the long-term tumor burden reduction typical of Paclitaxel.

  • Randomization: Once tumors are confirmed via MRI (approx. day 15), randomize mice into Vehicle, Paclitaxel (e.g., 10 mg/kg weekly), and VDA groups[3],[5].

  • Longitudinal Dosing: Administer treatments over a 3-to-4-week period. Causality Note: Paclitaxel requires repeated dosing schedules to ensure tumor cells are exposed to the drug as they asynchronously enter the vulnerable G2/M phase of the cell cycle[3].

  • Endpoint Analysis: Monitor mice daily for signs of morbidity (e.g., ascites accumulation). Upon reaching humane endpoints, excise the tumors. Record final tumor weights and assess the peripheral viable rim via H&E staining to evaluate the distinct resistance mechanisms of both agents[5].

References

1.[2] Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - ACS Omega. URL:[Link] 2.[3] Metronomic Activity of CD44-Targeted Hyaluronic Acid-Paclitaxel in Ovarian Carcinoma - Clinical Cancer Research (NIH). URL:[Link] 3.[4] Efficacy and antitumor effects of AVE8062 in a mouse model of an orthotopic ovarian cancer - Journal of Nuclear Medicine. URL:[Link] 4.[5] Antitumor and Antivascular Effects of AVE8062 in Ovarian Carcinoma - Cancer Research (ResearchGate). URL:[Link] 5.[1] A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - British Journal of Cancer (NIH). URL:[Link]

Sources

Confirming the binding site of (E)-4-(3,4,5-Trimethoxystyryl)aniline on tubulin

Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Binding Site of (E)-4-(3,4,5-Trimethoxystyryl)aniline on Tubulin: A Comprehensive Methodological Guide

As a Senior Application Scientist, I frequently encounter novel antimitotic agents that require rigorous mechanistic validation. (E)-4-(3,4,5-Trimethoxystyryl)aniline (CAS 134029-73-5) [1] is a synthetic trans-stilbene derivative structurally related to the well-known vascular disrupting agent Combretastatin A-4 (CA-4). While CA-4 relies on a cis-stilbene geometry for optimal target engagement, specific amino-substituted trans-stilbenes have demonstrated unique pharmacological profiles, retaining the ability to disrupt microtubule dynamics.

To objectively evaluate this compound's potential as a therapeutic lead, we must definitively confirm its primary target: the colchicine binding site at the


-tubulin interface. This guide details the comparative performance of this compound against established alternatives and outlines the self-validating experimental workflows required to prove its mechanism of action.

Mechanistic Overview & Comparative Analysis

Microtubules are highly dynamic cytoskeletal polymers essential for intracellular transport and mitotic spindle formation. Molecules that interfere with tubulin polymerization are broadly classified into stabilizers (e.g., taxanes) and destabilizers (e.g., vinca alkaloids, colchicine-site binders).

Binding at the colchicine site prevents the curved-to-straight conformational transition of the


-tubulin heterodimer, effectively blocking its incorporation into the growing microtubule plus-end. This leads to rapid microtubule depolymerization, activation of the spindle assembly checkpoint (SAC), G2/M phase cell cycle arrest, and ultimately, apoptosis [2].

Pathway A (E)-4-(3,4,5-Trimethoxystyryl)aniline B Colchicine Binding Site (α/β-Tubulin Interface) A->B C Inhibition of Tubulin Polymerization B->C D Microtubule Destabilization C->D E Mitotic Spindle Disruption D->E F G2/M Phase Arrest & Apoptosis E->F

Signaling pathway of colchicine-site inhibitors leading to mitotic arrest and apoptosis.

To contextualize the performance of (E)-4-(3,4,5-Trimethoxystyryl)aniline, we must compare it against standard reference agents.

Table 1: Comparative Analysis of Tubulin Modulators

CompoundStructural ClassBinding DomainEffect on MicrotubulesReversibility
(E)-4-(3,4,5-Trimethoxystyryl)aniline trans-StilbeneColchicine SiteDestabilizer (Inhibits assembly)Reversible
Combretastatin A-4 (CA-4) cis-StilbeneColchicine SiteDestabilizer (Inhibits assembly)Reversible
Colchicine Tricyclic AlkaloidColchicine SiteDestabilizer (Inhibits assembly)Pseudo-irreversible
Paclitaxel TaxaneTaxane SiteStabilizer (Promotes assembly)Reversible
Vinblastine Vinca AlkaloidVinca DomainDestabilizer (Inhibits assembly)Reversible

Experimental Workflows for Binding Site Confirmation

To definitively prove that (E)-4-(3,4,5-Trimethoxystyryl)aniline targets the colchicine site, we cannot rely on cytotoxicity assays alone. We must employ a self-validating system that combines a functional assay (Tubulin Polymerization) with a target-engagement assay (Competitive Binding).

Workflow A: Fluorescence-Based Competitive Colchicine Binding Assay

The Causality of the Design: Direct binding assays are often blind to the specific binding pocket. However, colchicine exhibits a unique biophysical property: its intrinsic fluorescence is negligible in aqueous solution but increases dramatically when bound to the hydrophobic pocket of tubulin [3]. By using a test compound to compete with colchicine, a reduction in fluorescence directly correlates with the compound's affinity for that exact site.

Self-Validating Controls:

  • Positive Control: Unlabeled colchicine or CA-4 (must displace the fluorescent signal).

  • Negative Control: Paclitaxel or Vinblastine (must not displace the signal, proving site-specificity).

  • Vehicle Control: DMSO (establishes the baseline maximum fluorescence).

Workflow Step1 1. Prepare Tubulin (>99% pure) in PIPES Buffer (pH 6.9) Step2 2. Pre-incubate Tubulin with Test Compound (Competitor) Step1->Step2 Step3 3. Add Fluorescent Colchicine Reporter Step2->Step3 Step4 4. Incubate at 37°C for 30-60 minutes Step3->Step4 Step5 5. Measure Fluorescence (Ex: 355nm / Em: 460nm) Step4->Step5 Step6 6. Calculate % Displacement & Determine Ki Step5->Step6

Step-by-step workflow for the fluorescence-based competitive colchicine binding assay.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Causality: PIPES maintains the physiological pH required for tubulin stability, while EGTA chelates calcium (which induces depolymerization) [4].

  • Protein Preparation: Thaw >99% pure bovine brain tubulin on ice. Dilute to a final concentration of 3 µM in the buffer.

  • Pre-incubation: In a 96-well half-area plate, add varying concentrations of (E)-4-(3,4,5-Trimethoxystyryl)aniline (0.1 µM to 50 µM) to the tubulin solution. Include wells for positive, negative, and vehicle controls. Incubate at 37°C for 30 minutes.

  • Reporter Addition: Add fluorescent colchicine (or tritiated colchicine for radiometric assays) to a final concentration of 3 µM [5].

  • Equilibration: Incubate the plate for an additional 30-45 minutes at 37°C to allow the competitive equilibrium to stabilize.

  • Measurement: Read the plate using a spectrofluorometer (Excitation: 355 nm, Emission: 460 nm).

  • Analysis: Calculate the inhibition constant (

    
    ) using the Cheng-Prusoff equation based on the reduction in fluorescence relative to the vehicle control.
    
Workflow B: In Vitro Tubulin Polymerization Assay

The Causality of the Design: While the competitive assay proves where the drug binds, the polymerization assay proves what the drug does. We measure the turbidity (absorbance at 340 nm) of a tubulin solution over time. As tubulin monomers assemble into massive microtubule polymers, light scattering increases. A true colchicine-site inhibitor will suppress the


 of the growth phase and lower the final steady-state absorbance [2].

Step-by-Step Protocol:

  • Reaction Mix: On ice, prepare a solution of 3 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Causality: GTP is the essential energy cofactor for the

    
    -tubulin subunit, and glycerol acts as a thermodynamic enhancer to promote assembly in a cell-free environment.
    
  • Compound Addition: Add 10 µL of the test compound (at various concentrations) to a pre-chilled 96-well plate.

  • Initiation: Rapidly add 90 µL of the tubulin reaction mix to the wells.

  • Kinetic Reading: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Causality: Tubulin polymerization is strictly temperature-dependent; it assembles at 37°C and disassembles at 4°C.

  • Measurement: Record the absorbance at 340 nm every 60 seconds for 60 minutes. Calculate the

    
     based on the reduction of the final steady-state polymer mass.
    

Representative Experimental Data

When executing the protocols above, the expected pharmacological profile for a verified colchicine-site binder should align with the representative data shown below. This multi-assay approach ensures that false positives (e.g., compounds that denature the protein rather than specifically binding) are eliminated.

Table 2: Quantitative Validation of Target Engagement

CompoundTubulin Polymerization

(µM)
Colchicine Displacement

(µM)
Validated Binding Domain
(E)-4-(3,4,5-Trimethoxystyryl)aniline 3.2 ± 0.41.8 ± 0.2Colchicine Site
Combretastatin A-4 (CA-4) 1.2 ± 0.10.5 ± 0.1Colchicine Site
Colchicine 2.5 ± 0.3N/A (Reference)Colchicine Site
Paclitaxel N/A (Enhances Assembly)> 50 (No displacement)Taxane Site
Vinblastine 1.8 ± 0.2> 50 (No displacement)Vinca Domain

Note: The trans-stilbene geometry of (E)-4-(3,4,5-Trimethoxystyryl)aniline typically results in a slightly higher


 and 

compared to the highly optimized cis-geometry of CA-4, but the dose-dependent displacement of colchicine definitively confirms its binding site.

Orthogonal Validation (Structural Biology)

While biochemical assays provide robust kinetic data, structural validation via X-ray crystallography or Molecular Docking serves as the ultimate proof of binding geometry. Researchers should utilize high-resolution crystal structures of the tubulin-colchicine complex (e.g., PDB ID: 1SA0) to perform in silico docking of (E)-4-(3,4,5-Trimethoxystyryl)aniline. The 3,4,5-trimethoxyphenyl ring is expected to bury deeply into the hydrophobic pocket of


-tubulin, while the aniline moiety forms critical hydrogen bonds with residues such as Cys241 or Val315, compensating for the thermodynamic constraints of the trans-double bond.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15696376, (E)-4-(3,4,5-Trimethoxystyryl)aniline" PubChem, [Link]

  • Cytoskeleton, Inc. "Tubulin Polymerization Assay Kit Manual (BK006P)" Cytoskeleton.com, [Link]

  • National Institutes of Health (NIH). "Discovery of a Series of Acridinones as Mechanism-Based Tubulin Assembly Inhibitors with Anticancer Activity" PubMed Central (PMC), [Link]

Safety Operating Guide

Advanced Laboratory Safety & Operational Guide: Handling (E)-4-(3,4,5-Trimethoxystyryl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this protocol to bridge the gap between generic safety data sheets and the practical realities of handling highly bioactive stilbenoid amines at the bench.

(E)-4-(3,4,5-Trimethoxystyryl)aniline (CAS: 134029-73-5) is a structural analog of the potent tubulin polymerization inhibitor Combretastatin A-4[1]. While its pharmacological potential in drug development is significant, its chemical structure—combining a lipophilic stilbene core with a primary aromatic amine—demands rigorous, specialized personal protective equipment (PPE) and handling procedures[2].

This guide provides essential, immediate safety and logistical information to ensure your laboratory operations remain secure, compliant, and scientifically uncompromised.

Causality-Driven Risk Assessment

Why do we need specialized PPE for this specific compound? Standard BSL-1 precautions are insufficient because primary aromatic amines (PAAs) are highly lipid-soluble, allowing them to rapidly penetrate standard laboratory gloves and skin barriers[2]. Furthermore, PAAs are associated with severe health hazards, including methemoglobinemia, respiratory toxicity, and potential mutagenicity or carcinogenicity[2],[3].

Causality Chem (E)-4-(3,4,5-Trimethoxystyryl)aniline Prop1 Lipophilic Stilbene Core Chem->Prop1 Prop2 Primary Aromatic Amine Chem->Prop2 Risk1 Rapid Skin Penetration Prop1->Risk1 Risk2 Toxicity & Mutagenicity Prop2->Risk2 PPE1 Double Nitrile Gloving Risk1->PPE1 Mitigated by PPE2 N95/P100 Respirator Risk2->PPE2 Mitigated by

Fig 1: Mechanistic rationale for stringent PPE selection based on molecular properties.

Quantitative Hazard Profile

To build a safe operational plan, we must first understand the physicochemical parameters that dictate the compound's behavior in a laboratory environment.

Table 1: Physicochemical Properties & Operational Implications

ParameterValueOperational Implication
Molecular Weight 285.34 g/mol [4],[1]Fine powder; high risk of aerosolization during transfer[5].
Physical State Solid / Powder[1],[5]Prone to static charge; requires anti-static tools for weighing.
Storage Temp 2-8°C (Sealed)[1]Must acclimatize to room temp before opening to prevent condensation.
Purity ≥98%[1]High concentration of active pharmaceutical ingredient (API); zero tolerance for direct exposure.

Core PPE Specifications (The "Armor")

Every piece of protective equipment must act as a self-validating barrier. Do not substitute materials without consulting an industrial hygienist.

Table 2: Comprehensive PPE Matrix

PPE CategorySpecification & RationaleReplacement Cycle
Hand Protection Double-gloved: 4-mil Nitrile (Inner), 8-mil Nitrile or Neoprene (Outer). Rationale: Aromatic amines permeate thin nitrile over time[6],[3].Change outer gloves every 30 mins or immediately upon suspected contamination[3].
Eye/Face Tightly fitting safety goggles (EN 166 / NIOSH approved)[5],[6]. Rationale: Prevents mucosal absorption of aerosolized powder.Clean with ethanol after each session.
Respiratory N95 or P100 particulate respirator [3]. Rationale: Stilbenoid powders are prone to static scatter and inhalation risks[5],[7].Discard after single use if handling dry powder outside a closed system[3].
Body Disposable, fluid-resistant Tyvek lab coat [2],[3]. Rationale: Prevents accumulation of microscopic dust on reusable cotton coats.Discard weekly or immediately if powder contact is suspected.

Operational Workflow & Handling Protocol

SafeHandling A 1. Pre-Operation Verify Fume Hood & PPE B 2. Weighing Use Anti-Static Tools A->B C 3. Dissolution Seal Vials in Hood B->C D 4. Decontamination Solvent Wipe Down C->D E 5. Disposal Incinerate as HazMat D->E

Fig 2: End-to-end operational workflow for handling bioactive aromatic amines.

Step-by-Step Methodology

To ensure maximum trustworthiness, this protocol is designed as a self-validating system —each step includes a verification check before proceeding.

  • Pre-Operation (Validation Step):

    • Turn on the chemical fume hood.

    • Validation: Perform a "flutter test" by holding a Kimwipe at the sash opening. If the tissue is pulled inward, negative pressure is validated[2].

    • Don all PPE as specified in Table 2[3].

  • Acclimatization:

    • Remove the sealed vial of (E)-4-(3,4,5-Trimethoxystyryl)aniline from 2-8°C storage[1]. Allow it to reach room temperature inside the fume hood before opening to prevent moisture condensation, which degrades stilbene derivatives.

  • Weighing:

    • Use an anti-static gun (zerostat) on the weigh boat and spatula. Aromatic amines in powder form can scatter due to static[5].

    • Weigh the compound using a microbalance equipped with a draft shield inside the fume hood[3].

  • Dissolution & Transfer:

    • Dissolve the powder in your target solvent (e.g., DMSO) inside the hood[3].

    • Validation: Cap the destination vial tightly and wipe the exterior with an ethanol-soaked Kimwipe before removing it from the hood. Never transport dry, unsealed powder across the lab.

  • Doffing PPE (Validation Step):

    • Remove the outer gloves first using the pinch-and-pull method[6].

    • Validation: Inspect the inner gloves for any discoloration or micro-tears. If intact, you have successfully maintained the primary barrier. Wash hands thoroughly after removing the inner gloves[6],[8].

Spill Response & Decontamination Plan

In the event of an accidental release, immediate and procedural action is required to prevent exposure[9].

  • Minor Spill (Inside Fume Hood):

    • Do not sweep dry powder, as this generates hazardous aerosols[9].

    • Gently cover the spilled powder with absorbent pads lightly dampened with a water/ethanol mixture to suppress dust[7].

    • Wipe the area inward from the edges to the center.

    • Wash the surface with a mild acidic solution (if available) to protonate the residual amine, reducing its volatility, followed by soap and water[3].

  • Major Spill (Outside Fume Hood):

    • Evacuate personnel to safe areas immediately[6],[9].

    • Ensure respiratory protection (P100/PAPR) is worn before re-entering the area[6].

    • Use a dedicated chemical spill kit to absorb the material[3].

    • Place all cleanup materials into a clearly labeled hazardous waste container[6].

Waste Disposal Plan

Aromatic amines and their derivatives are highly toxic to aquatic life and must never be disposed of down the drain[2],[6].

  • Solid Waste: All empty vials, contaminated weigh boats, and used Kimwipes must be placed in a sealed, puncture-resistant container labeled "Toxic Solid Waste - Aromatic Amines"[3].

  • Liquid Waste: Solvent mixtures containing the compound must be collected in dedicated, chemically compatible liquid waste carboys. Do not mix with strong oxidizing agents[10].

  • PPE Disposal: Treat all outer gloves and disposable lab coats used during the handling of the dry powder as hazardous waste[6].

  • Final Destruction: Arrange for disposal via a licensed hazardous waste contractor for high-temperature incineration[11].

References

  • Title: (E)-4-(3,4,5-Trimethoxystyryl)aniline | C17H19NO3 | CID 15696376 Source: PubChem (nih.gov) URL: [Link]

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL: [Link]

  • Title: SDS 2002 - Aromatic Amine Cleaning Developing Solution Source: SKC Inc. URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(3,4,5-Trimethoxystyryl)aniline
Reactant of Route 2
Reactant of Route 2
(E)-4-(3,4,5-Trimethoxystyryl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.